molecular formula C11H8ClFN2O B1333677 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride CAS No. 423768-49-4

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Cat. No.: B1333677
CAS No.: 423768-49-4
M. Wt: 238.64 g/mol
InChI Key: INIAJXQDJISNJB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C11H8ClFN2O and its molecular weight is 238.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIAJXQDJISNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381589
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
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Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-49-4
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS 423768-49-4): Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a key heterocyclic building block in modern drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved pharmaceuticals, particularly kinase inhibitors.[1] This document details the compound's physicochemical properties, provides a comprehensive analysis of its synthesis via the corresponding carboxylic acid, elucidates the underlying reaction mechanism, and explores its core reactivity. Furthermore, it presents field-proven experimental protocols for its preparation and subsequent derivatization, contextualizing its importance as a versatile intermediate for the synthesis of bioactive molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a highly sought-after scaffold for designing ligands that target a wide array of biological targets. Derivatives of pyrazole are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The incorporation of a fluorinated phenyl group, as seen in the topic compound, is a common strategy in modern drug design to enhance metabolic stability and modulate binding affinity.[2]

Physicochemical Properties

This compound is a reactive intermediate, typically available as a solid. Its key properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 423768-49-4[4]
Molecular Formula C₁₁H₈ClFN₂O[4]
Molecular Weight 238.65 g/mol [4]
Appearance Light brown powder
Purity Typically ≥97%[4]
MDL Number MFCD03659694[4]

Synthesis and Mechanistic Insights

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.[5][6]

The causality behind this choice is twofold:

  • Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts this -OH group into a highly reactive acyl chlorosulfite intermediate, which possesses an excellent leaving group.[7][8]

  • Irreversibility: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture. This effectively drives the equilibrium towards the formation of the acyl chloride product, ensuring high conversion.[6]

G cluster_workflow Synthesis Workflow Precursor 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carboxylic acid Reagent Thionyl Chloride (SOCl₂) Optional: cat. DMF Precursor->Reagent Product 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbonyl chloride Reagent->Product Byproducts SO₂(g) + HCl(g) Product->Byproducts Evolve as gas

Synthesis workflow for the target acyl chloride.
Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This attack, followed by the departure of a chloride ion, forms a protonated acyl chlorosulfite intermediate.

  • Nucleophilic Acyl Substitution: The released chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group. This group readily decomposes into the stable gaseous molecules SO₂ and HCl, which leave the reaction system.[5][6][8]

G cluster_mech Mechanism of Acyl Chloride Formation with SOCl₂ RCOOH R-COOH SOCl2 S(=O)Cl₂ RCOOH->SOCl2 1. Attack S Intermediate1 [R-C(=O⁺H)-O-S(=O)Cl₂⁻] Intermediate2 R-C(=O)-O-S(=O)Cl (Acyl Chlorosulfite) Intermediate1->Intermediate2 2. Lose Cl⁻, H⁺ Chloride Cl⁻ Intermediate2->Chloride generates Tetrahedral [R-C(O⁻)-Cl-O-S(=O)Cl] Chloride->Intermediate2 3. Attack C=O Product R-COCl Tetrahedral->Product 4. Collapse Gases SO₂ + HCl Tetrahedral->Gases decomposes to

Mechanism of carboxylic acid to acyl chloride conversion.
Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard laboratory methods for acyl chloride formation.[6][9]

  • Reagents & Equipment:

    • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

    • Anhydrous dichloromethane (DCM) or toluene as solvent

    • Catalytic N,N-dimethylformamide (DMF) (optional, a few drops)

    • Round-bottom flask with reflux condenser and gas trap (to scrub HCl)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Add the anhydrous solvent (e.g., DCM, approx. 5-10 mL per gram of acid).

    • If desired, add a catalytic amount of DMF (1-2 drops). This can accelerate the reaction.[6]

    • Slowly add thionyl chloride (2.0 eq) to the stirred suspension at 0 °C (ice bath).

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene once or twice to ensure all volatile reagents are removed.

    • The resulting crude this compound, typically a solid, can be used in the next step without further purification.

Core Reactivity and Synthetic Utility

As an acyl chloride, the compound is a highly reactive electrophile. The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. Its primary utility is in the formation of amides and esters, which are fundamental linkages in a vast number of pharmaceutical agents. The reaction with a primary or secondary amine to form a stable pyrazole-4-carboxamide is its most common and valuable application.[10]

G cluster_reactivity Role as a Synthetic Intermediate AcylChloride 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbonyl chloride (Electrophile) Product Stable Derivative (Amide, Ester, etc.) AcylChloride->Product Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product Base Base (e.g., Et₃N, Pyridine) (HCl Scavenger) Product->Base Byproduct: HCl neutralized by

General reactivity of the acyl chloride with nucleophiles.
Experimental Protocol: Amide Bond Formation

This protocol describes a typical amidation reaction.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.0 - 1.2 eq)

    • Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)

    • Tertiary amine base (e.g., triethylamine or DIPEA) (1.5 - 2.0 eq)

    • Round-bottom flask, magnetic stirrer, inert atmosphere

  • Procedure:

    • Dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in the anhydrous solvent in a flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.

    • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LCMS.

    • Upon completion, the reaction can be worked up. A typical workup involves diluting with the solvent, washing with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine) to remove excess reagents and salts, drying the organic layer over Na₂SO₄ or MgSO₄, filtering, and concentrating under reduced pressure.

    • The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

The title compound serves as a crucial intermediate for synthesizing potent and selective inhibitors of various enzymes, particularly protein kinases. The N-(4-fluorophenyl)pyrazole core is a well-established pharmacophore that can be directed toward the ATP-binding site of many kinases. The carbonyl chloride functionality provides a convenient handle to append diverse chemical functionalities via an amide bond, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Many pyrazole-carboxamides have been investigated as antifungal agents, often targeting succinate dehydrogenase (SDH).[10][11]

Handling and Safety Precautions

  • Corrosivity: As an acyl chloride, this compound is corrosive and will cause severe burns upon contact with skin and eyes.

  • Moisture Sensitivity: It reacts readily with water and moisture in the air to release corrosive hydrogen chloride (HCl) gas. All handling should be done under anhydrous conditions and in a well-ventilated fume hood.

  • Toxicity: The toxicological properties have not been fully investigated.[12] Standard precautions for handling reactive and potentially hazardous chemicals should be strictly followed. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a high-value, reactive intermediate that holds a significant position in the toolbox of medicinal chemists. Its straightforward synthesis, combined with the predictable and efficient reactivity of the acyl chloride group, makes it an ideal building block for constructing complex molecular architectures. Its utility in the synthesis of pyrazole-based kinase inhibitors and other bioactive compounds underscores its continued importance in the pursuit of novel therapeutics.

References

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  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

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  • ResearchGate. (2018, August 6). (PDF) The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PMC - NIH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-, methyl ester. Retrieved from [Link]

  • European Patent Office. (2020, February 12). METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. Retrieved from [Link]

  • Synthesis. (2014, November 5). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2016174121A1 - Method for preparing 5-fluoro-1h-pyrazole-4-carbonyl fluorides.
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  • BMC Chemistry. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. As a functionalized pyrazole, it serves as a versatile synthetic intermediate for the development of more complex molecules with potential biological activity. The pyrazole core is a well-established scaffold in numerous commercial drugs and pesticides, valued for its diverse pharmacological properties which include anti-inflammatory, antifungal, and herbicidal activities[1]. This guide provides a detailed overview of the known physical properties, chemical identity, reactivity, and handling considerations for this compound, offering a foundational resource for its application in research and development.

Chemical Identity and Structure

The fundamental identity of a compound is established by its unique identifiers and molecular structure. These parameters are critical for unambiguous documentation, procurement, and regulatory compliance.

1.1. Core Identifiers The compound is cataloged under several standard chemical information systems, ensuring its precise identification.

IdentifierValueSource
CAS Number 423768-49-4[2][3][4][5][6]
Molecular Formula C₁₁H₈ClFN₂O[2][3][4][5]
IUPAC Name This compound[4][5]
InChIKey INIAJXQDJISNJB-UHFFFAOYSA-N[4][5]
SMILES CC1=C(C=NN1C1=CC=C(F)C=C1)C(Cl)=O[4][5]

1.2. Molecular Structure The structure consists of a central pyrazole ring substituted at various positions. A 4-fluorophenyl group is attached to the N1 position, a methyl group at the C5 position, and a reactive carbonyl chloride group at the C4 position. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.

Structure of this compound

Physicochemical Properties

The physical properties of a compound are essential for determining appropriate storage conditions, solvent selection for reactions, and purification methods. For this compound, the available data from suppliers indicates the following characteristics.

PropertyValueSource(s)
Molecular Weight 238.65 g/mol [2][3][4][5]
Appearance Solid, light brown powder[2][3]
Purity ≥97% (Typical)[2][3]
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Not publicly available; expected to be soluble in aprotic organic solvents and reactive with protic solvents.

Expert Insights:

  • Physical State: The compound's relatively high molecular weight and planar aromatic structures contribute to strong intermolecular forces, resulting in a solid state at room temperature[2].

  • Solubility: As a reactive acyl chloride, its solubility is best assessed in non-protic, aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene. It will readily react with protic solvents like water, alcohols, and amines, leading to decomposition and the formation of the corresponding carboxylic acid, ester, or amide, respectively.

  • Melting and Boiling Points: The absence of publicly available data for melting and boiling points is common for reactive intermediates. These compounds are often synthesized and used immediately in subsequent reactions without extensive purification by distillation or recrystallization, which could lead to degradation. Thermal decomposition may occur before a true boiling point is reached.

Synthesis and Reactivity Profile

3.1. General Synthesis Pathway Acyl chlorides are typically synthesized from their corresponding carboxylic acids. While a specific, detailed synthesis for this compound is not provided in the search results, a general and widely accepted method involves the chlorination of the parent carboxylic acid, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This transformation is commonly achieved using reagents like oxalyl chloride or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF)[7][8].

Synthesis Reactant 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carboxylic acid Reagent SOCl₂ or (COCl)₂ Catalytic DMF Aprotic Solvent Reactant->Reagent Product 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbonyl chloride Reagent->Product Chlorination

General synthesis of the title compound from its carboxylic acid precursor.

3.2. Chemical Reactivity The carbonyl chloride functional group makes this compound a highly reactive electrophile. It is susceptible to nucleophilic acyl substitution reactions.

  • Hydrolysis: Reacts readily with water, even atmospheric moisture, to form the corresponding carboxylic acid and hydrochloric acid (HCl). This is a primary reason for the stringent handling requirements.

  • Aminolysis/Amidation: Reacts with primary or secondary amines to form amides, a cornerstone reaction in the synthesis of many pharmaceuticals.

  • Esterification: Reacts with alcohols to yield esters.

  • Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid catalyst.

The reactivity of the acyl chloride dictates its role as a key building block, enabling the covalent linkage of the fluorophenyl-methyl-pyrazole scaffold to other molecules.

Safety and Handling Protocols

Due to its reactivity, this compound presents several hazards that necessitate strict safety protocols. The information is derived from analogous compound safety data sheets (SDS)[9][10][11].

4.1. Hazard Identification The compound is classified with the following primary hazards:

  • H302: Harmful if swallowed[9].

  • H315: Causes skin irritation[9].

  • H319: Causes serious eye irritation[9].

  • H335: May cause respiratory irritation[9].

  • Corrosivity: Though not always explicitly stated, as an acyl chloride, it is expected to be corrosive, particularly upon contact with moisture, due to the release of HCl. This can cause severe skin burns and eye damage[11].

4.2. Recommended Handling Workflow A self-validating workflow must be employed to ensure user safety and compound integrity.

HandlingWorkflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal PPE Don appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat FumeHood Verify Fume Hood is operational and certified PPE->FumeHood InertAtmo Prepare inert atmosphere (Nitrogen or Argon) FumeHood->InertAtmo Retrieve Retrieve compound from desiccated storage InertAtmo->Retrieve Weigh Weigh required amount under inert atmosphere Retrieve->Weigh Dissolve Dissolve in anhydrous aprotic solvent Weigh->Dissolve Quench Carefully quench excess reagent with a non-protic base (e.g., in an appropriate solvent) Dissolve->Quench Dispose Dispose of waste according to institutional and local regulations Quench->Dispose Decontaminate Decontaminate glassware and work surfaces Dispose->Decontaminate

Mandatory workflow for the safe handling of the title compound.

4.3. Storage and Stability

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area[11][12]. A desiccator is highly recommended.

  • Incompatibilities: Keep away from water, alcohols, amines, strong bases, and oxidizing agents[11].

Applications in Research and Development

As a reactive intermediate, this compound is not typically an end-product but a critical component in multi-step syntheses. Its value lies in its ability to introduce the 1-(4-fluorophenyl)-5-methyl-pyrazole moiety into a target molecule. This scaffold is of high interest in:

  • Pharmaceuticals: The pyrazole ring system is a core component of several marketed drugs. The specific substitutions on this compound make it a candidate for synthesizing novel kinase inhibitors, anti-inflammatory agents, or other therapeutics.

  • Agrochemicals: Fluorinated pyrazole derivatives are widely used in modern fungicides and insecticides[8]. This compound serves as a precursor for creating new crop protection agents.

The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

Conclusion

References

  • Rhenium Shop. This compound, 97%. [Link]

  • Molbase. This compound | CAS 423768-49-4. [Link]

  • European Patent Office. METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6569, Methyl Ethyl Ketone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10243452, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. [Link]

  • National Center for Biotechnology Information. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. [Link]

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1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic intermediate in modern synthetic chemistry. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delves into the molecule's structural features, outlines a robust synthetic pathway with detailed mechanistic insights, explores its reactivity and applications, and establishes rigorous safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who utilize advanced chemical building blocks to innovate within the pharmaceutical and agrochemical sectors.

Chapter 1: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are foundational to contemporary medicinal chemistry, with nitrogen-containing rings being of primary importance in drug discovery.[1] Among these, the pyrazole moiety has emerged as a particularly versatile and valuable scaffold. Its unique electronic configuration and the capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic properties to achieve desired biological activities.[3]

The therapeutic relevance of pyrazoles is well-established, with several blockbuster drugs incorporating this ring system. Notable examples include:

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat inflammatory diseases.[2]

  • Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[2]

  • Ruxolitinib: A kinase inhibitor used in the treatment of certain types of cancer.[2]

The broad spectrum of biological activities associated with pyrazole derivatives—spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications—underscores their importance.[1][4][5] Consequently, functionalized pyrazoles like this compound are not merely laboratory curiosities; they are critical building blocks enabling the synthesis of novel, complex, and potentially life-changing molecules.

Chapter 2: Structural Elucidation and Physicochemical Properties

The structure of this compound combines the stability of an aromatic pyrazole core with the high reactivity of an acyl chloride functional group.

synthesis_workflow start Ethyl Acetoacetate + (4-Fluorophenyl)hydrazine intermediate 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic Acid start->intermediate Step 1: Knorr Pyrazole Synthesis & Saponification final_product 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbonyl chloride intermediate->final_product Step 2: Chlorination reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) reagent->final_product mechanism RCOOH R-COOH Intermediate1 [R-CO-O+H-SOCl₂] RCOOH->Intermediate1 + SOCl₂ SOCl2 SOCl₂ Intermediate2 R-CO-O-SOCl (Chlorosulfite ester) Intermediate1->Intermediate2 - H⁺, - Cl⁻ RCOCl R-COCl Intermediate2->RCOCl + Cl⁻ (from step 1) - SO₂ Intermediate3 [R-C=O+-Cl] Byproducts SO₂ + HCl

Caption: Simplified mechanism of acyl chloride formation.

  • Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride. 2[6][7]. Intermediate Formation: A chloride ion is expelled, and after a proton transfer, a highly reactive chlorosulfite intermediate is formed. This step is critical as it converts the hydroxyl group into a much better leaving group. 3[8][6]. Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon.

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion.

[9]### Chapter 4: Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high electrophilicity of its carbonyl carbon. It is a versatile precursor for a wide range of pyrazole-4-carboxamide and carboxyester derivatives, which are frequently explored in drug discovery programs.

Core Reactivity: Nucleophilic Acyl Substitution

The compound readily reacts with a variety of nucleophiles (Nu-H) to form new amide, ester, or thioester linkages, releasing HCl as a byproduct.

reactivity cluster_reactions Reaction with Nucleophiles acyl_chloride This compound (Pz-COCl) amine Amine (R₂NH) acyl_chloride:f0->amine Forms Amide Bond alcohol Alcohol (R'OH) acyl_chloride:f0->alcohol Forms Ester Bond thiol Thiol (R''SH) acyl_chloride:f0->thiol Forms Thioester Bond amide Amide (Pz-CONR₂) amine->amide ester Ester (Pz-COOR') alcohol->ester thioester Thioester (Pz-COSR'') thiol->thioester

Caption: Common reactions of the title compound.

  • Amide Formation: Reaction with primary or secondary amines is typically rapid and exothermic, yielding the corresponding pyrazole-4-carboxamides. This is one of the most common applications, as the amide bond is a cornerstone of peptide and drug structures.

  • Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, produces pyrazole-4-carboxylates.

  • Friedel-Crafts Acylation: The acyl chloride can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃), attaching the pyrazole moiety to other aromatic systems.

Chapter 5: Safety, Handling, and Storage

Trustworthiness through Self-Validating Protocols: The safe handling of reactive chemical intermediates is paramount. The protocols described here are designed to mitigate risks inherently associated with acyl chlorides.

Acyl chlorides as a class are hazardous materials. They are corrosive, moisture-sensitive, and lachrymatory (tear-inducing). T[10][11]he following data, extrapolated from safety information for similar acyl chlorides like acetyl chloride, should be considered.

[10][11][12][13][14]Hazard Summary

Hazard TypeGHS Classification (Typical for Acyl Chlorides)Precautionary Measures
Flammability Flammable LiquidKeep away from heat, sparks, and open flames.
Corrosion Causes severe skin burns and eye damage.[10][13][14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.
Reactivity Reacts violently with water, releasing corrosive HCl gas.[11][14] Handle under an inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated area away from moisture.
Inhalation May cause respiratory irritation.Use only in a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure a chemical fume hood is operational and that appropriate PPE (lab coat, nitrile or neoprene gloves, chemical splash goggles, and face shield) is worn. An emergency eyewash station and safety shower must be accessible. 2[10]. Inert Atmosphere: The compound should be handled under an inert atmosphere to prevent hydrolysis from ambient moisture. Use Schlenk line techniques or a glovebox for transfers.

  • Dispensing: Use clean, dry glassware. Syringes or cannulas should be purged with inert gas before use.

  • Quenching and Disposal: Any residual acyl chloride must be quenched carefully. Slowly add the material to a stirred, cooled solution of sodium bicarbonate or a similar weak base. Do not quench with water or alcohols directly, as the reaction can be violent. A[11]ll waste must be disposed of according to institutional and local regulations.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive and flammable materials. T[12][13]he container should be kept under an inert gas blanket.

Chapter 6: Conclusion

This compound is a high-value, reactive intermediate that serves as a gateway to a vast chemical space of functionalized pyrazole derivatives. Its structure is a testament to rational molecular design, combining a biologically relevant scaffold with a versatile chemical handle. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage this potent building block for the efficient and safe development of next-generation pharmaceuticals and agrochemicals.

References

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  • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

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  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

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  • ResearchGate. (2020, November 12). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

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An In-depth Technical Guide to the Predicted Spectral Characteristics of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 423768-49-4) possesses a molecular formula of C₁₁H₈ClFN₂O and a molecular weight of 238.65 g/mol .[2][3] Its structure comprises a central 1,5-disubstituted pyrazole ring, functionalized with a reactive carbonyl chloride group at the 4-position. The substituents, a 4-fluorophenyl group at the N1 position and a methyl group at the C5 position, introduce specific electronic and steric features that are critical for its reactivity and are clearly distinguishable through spectroscopic analysis. The presence of the acyl chloride makes this compound a valuable intermediate for the synthesis of a variety of derivatives, such as amides, esters, and ketones, through nucleophilic acyl substitution.[4]

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carboxylic Acid reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent product 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbonyl chloride reagent->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for the connectivity and electronic environment of each atom.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Typical parameters include a 30° pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio. [5]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the pyrazole proton, the methyl protons, and the two sets of magnetically non-equivalent protons on the fluorophenyl ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.15Singlet (s)1HH-3 (pyrazole)This proton is on an electron-deficient aromatic ring and is deshielded by the adjacent carbonyl group.
~ 7.50 - 7.45Multiplet (m)2HH-2', H-6' (phenyl)These protons are ortho to the pyrazole ring and will appear as a multiplet due to coupling with both the meta protons and the fluorine atom.
~ 7.25 - 7.20Multiplet (m)2HH-3', H-5' (phenyl)These protons are meta to the pyrazole ring and ortho to the fluorine atom, appearing as a triplet-like multiplet due to coupling with adjacent protons and the fluorine.
~ 2.75Singlet (s)3H-CH₃The methyl group is attached to the C5 of the pyrazole ring, appearing as a sharp singlet in the typical region for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the fluorine atom will cause splitting of the signals for the carbons in the phenyl ring (C-F coupling).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0 (d, ¹JCF ≈ 250 Hz)C-4' (phenyl)The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded.
~ 160.0C=O (carbonyl chloride)The carbonyl carbon of an acyl chloride is highly deshielded and appears at a very low field.
~ 148.0C-5 (pyrazole)Carbon attached to the methyl group and nitrogen.
~ 142.0C-3 (pyrazole)Carbon bearing the single proton of the pyrazole ring.
~ 132.0 (d, ⁴JCF ≈ 3-4 Hz)C-1' (phenyl)The ipso-carbon attached to the pyrazole nitrogen shows a small four-bond coupling to fluorine.
~ 127.5 (d, ³JCF ≈ 9 Hz)C-2', C-6' (phenyl)These carbons are ortho to the pyrazole and meta to the fluorine, showing a three-bond coupling.
~ 116.5 (d, ²JCF ≈ 23 Hz)C-3', C-5' (phenyl)These carbons are meta to the pyrazole and ortho to the fluorine, showing a larger two-bond coupling.
~ 115.0C-4 (pyrazole)Carbon attached to the carbonyl group, significantly deshielded.
~ 14.0-CH₃The methyl carbon appears at a high field, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule by detecting the vibrations of its bonds.

Experimental Protocol
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by a very strong absorption from the carbonyl group of the acyl chloride.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3120MediumAromatic C-H stretchC-H stretching vibrations of the pyrazole and phenyl rings.
~ 2950WeakAliphatic C-H stretchC-H stretching of the methyl group.
~ 1780 - 1750Very StrongC=O stretch (acyl chloride)The high electronegativity of the chlorine atom attached to the carbonyl carbon increases the frequency of the C=O stretch compared to ketones or carboxylic acids. [6]
~ 1600, 1510Medium-StrongC=C and C=N stretchesAromatic ring stretching vibrations from both the pyrazole and phenyl rings.
~ 1230StrongC-F stretchThe carbon-fluorine bond stretch is typically strong and appears in this region.
~ 840StrongC-H out-of-plane bendCharacteristic of 1,4-disubstituted (para) benzene rings.
~ 780Medium-StrongC-Cl stretchThe carbon-chlorine bond stretch for the acyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. For this molecule, Electron Ionization (EI) would likely lead to extensive fragmentation.

Experimental Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Electron Ionization (EI) at 70 eV is used to generate the molecular ion and fragments.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation

The molecular ion (M⁺˙) should be observable at m/z 238, with a characteristic M+2 peak at m/z 240 (approximately one-third the intensity of the M⁺˙ peak) due to the natural abundance of the ³⁷Cl isotope.

Fragmentation_Pathway M [C₁₁H₈ClFN₂O]⁺˙ m/z = 238/240 F1 [C₁₁H₈FN₂O]⁺ m/z = 203 M->F1 - Cl• F4 [C₆H₄F]⁺ m/z = 95 M->F4 - C₅H₄N₂OCl F2 [C₁₀H₈FN₂]⁺ m/z = 175 F1->F2 - CO F3 [C₉H₅FN]⁺˙ m/z = 148 F2->F3 - HCN

Caption: Predicted major fragmentation pathway for the title compound under EI-MS conditions.

Table of Predicted Major Fragments:

Predicted m/zIon FormulaIdentity
238/240[C₁₁H₈ClFN₂O]⁺˙Molecular Ion (M⁺˙)
203[C₁₁H₈FN₂O]⁺[M - Cl]⁺
175[C₁₀H₈FN₂]⁺[M - Cl - CO]⁺
148[C₉H₅FN]⁺˙Loss of HCN from m/z 175
95[C₆H₄F]⁺Fluorophenyl cation

The primary fragmentation is the loss of a chlorine radical, which is a very stable leaving group, to form the acylium ion at m/z 203. This is followed by the characteristic loss of carbon monoxide (CO) to yield the ion at m/z 175. Further fragmentation can occur, including the cleavage of the bond between the pyrazole and phenyl rings to produce the stable fluorophenyl cation at m/z 95.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint that is invaluable for the unambiguous identification and structural verification of this compound in a research or development setting. The characteristic signals, such as the high-frequency C=O stretch in the IR, the distinct proton and carbon environments in the NMR, and the predictable fragmentation pattern in the mass spectrum, form a self-validating system for confirming the successful synthesis of this important chemical intermediate.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

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  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

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An In-Depth Technical Guide to the Solubility Profile of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present robust, field-proven methodologies for its empirical determination, and discuss the implications of its solubility characteristics in the context of drug development. This document is intended to serve as a practical resource for scientists and researchers, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring that the API can be effectively absorbed by the body. A prerequisite for absorption is dissolution, a process governed by the compound's solubility.[1] Poor aqueous solubility is a major hurdle in formulation development, affecting a significant percentage of new chemical entities.[1]

This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities.[2][3] The solubility of this specific derivative is a key parameter that will dictate its formulation strategy, dosage form design, and ultimately, its clinical success. Understanding and accurately characterizing its solubility is therefore not merely an academic exercise but a critical step in its developmental pathway.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of an organic compound is influenced by a confluence of factors, including its molecular structure, the properties of the solvent, temperature, and pH.[4][5][6][7] For this compound, we can anticipate the following influences:

  • Molecular Structure: The presence of a fluorophenyl group introduces a degree of lipophilicity, which may decrease aqueous solubility. Conversely, the pyrazole ring, with its nitrogen atoms, can participate in hydrogen bonding, potentially enhancing solubility in polar solvents.[8][9] The carbonyl chloride group is reactive and will likely hydrolyze in aqueous media to the corresponding carboxylic acid, a transformation that will significantly alter the solubility profile.

  • Solvent Polarity: The principle of "like dissolves like" is a guiding tenet.[5] We would expect higher solubility in organic solvents of intermediate to high polarity, such as ethanol, methanol, and acetone, and lower solubility in non-polar solvents like hexane.[8]

  • pH-Dependence: Following hydrolysis of the carbonyl chloride to a carboxylic acid, the solubility in aqueous media will become highly pH-dependent. At pH values below its pKa, the carboxylic acid will be in its neutral, less soluble form. As the pH increases above the pKa, the compound will deprotonate to form a more soluble carboxylate salt.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][6]

Differentiating Kinetic and Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[10][11][12] It is typically determined using methods like the shake-flask technique over an extended period to ensure equilibrium is reached.[13][14][15]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a rapid precipitation process, often from a concentrated stock solution (e.g., in DMSO).[10][11][16] Kinetic solubility is a higher-throughput method often employed in the early stages of drug discovery for screening large numbers of compounds.[15][16]

While kinetic solubility provides a useful early assessment, thermodynamic solubility is the gold standard for preformulation and formulation development.[12][15] This guide will focus on the determination of thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The following section outlines a detailed, self-validating protocol for determining the thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (purity >98%)

  • A range of solvents (e.g., Water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, Ethanol, Methanol, Acetonitrile, Dichloromethane, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess compound B Add selected solvent to vials A->B Dispense C Seal vials and place in shaker B->C D Incubate at controlled temperature (e.g., 25°C or 37°C) for 24-48h C->D E Visually confirm excess solid D->E F Centrifuge to pellet solid E->F G Filter supernatant (0.22 µm) F->G H Prepare dilutions of the filtrate G->H I Analyze by validated HPLC-UV method H->I J Quantify against a standard curve I->J

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[13][14][17]

  • Preparation of Vials: Add an excess amount of this compound to several vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[14]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. For aqueous solubility, it is critical to test a range of pH values, as recommended by ICH guidelines, such as pH 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract.[17][18][19]

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[17] Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[20]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a 0.22 µm syringe filter. It is good practice to discard the first portion of the filtrate to prevent errors due to adsorption of the compound onto the filter membrane.[13]

  • Quantification: Prepare appropriate dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Self-Validation and Controls:

    • Run each solvent and condition in triplicate to assess variability.

    • Visually inspect for the presence of undissolved solid before sampling.

    • Measure the pH of the aqueous buffers at the beginning and end of the experiment to ensure pH stability.[18][19]

    • Analyze the solid residue by a method like X-ray powder diffraction (XRPD) to check for any polymorphic or chemical transformations during the experiment.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Solubility of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (Hydrolyzed Form) in Various Solvents at 25°C
Solvent SystempH (at end of study)Solubility (mg/mL)Solubility (µM)
0.1 N HCl1.20.05 ± 0.01210 ± 42
Acetate Buffer4.50.25 ± 0.031050 ± 126
Phosphate Buffer6.85.8 ± 0.424350 ± 1680
Deionized Water7.06.5 ± 0.527290 ± 2100
EthanolN/A>100>419800
MethanolN/A>100>419800
DichloromethaneN/A25.3 ± 1.8106200 ± 7560

Note: The data presented in this table is illustrative and should be determined experimentally.

Interpretation of Results:

The hypothetical data in Table 1 illustrates the expected pH-dependent solubility of the hydrolyzed carboxylic acid form. The low solubility at acidic pH and the significant increase in solubility as the pH rises above the pKa of the carboxylic acid group are characteristic of an acidic compound. The high solubility in polar organic solvents like ethanol and methanol suggests that these could be suitable for creating stock solutions or for certain formulation approaches.

Implications for Drug Development

The solubility profile of this compound has profound implications for its development as a drug:

  • Biopharmaceutics Classification System (BCS): The aqueous solubility data over the pH range of 1.2 to 6.8 is essential for BCS classification.[17][18][19] A drug substance is considered highly soluble if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media within this pH range.[1][18][19][21] This classification, in turn, influences the potential for biowaivers of in vivo bioequivalence studies.[17][18][19]

  • Formulation Strategy: If the compound exhibits low aqueous solubility, various formulation strategies may be necessary to enhance its dissolution and bioavailability. These can include salt formation, particle size reduction (micronization or nanocrystals), amorphous solid dispersions, or lipid-based formulations.

  • Route of Administration: The solubility in various solvents will also inform the feasibility of different routes of administration. For instance, high solubility in a biocompatible solvent system might allow for the development of an injectable formulation.

Conclusion

A thorough understanding of the solubility profile of this compound is a cornerstone of its successful development into a therapeutic agent. This guide has provided a comprehensive framework for both the theoretical understanding and the practical determination of its solubility. By employing robust, well-controlled experimental methodologies, researchers can generate the high-quality data necessary to make informed decisions regarding formulation, dosage form design, and the overall development pathway of this promising compound.

References

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019). ICH Harmonised Guideline M9.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). European Medicines Agency.
  • Annex 4. (n.d.).
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
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1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Executive Summary: this compound is a key heterocyclic intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the pyrazole core, a scaffold present in numerous biologically active compounds, combined with the highly reactive acyl chloride functional group.[1][2] This guide provides a detailed examination of the synthesis, stability, and core reactivity of this compound. We will explore its reactions with common nucleophiles, provide field-proven experimental protocols, and discuss the underlying mechanistic principles that govern its chemical behavior. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize pyrazole-based building blocks in their synthetic campaigns.

Introduction to the Pyrazole Scaffold and Compound Profile

The Pyrazole Moiety in Modern Chemistry

The pyrazole ring system is a foundational five-membered heterocycle that features prominently in medicinal and agricultural chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and diverse substitution patterns allow for the fine-tuning of physicochemical and pharmacological properties.[4] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antibacterial, and antifungal agents.[1] The synthesis of pyrazole carboxamides, in particular, is a major focus of drug discovery programs.[1][2][3][4]

Profile of this compound

The subject of this guide, this compound (herein referred to as 1 ), is a bespoke building block designed for efficient coupling reactions. The key features are:

  • The Acyl Chloride: This functional group is a highly activated carboxylic acid derivative, making it an excellent electrophile for reactions with a wide range of nucleophiles.[5]

  • The Pyrazole Core: Provides the heterocyclic scaffold common in many bioactive molecules.

  • The N-Aryl Substituent (4-Fluorophenyl): The fluorine atom can serve as a metabolic blocking point, enhance binding affinity through hydrogen bonding, or act as a useful probe for NMR studies.

  • The C5-Methyl Group: This substituent influences the steric and electronic properties of the pyrazole ring.

Physicochemical Properties, Stability, and Handling

Physicochemical Data

The fundamental properties of compound 1 are summarized below.

PropertyValueSource
CAS Number 423768-49-4[6]
Molecular Formula C₁₁H₈ClFN₂O[6][7]
Molecular Weight 238.65 g/mol [6][7]
Appearance Light brown powder/solid[6][7]
Purity Typically ≥97%[6][7]
Stability, Storage, and Handling

As an acyl chloride, compound 1 is highly susceptible to hydrolysis. The primary pathway for degradation is reaction with atmospheric moisture. This reactivity necessitates specific storage and handling procedures.

  • Hydrolysis: The compound reacts vigorously with water to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[8][9][10][11] This reaction is often exothermic. Because of this, it is critical to work with dried glassware and anhydrous solvents.[10]

  • Storage: Compound 1 must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12]

  • Safety: Acyl chlorides are lachrymatory, meaning they can irritate the eyes and respiratory tract upon inhalation of their vapors due to reaction with moisture to produce acids.[10][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[12]

Synthesis of this compound

The preparation of compound 1 is typically achieved in a two-step sequence starting from the corresponding pyrazole-4-carboxylic acid.[4] This precursor is first synthesized and then chlorinated to yield the final acyl chloride.

Synthesis Pathway Overview

The general synthetic route involves the Knorr pyrazole synthesis to build the heterocyclic core, followed by chlorination.[4]

Synthesis_Pathway Precursors β-Ketoester + (4-Fluorophenyl)hydrazine CarboxylicAcid 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Precursors->CarboxylicAcid Cyclocondensation & Saponification AcylChloride Target Compound (1) CarboxylicAcid->AcylChloride Chlorination (e.g., SOCl₂)

Caption: General synthetic route to the target acyl chloride.
Protocol 1: Synthesis of the Carboxylic Acid Precursor

This protocol outlines the formation of the pyrazole ring and subsequent hydrolysis of the ester to the required carboxylic acid.[4]

  • Cyclocondensation:

    • Dissolve (4-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol.[4]

    • Add a catalytic amount of a mild acid (e.g., glacial acetic acid).[4]

    • To this stirred solution, add the appropriate β-ketoester (e.g., ethyl 2-acetyl-3-oxobutanoate) (1.0 eq) dropwise at room temperature.[4]

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

    • Cool the mixture and remove the solvent under reduced pressure. The resulting crude product is the ethyl ester of the target carboxylic acid.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).[4]

    • Add a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir vigorously at room temperature or with gentle heating (40–50 °C).[4]

    • Monitor the reaction by TLC until the ester is fully consumed (typically 4-12 hours).[4]

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[4]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole carboxylic acid.[4]

Protocol 2: Chlorination to the Acyl Chloride (1)

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[10][13]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add the dry 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent. Alternatively, an anhydrous solvent like dichloromethane (DCM) or toluene can be used.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Expert Insight: DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ, which accelerates the conversion.

  • Reaction Execution:

    • Gently heat the mixture to reflux (typically 40-80 °C, depending on the solvent) and stir.

    • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure (using a vacuum pump protected by a base trap).

    • The crude residue is the desired acyl chloride, this compound 1 . It can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or recrystallization from a non-protic solvent.

Core Reactivity Profile

The reactivity of compound 1 is dominated by the electrophilic nature of the acyl chloride group. It readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles.[9][14]

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to restore the carbonyl double bond.[8][9]

Mechanism cluster_0 Nucleophilic Acyl Substitution AcylChloride R-CO-Cl Tetrahedral [R-C(O⁻)(Cl)-NuH] AcylChloride->Tetrahedral + :Nu-H (Addition) Product R-CO-Nu + HCl Tetrahedral->Product - Cl⁻ - H⁺ (Elimination)

Caption: General mechanism for nucleophilic acyl substitution.

The high reactivity of acyl chlorides compared to other carboxylic acid derivatives is due to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic and polarizes the C=O bond.[8][11]

Reaction with N-Nucleophiles: Amide Bond Formation

The most common application of compound 1 is in the synthesis of pyrazole carboxamides.[1][2][4] It reacts readily with primary and secondary amines, as well as ammonia, to form the corresponding amides.[14][15][16]

Causality: The reaction produces one equivalent of HCl.[17] This acid will react with the amine starting material to form an unreactive ammonium salt. Therefore, at least two equivalents of the amine nucleophile are required: one to act as the nucleophile and one to act as a base to scavenge the HCl.[17] More commonly, one equivalent of the amine is used along with an auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine. This preserves the valuable amine.

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the desired amine (e.g., aniline) (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile).

  • Addition: Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of this compound 1 (1.05 eq) in the same anhydrous solvent.

  • Add the solution of acyl chloride 1 dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction with water or dilute aqueous HCl to neutralize excess TEA.

    • Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.

Reaction with O-Nucleophiles: Ester Formation

Compound 1 reacts vigorously with alcohols and phenols to form esters.[18][19] Unlike Fischer esterification with carboxylic acids, this reaction is irreversible and does not require an acid catalyst.[10]

Causality: Similar to amidation, the reaction produces HCl. While the reaction with alcohols is often fast enough to proceed without a base, adding a non-nucleophilic base like pyridine is common practice. Pyridine not only neutralizes the HCl but also acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.

  • Setup: In a dry round-bottom flask, dissolve the alcohol (e.g., ethanol) (1.0 eq) and pyridine (1.1 eq) in an anhydrous aprotic solvent like DCM.

  • Addition: Cool the solution to 0 °C. Add a solution of the acyl chloride 1 (1.05 eq) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude ester, which can be purified by chromatography if necessary.

Friedel-Crafts Acylation

While less common for complex heterocyclic acyl chlorides, it is mechanistically possible for compound 1 to act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds.[20][21]

Causality: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion.[21][22] The catalyst coordinates to the chlorine atom, facilitating its departure. However, Lewis acids can also coordinate to the nitrogen atoms of the pyrazole ring, potentially deactivating the molecule or leading to undesired side reactions.[23] Therefore, reaction conditions must be carefully optimized.

Conclusion

This compound is a valuable and highly reactive synthetic intermediate. Its chemical behavior is governed by the electrophilic nature of the acyl chloride functional group, which undergoes efficient nucleophilic acyl substitution with a broad range of nucleophiles, most notably amines and alcohols, to yield amides and esters. Due to its high reactivity, particularly its sensitivity to moisture, proper handling and storage under anhydrous conditions are paramount to ensure its stability and successful application in synthetic chemistry. The protocols and mechanistic insights provided in this guide offer a framework for the effective utilization of this potent building block in research and development.

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An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a reliable, multi-step synthetic pathway, starting from the formation of the pyrazole core, followed by ester hydrolysis and subsequent conversion to the final acid chloride. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and critical safety considerations. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity verification of the target compound, presenting expected spectroscopic data. This paper is intended for researchers, chemists, and professionals in the field of pharmaceutical development and synthetic organic chemistry.

Introduction and Strategic Overview

This compound is a highly reactive intermediate valuable for the synthesis of a wide array of derivatives, such as amides and esters. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, and its derivatives are actively explored for various therapeutic applications, including anti-inflammatory and analgesic medications.[1][2] The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity, while the carbonyl chloride moiety provides a reactive handle for facile derivatization.

The synthesis of this target compound is most effectively achieved through a three-step sequence, designed for efficiency and scalability. This strategy involves:

  • Synthesis of the Pyrazole Core: Construction of the ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate precursor.

  • Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

  • Acid Chloride Formation: Chlorination of the carboxylic acid to yield the final product.

This approach ensures high purity of the intermediates and the final product, which is critical for subsequent applications in drug development.

Synthetic_Pathway Start Starting Materials (4-Fluorophenylhydrazine, Ethyl 2-acetyl-3-oxobutanoate) Ester Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate Start->Ester Step A: Pyrazole Formation Acid 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Ester->Acid Step B: Ester Hydrolysis (NaOH, H2O/EtOH) AcidChloride 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbonyl chloride Acid->AcidChloride Step C: Chlorination (SOCl2)

Caption: Overall three-step synthetic route.

Multi-Step Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Step A: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

The formation of the pyrazole ring is achieved via a classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. This reaction is highly efficient and provides excellent regioselectivity.

Protocol:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Add ethyl 2-acetyl-3-oxobutanoate (1.05 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure ethyl ester as a solid.

Expert Insight: The in-situ generation of the free hydrazine from its hydrochloride salt using a mild base like sodium acetate is a standard and effective technique that avoids the need to handle the less stable free hydrazine directly. The choice of ethyl 2-acetyl-3-oxobutanoate is strategic for installing the required methyl and ethyl carboxylate groups at the C5 and C4 positions of the pyrazole ring, respectively.

Step B: Hydrolysis to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The ethyl ester is converted to the corresponding carboxylic acid via saponification (alkaline hydrolysis). This method is preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher yields and simpler product isolation.[3]

Protocol:

  • Suspend the ethyl ester from Step A (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.5 eq) in water and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Filter the white solid, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.

Trustworthiness: The formation of the sodium carboxylate salt in the alkaline medium makes the reaction non-reversible.[3] Subsequent acidification quantitatively precipitates the desired carboxylic acid, ensuring a high-purity product ready for the next step without the need for extensive chromatographic purification.

Step C: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the highly reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of byproducts.[4][5]

Causality of Reagent Choice: Thionyl chloride reacts with the carboxylic acid to form the acid chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[6][7][8] Since these byproducts are gaseous, they are easily removed from the reaction mixture, which simplifies the work-up and purification process significantly compared to other chlorinating agents like phosphorus(V) chloride.[8]

Workflow_Acid_Chloride cluster_0 Reaction Setup cluster_1 Work-up & Isolation A Charge reactor with Carboxylic Acid and Toluene B Add catalytic DMF A->B C Add Thionyl Chloride dropwise at 0-5 °C B->C D Heat to reflux (2-3 hours) C->D E Cool to RT D->E F Distill off excess SOCl2 and Toluene under vacuum E->F Product Crude Acid Chloride F->Product Yields final product as a solid

Caption: Experimental workflow for acid chloride synthesis.

Protocol:

  • Strictly under anhydrous conditions and in a well-ventilated fume hood , charge a dry, three-necked flask equipped with a reflux condenser and a dropping funnel with 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and an anhydrous solvent such as toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature. An initial exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours. The evolution of HCl and SO₂ gas should be apparent.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation, followed by vacuum distillation, to obtain the crude this compound, which is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexanes.

Safety and Handling

Handling the reagents in this synthesis requires strict adherence to safety protocols.

ReagentKey HazardsRecommended Precautions
**Thionyl Chloride (SOCl₂) **Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled, reacts violently with water.[9][10][11]Handle only in a chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[10][11] Keep away from water and moisture.[9][12] Ensure an emergency shower and eyewash station are accessible.[9][13]
Hydrochloric Acid (HCl) Corrosive, causes severe skin and eye burns, respiratory irritant.Use in a fume hood. Wear appropriate PPE, including gloves and goggles.
Sodium Hydroxide (NaOH) Corrosive, causes severe burns.Avoid contact with skin and eyes. Wear gloves and safety goggles.

Characterization and Data

The identity and purity of the final product must be confirmed through a combination of spectroscopic and physical methods.

Physical Properties:

PropertyValue
Chemical Formula C₁₁H₈ClFN₂O[14][15]
Molecular Weight 238.65 g/mol [14][15]
Appearance Expected to be a light brown or off-white solid.[15]
CAS Number 423768-49-4[14][15]

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ (ppm) ≈ 8.1-8.3 (s, 1H, pyrazole-H), 7.4-7.6 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 2.6-2.8 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm) ≈ 160-164 (C=O), pyrazole and aromatic carbons in the 110-150 range, ~14 (CH₃).
FT-IR (KBr, cm⁻¹)ν ≈ 1780-1810 (strong, sharp, C=O stretch of acid chloride), ~1600 (C=C aromatic stretch), ~1230 (C-F stretch).
Mass Spec. (EI) m/z (%) = 238/240 [M]⁺ (molecular ion peak with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes), other fragments corresponding to loss of Cl and CO.

Conclusion

This guide provides a robust and well-validated methodology for the synthesis of this compound. The described three-step process is efficient and founded on well-understood chemical principles, ensuring reproducibility. The detailed protocols, coupled with mechanistic insights and critical safety information, offer researchers a reliable framework for obtaining this valuable synthetic intermediate. The characterization data provided serves as a benchmark for confirming the successful synthesis and purity of the final compound, facilitating its use in advanced drug discovery and development programs.

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The 1-(4-Fluorophenyl)pyrazole Moiety: A Privileged Scaffold in Modern Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The 1-(4-fluorophenyl)pyrazole moiety has emerged as a cornerstone in medicinal chemistry and agrochemical design, demonstrating remarkable versatility and efficacy across a wide spectrum of biological targets. Its unique structural and electronic properties have propelled compounds bearing this scaffold into blockbuster drugs and essential agricultural agents. This technical guide provides a comprehensive analysis of the biological significance of the 1-(4-fluorophenyl)pyrazole core, delving into its mechanism of action, structure-activity relationships (SAR), and the critical role of the 4-fluorophenyl substitution in optimizing pharmacokinetic and pharmacodynamic profiles. We will explore its application in the development of anti-inflammatory agents, kinase inhibitors for oncology, cannabinoid receptor modulators, and pesticides, offering insights for the rational design of next-generation therapeutics and crop protection agents.

The Strategic Advantage of the 4-Fluorophenyl Group

The incorporation of a fluorine atom, particularly at the para-position of the N-phenyl ring of the pyrazole, is a deliberate and strategic choice in drug design. This single atomic substitution imparts a range of advantageous properties that significantly enhance the drug-like characteristics of the molecule.[1][2]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.[1][3] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of the compound is often dramatically improved, leading to a longer half-life and increased bioavailability.[1][3]

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding with backbone amides or interactions with positively charged residues in the active site.[2] This can significantly increase the binding affinity and potency of the drug.

Modulation of Physicochemical Properties: The introduction of a fluorine atom can modulate the lipophilicity and pKa of a molecule.[2][3] This fine-tuning of physicochemical properties is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring the compound reaches its target in sufficient concentrations.

Conformational Control: The steric bulk and electronic properties of the fluorine atom can influence the preferred conformation of the molecule, locking it into a bioactive conformation that is more favorable for binding to its target.

Diverse Biological Activities and Mechanisms of Action

The 1-(4-fluorophenyl)pyrazole scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

Anti-inflammatory Agents: The Case of Celecoxib

One of the most prominent examples of a drug featuring the 1-(4-fluorophenyl)pyrazole moiety is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.

Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[4][5] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to the bulkier sulfonamide side chain, which can be accommodated in the larger active site of COX-2 but not COX-1. This selectivity reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against the COX-2 enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Prepare a solution of purified human or ovine COX-2 enzyme in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) in the assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the COX-2 enzyme solution.

    • Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib) as a positive control.

    • Incubate at room temperature for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid and fluorometric probe solution.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of prostaglandin G2 produced.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]

Signaling Pathway: COX-2 Inhibition

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Isomerization Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Mediates 1-(4-fluorophenyl)pyrazole derivative (e.g., Celecoxib) 1-(4-fluorophenyl)pyrazole derivative (e.g., Celecoxib) 1-(4-fluorophenyl)pyrazole derivative (e.g., Celecoxib)->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by 1-(4-fluorophenyl)pyrazole derivatives.

Kinase Inhibitors in Oncology

The 1-(4-fluorophenyl)pyrazole scaffold is a privileged structure in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.

Targeting Aurora and p38 MAP Kinases: Derivatives of 1-(4-fluorophenyl)pyrazole have shown potent inhibitory activity against various kinases, including Aurora kinases and p38 mitogen-activated protein (MAP) kinase.[7][8]

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in cell cycle regulation, and their overexpression is linked to various cancers.[9][10] 1-(4-Fluorophenyl)pyrazole-based compounds have been developed as potent Aurora kinase inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[7][9]

  • p38 MAP Kinase: This kinase is involved in cellular responses to stress and inflammation and has been implicated in the pathogenesis of cancer and inflammatory diseases.[11][12] A novel class of highly selective p38 MAP kinase inhibitors based on a 5-amino-1-(4-fluorophenyl)-1H-pyrazole scaffold has been discovered, with one candidate, RO3201195, advancing to Phase I clinical trials.[8]

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Solution Kinase Solution Incubate Kinase + Compound Incubate Kinase + Compound Kinase Solution->Incubate Kinase + Compound Substrate & ATP Substrate & ATP Initiate Reaction (Add Substrate/ATP) Initiate Reaction (Add Substrate/ATP) Substrate & ATP->Initiate Reaction (Add Substrate/ATP) Test Compound (Serial Dilutions) Test Compound (Serial Dilutions) Test Compound (Serial Dilutions)->Incubate Kinase + Compound Incubate Kinase + Compound->Initiate Reaction (Add Substrate/ATP) Incubate (e.g., 30°C) Incubate (e.g., 30°C) Initiate Reaction (Add Substrate/ATP)->Incubate (e.g., 30°C) Stop Reaction Stop Reaction Incubate (e.g., 30°C)->Stop Reaction Measure Product Formation (e.g., Luminescence, Fluorescence) Measure Product Formation (e.g., Luminescence, Fluorescence) Stop Reaction->Measure Product Formation (e.g., Luminescence, Fluorescence) Data Analysis (IC50) Data Analysis (IC50) Measure Product Formation (e.g., Luminescence, Fluorescence)->Data Analysis (IC50)

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Quantitative Data: Kinase Inhibitory Activity of 1-(4-Fluorophenyl)pyrazole Derivatives

Compound ClassKinase TargetIC50 (nM)Reference
Quinazoline-basedAurora B0.316[10]
Pyrazole-ThiazolidinoneAurora A110[9]
5-Amino-1H-pyrazolep38α MAP KinasePotent (specific values in source)[8]
Imidazole-pyrazole hybridsJAK2/3, Aurora A/B8 - 2520[13]
Cannabinoid Receptor Antagonists

The 1-(4-fluorophenyl)pyrazole scaffold has been instrumental in the development of cannabinoid receptor 1 (CB1) antagonists.

Rimonabant: This compound, which contains a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)pyrazole core, was developed as an anti-obesity drug. While not having a 4-fluorophenyl group itself, its development spurred extensive SAR studies on related pyrazole derivatives, many of which did incorporate this moiety.

Mechanism of Action: CB1 receptor antagonists block the binding of endogenous cannabinoids, which are involved in regulating appetite and energy balance. By blocking these receptors, these compounds can reduce food intake and promote weight loss.

Agrochemicals: The Phenylpyrazole Insecticides

Fipronil: A prominent example of a 1-(4-fluorophenyl)pyrazole-containing agrochemical is the broad-spectrum insecticide Fipronil.

Mechanism of Action: Fipronil acts as a potent antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. It blocks the chloride ion channels regulated by GABA, leading to hyperexcitation of the central nervous system and eventual death of the insect. Fipronil exhibits selectivity for insect GABA receptors over mammalian receptors, providing a margin of safety for non-target organisms.

Experimental Protocol: GABA Receptor Binding Assay (Radioligand)

This protocol describes a method to assess the binding of a compound to GABA receptors.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.[14]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]muscimol).

    • Add various concentrations of the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubate the plate to allow for binding to reach equilibrium.[14]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding against the logarithm of the test compound concentration to determine the Ki value.[14]

Mechanism of Action: GABA Receptor Antagonism

GABA_Antagonism GABA GABA GABA Receptor (Chloride Channel) GABA Receptor (Chloride Channel) GABA->GABA Receptor (Chloride Channel) Binds & Activates Chloride Ions (Cl-) Chloride Ions (Cl-) GABA Receptor (Chloride Channel)->Chloride Ions (Cl-) Influx Neuronal Hyperexcitation Neuronal Hyperexcitation GABA Receptor (Chloride Channel)->Neuronal Hyperexcitation Leads to (when blocked) Neuronal Inhibition Neuronal Inhibition Chloride Ions (Cl-)->Neuronal Inhibition Leads to 1-(4-fluorophenyl)pyrazole derivative (e.g., Fipronil) 1-(4-fluorophenyl)pyrazole derivative (e.g., Fipronil) 1-(4-fluorophenyl)pyrazole derivative (e.g., Fipronil)->GABA Receptor (Chloride Channel) Blocks

Caption: Antagonism of the GABA receptor by 1-(4-fluorophenyl)pyrazole derivatives.

Synthesis Strategies

The synthesis of 1-(4-fluorophenyl)pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound with a 4-fluorophenylhydrazine derivative. The Knorr pyrazole synthesis is a classic and widely used method.[15]

General Synthetic Scheme:

Pyrazole_Synthesis diketone 1,3-Diketone pyrazole 1-(4-Fluorophenyl)pyrazole diketone->pyrazole + hydrazine 4-Fluorophenylhydrazine hydrazine->pyrazole Condensation

Caption: General synthetic route to 1-(4-fluorophenyl)pyrazoles.

A more specific example is the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, which involves a two-step reaction: a one-pot three-component reaction to form a pyrazoline intermediate, followed by oxidative aromatization.[15]

Conclusion and Future Perspectives

The 1-(4-fluorophenyl)pyrazole moiety has firmly established itself as a privileged scaffold in both pharmaceutical and agrochemical research. Its ability to serve as a template for the design of potent and selective modulators of a diverse range of biological targets is a testament to its unique chemical and physical properties. The strategic incorporation of the 4-fluorophenyl group has proven to be a highly effective strategy for enhancing the drug-like properties of these compounds.

Future research in this area will likely focus on the development of novel derivatives with improved selectivity and safety profiles, particularly in the realm of kinase inhibitors for targeted cancer therapy. The exploration of new biological targets for this versatile scaffold also holds significant promise for addressing unmet medical and agricultural needs. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the 1-(4-fluorophenyl)pyrazole moiety is poised to remain a key player in the ongoing quest for innovative and effective chemical solutions.

References

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The Pivotal Role of the Carbonyl Chloride Group in Pyrazole Derivatives: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the pivotal role the carbonyl chloride functional group plays when appended to a pyrazole scaffold. Pyrazole derivatives are a cornerstone in modern medicinal and materials chemistry, and the introduction of a carbonyl chloride moiety transforms them into highly versatile synthetic intermediates. This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, reactivity, and diverse applications of pyrazole carbonyl chlorides, offering field-proven insights and detailed experimental protocols. We will explore the underlying chemical principles that govern their utility and showcase their significance in the creation of novel, high-value molecules.

Introduction: The Strategic Importance of the Pyrazole Nucleus and the Carbonyl Chloride Handle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent appearance in a vast array of biologically active compounds and functional materials.[2] Many blockbuster drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, feature a pyrazole core, underscoring its pharmacological significance.

The true synthetic power of the pyrazole nucleus is unlocked through its functionalization. The introduction of a carbonyl chloride group (-COCl) provides a reactive "handle" that allows for the facile covalent attachment of a wide range of molecular fragments.[3] This acyl chloride is a highly electrophilic functional group, readily undergoing nucleophilic acyl substitution reactions with a plethora of nucleophiles, including amines, alcohols, thiols, and carbanions.[1] This reactivity is the cornerstone of its utility, enabling the construction of diverse libraries of pyrazole amides, esters, and ketones, which are crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of advanced materials.

This guide will provide a deep dive into the world of pyrazole carbonyl chlorides, moving beyond a simple recitation of facts to explain the "why" behind their synthesis and application.

Synthesis of Pyrazole Carbonyl Chlorides: Activating the Carboxylic Acid

The most common and direct route to pyrazole carbonyl chlorides is the activation of the corresponding pyrazole carboxylic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can be influenced by the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups on the pyrazole ring.

Causality Behind Reagent Selection
  • Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed, driving the reaction to completion.[4] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

  • Oxalyl Chloride ((COCl)₂): This reagent is often preferred for smaller-scale reactions or when milder conditions are required. The byproducts are also gaseous (CO, CO₂, and HCl), simplifying purification. Oxalyl chloride is generally more reactive than thionyl chloride and can be used at lower temperatures.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazole-5-carbonyl chloride

This protocol provides a detailed, self-validating methodology for the synthesis of a common pyrazole carbonyl chloride intermediate.

Materials:

  • 1-Methyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Drying and Inert Atmosphere: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon). This is critical as pyrazole carbonyl chlorides are moisture-sensitive and will hydrolyze back to the carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler), suspend or dissolve the 1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the reaction mixture.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred suspension. The slow addition is crucial to control the initial exotherm and the evolution of gaseous byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting carboxylic acid. For less reactive carboxylic acids, gentle heating under reflux may be necessary.

  • Workup and Isolation: Once the reaction is complete, carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a base trap (e.g., a solution of NaOH) to neutralize the acidic vapors. The crude pyrazole carbonyl chloride is obtained as a solid or oil and is typically used immediately in the next step without further purification due to its reactivity.

Self-Validation: The success of this protocol is validated by the immediate reactivity of the crude product in subsequent nucleophilic substitution reactions. The absence of the starting carboxylic acid in an NMR spectrum of a derivatized product (e.g., an amide or ester) confirms the complete conversion to the carbonyl chloride.

Synthesis_of_Pyrazole_Carbonyl_Chloride Pyrazole_COOH Pyrazole Carboxylic Acid Intermediate Reactive Intermediate (e.g., Vilsmeier reagent adduct) Pyrazole_COOH->Intermediate Activation SOCl2 SOCl₂ (or (COCl)₂) cat. DMF, Anhydrous DCM SOCl2->Intermediate Pyrazole_COCl Pyrazole Carbonyl Chloride Intermediate->Pyrazole_COCl Chloride Displacement Byproducts Gaseous Byproducts (SO₂, HCl or CO, CO₂, HCl) Intermediate->Byproducts Electronic_Effects cluster_withdrawing Electron-Withdrawing Group (EWG) cluster_donating Electron-Donating Group (EDG) EWG EWG Pyrazole_EWG Pyrazole Ring EWG->Pyrazole_EWG -I, -M effect Carbonyl_EWG C=O (Increased δ+) Pyrazole_EWG->Carbonyl_EWG Enhances Electrophilicity EDG EDG Pyrazole_EDG Pyrazole Ring EDG->Pyrazole_EDG +I, +M effect Carbonyl_EDG C=O (Decreased δ+) Pyrazole_EDG->Carbonyl_EDG Reduces Electrophilicity

Caption: Influence of substituents on carbonyl electrophilicity.

Key Reactions and Mechanistic Insights

The reaction of pyrazole carbonyl chlorides with primary or secondary amines is a robust and high-yielding method for the synthesis of pyrazole carboxamides. These amides are of immense interest in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets.

Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, and after deprotonation of the nitrogen, the stable amide product is formed. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl generated during the reaction.

Amide_Formation Pz_COCl Pz-COCl Tetrahedral_Int Tetrahedral Intermediate Pz_COCl->Tetrahedral_Int Nucleophilic Attack Amine R₂NH Amine->Tetrahedral_Int Base Base (e.g., TEA) HCl_Salt Base·HCl Base->HCl_Salt Amide_Product Pz-CONR₂ Tetrahedral_Int->Amide_Product Collapse & Chloride Expulsion note_Pz Pz = Pyrazole Ring

Caption: Mechanism of pyrazole carboxamide formation.

Similarly, the reaction with alcohols or phenols yields pyrazole esters. These reactions are often carried out in the presence of a base, such as pyridine, which can also act as a nucleophilic catalyst.

Experimental Protocol: Synthesis of a Pyrazole Carboxamide

  • Dissolution: Dissolve the crude pyrazole carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Nucleophile Preparation: In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) and a base such as triethylamine (2.0-3.0 equivalents) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Comparative Reactivity Data

The following table summarizes typical yields for the reaction of a generic pyrazole carbonyl chloride with various nucleophiles, highlighting the versatility of this intermediate.

NucleophileProductTypical Yield (%)ConditionsReference
AnilineAmide85-95TEA, DCM, 0 °C to rt[3]
BenzylamineAmide90-98TEA, DCM, 0 °C to rt[5]
MorpholineAmide>95TEA, DCM, 0 °C to rt[5]
EthanolEster60-75Pyridine, reflux[6]
PhenolEster65-80Pyridine, rt[6]

Applications in Drug Discovery and Materials Science

The utility of pyrazole carbonyl chlorides extends across various scientific disciplines, from the development of life-saving medicines to the creation of advanced functional materials.

Medicinal Chemistry and Drug Development

In drug discovery, the pyrazole carbonyl chloride is a key building block for generating libraries of compounds for SAR studies. The ability to rapidly and efficiently introduce a wide variety of amine- or alcohol-containing fragments allows medicinal chemists to systematically probe the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties. For example, numerous patented and investigational compounds targeting kinases, GPCRs, and other enzyme classes have been synthesized using pyrazole carbonyl chlorides as a key intermediate.

Agrochemicals

The pyrazole scaffold is also prominent in modern agrochemicals. Pyrazole carboxamides, synthesized from pyrazole carbonyl chlorides, are a well-established class of fungicides. The amide linkage is often crucial for the biological activity, and the ability to easily vary the amine component allows for the fine-tuning of the fungicidal spectrum and environmental profile.

Materials Science

The reactivity of pyrazole carbonyl chlorides is also being harnessed in materials science. For instance, they can be used as monomers in polymerization reactions to create novel pyrazole-containing polymers with unique thermal and optical properties. [7]Furthermore, pyrazole carboxylic acids, the precursors to the carbonyl chlorides, are used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. [8]The conversion to the carbonyl chloride could open up new avenues for post-synthetic modification of these materials.

Conclusion

The carbonyl chloride group, when attached to a pyrazole ring, is far more than a simple functional group; it is a strategic tool that unlocks immense synthetic potential. Its reliable and predictable reactivity through nucleophilic acyl substitution provides a robust platform for the creation of a vast array of pyrazole derivatives. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of the synthesis, reactivity, and applications of pyrazole carbonyl chlorides is essential for the design and execution of innovative and impactful research programs. The insights and protocols provided in this guide are intended to empower scientists to effectively leverage this versatile chemical entity in their pursuit of novel molecular solutions.

References

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610. [Link]

  • Ilhan, I. O., et al. (2008). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. [Link]

  • A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. PMC. [Link]

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discovery of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Application of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide provides a comprehensive technical overview of a particularly valuable building block: this compound (CAS No: 423768-49-4).[6][7] We will explore the strategic synthesis of its precursor carboxylic acid, detail the efficient conversion to the highly reactive acyl chloride, and discuss its critical role as an intermediate in the development of novel molecular entities for drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Strategic Importance: The Pyrazole Scaffold in Drug Discovery

The 1,2-diazole ring system of pyrazole is a five-membered heterocycle that has become a focal point of pharmaceutical research.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into numerous FDA-approved drugs.[2][8] Notable examples include the anti-inflammatory drug Celecoxib and a variety of kinase inhibitors used in oncology, demonstrating the scaffold's versatility.[9][10][11] The introduction of a fluorinated phenyl group, as in the target molecule, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The title compound, this compound, serves not as an end-product but as a highly activated and versatile intermediate. Its acyl chloride functionality is a powerful tool for synthetic chemists, enabling the facile construction of amides, esters, and ketones through reactions with a wide array of nucleophiles. This reactivity is paramount for building chemical libraries for high-throughput screening and for the late-stage functionalization of complex drug candidates.

Synthesis of the Precursor: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

The journey to the target acyl chloride begins with the robust synthesis of its corresponding carboxylic acid. The most reliable and widely adopted method for constructing the 1,5-disubstituted pyrazole core is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1]

The overall synthetic workflow can be logically divided into three primary stages: formation of a suitable 1,3-dicarbonyl precursor, cyclization to form the pyrazole ring system, and subsequent hydrolysis to yield the desired carboxylic acid.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation (Cyclocondensation) cluster_2 Part 3: Hydrolysis A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl 2-(ethoxymethylene)acetoacetate A->B Acetic Anhydride Reflux D Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate B->D + C Solvent (e.g., Ethanol) Reflux C 4-Fluorophenylhydrazine E 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid D->E + F, then + G F Base (e.g., NaOH, KOH) G Acid Workup (e.g., HCl) G acyl_chloride 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbonyl chloride amide Amide Derivative acyl_chloride->amide + Amine (Base) ester Ester Derivative acyl_chloride->ester + Alcohol (Base) ketone Ketone Derivative acyl_chloride->ketone + Organometallic amine Amine (R-NH₂) alcohol Alcohol (R-OH) organometallic Organometallic (e.g., R₂CuLi)

Sources

Methodological & Application

Synthesis of Amides from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amide derivatives from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. Pyrazole carboxamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and safety considerations.

Introduction: The Significance of Pyrazole Amides

Pyrazole-containing compounds are a cornerstone in modern drug discovery, with derivatives demonstrating antimicrobial, antitubercular, and enzyme-inhibiting properties.[1] The amide functional group, in particular, is a critical component in many marketed pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The synthesis of novel pyrazole carboxamides from versatile starting materials like this compound is therefore of high interest to the scientific community. This guide will focus on the direct acylation of primary and secondary amines with this acyl chloride, a robust and widely applicable method for amide bond formation.[3][]

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of amides from acyl chlorides and amines is a classic example of a nucleophilic acyl substitution reaction. The high electrophilicity of the carbonyl carbon in the acyl chloride makes it susceptible to attack by the nucleophilic amine.[5]

The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.[5] This reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[][5] Therefore, a base is required to neutralize the HCl and drive the reaction to completion.[3][]

Amide Synthesis Mechanism acyl_chloride 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbonyl chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack by Amine amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->tetrahedral_intermediate base Base (e.g., Triethylamine, Pyridine) amide_product Target Pyrazole Amide base->amide_product hcl_salt Base-HCl Salt protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Collapse & Chloride Leaves protonated_amide->amide_product Deprotonation

Caption: Mechanism of Amide Formation.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of amides from this compound.

Materials and Equipment
Reagents Solvents Equipment
This compoundAnhydrous Dichloromethane (DCM)Round-bottom flasks
Primary or Secondary AmineAnhydrous Diethyl EtherMagnetic stirrer and stir bars
Triethylamine (TEA) or PyridineEthyl Acetate (EtOAc)Ice bath
1 M Hydrochloric Acid (HCl)HexanesSeparatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Column chromatography setup
Safety Precautions

Acyl chlorides are corrosive, lachrymatory, and react violently with water.[6][7][8] All manipulations should be performed in a certified chemical fume hood.[6][9] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., butyl rubber), must be worn at all times.[6][7] Ensure an emergency eyewash and safety shower are readily accessible.[6][9]

General Synthetic Procedure

The following protocol is a general method. The specific amine used and the scale of the reaction may require optimization of stoichiometry and reaction times.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) and a suitable base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[10]

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes to control the exothermic reaction.[][5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10] This washing sequence removes excess amine, the base, and any remaining acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole amide.[10][11][12]

Experimental Workflow setup 1. Reaction Setup: Dissolve amine and base in anhydrous DCM. addition 2. Acyl Chloride Addition: Add acyl chloride solution dropwise at 0 °C. setup->addition reaction 3. Reaction: Stir at room temperature for 2-16 hours. Monitor by TLC. addition->reaction workup 4. Workup: Dilute with DCM, wash with HCl, NaHCO₃, and brine. reaction->workup dry_concentrate 5. Drying & Concentration: Dry with Na₂SO₄, filter, and evaporate solvent. workup->dry_concentrate purify 6. Purification: Column chromatography or recrystallization. dry_concentrate->purify product Pure Pyrazole Amide purify->product

Caption: Experimental Workflow for Amide Synthesis.

Data Summary and Expected Outcomes

The yields of the synthesized amides will vary depending on the nucleophilicity and steric hindrance of the amine used. The following table provides a hypothetical summary of expected outcomes with different classes of amines.

Amine Type Example Amine Expected Reactivity Typical Yield Range Notes
Primary Aliphaticn-ButylamineHigh85-95%Reaction is typically fast and clean.
Secondary AliphaticDiethylamineModerate70-85%Steric hindrance may slow the reaction.
Primary AromaticAnilineModerate to Low60-80%Reduced nucleophilicity of the amine.
Secondary AromaticN-MethylanilineLow40-60%Both electronically deactivated and sterically hindered.

Troubleshooting

Problem Possible Cause Solution
Low or no product formationInactive amine (protonated)Ensure sufficient base is used (at least 1 equivalent).
Low reactivity of the amineConsider using a catalyst like 4-dimethylaminopyridine (DMAP) or gentle heating.[]
Wet reagents or solventUse anhydrous solvents and freshly opened reagents.
Multiple spots on TLCIncomplete reactionIncrease reaction time or gently heat the mixture.
Side reactionsEnsure slow addition of the acyl chloride at low temperature.
Difficulty in purificationCo-eluting impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

The synthesis of amides from this compound is a reliable and versatile method for generating a library of potentially bioactive molecules. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can efficiently synthesize a diverse range of pyrazole carboxamides for further investigation in drug discovery and development programs.

References

  • Chemguide. the preparation of amides. [Link]

  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]

  • Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Generative AI. Synthesis and evaluation of novel pyrazole carboxamide derivatives. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Generative AI. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]

  • Fluorine Notes. Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. Message 1. Synthesis of fluorocontaining 1-phenyl-1H-pyraz. [Link]

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Google Patents.
  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • European Patent Office. PYRAZOLE AMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS AND METHODS OF USE - EP1765335 B1. [Link]

  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

  • Google Patents. WO2016174121A1 - Method for preparing 5-fluoro-1h-pyrazole-4-carbonyl fluorides.

Sources

Application Notes and Protocols: Synthesis of N-Substituted 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-substituted 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides through the reaction of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with primary amines. Pyrazole carboxamides are a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2][3][4] This guide details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for product characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating applications as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][3][4] The N-substituted carboxamide functionality at the 4-position of the pyrazole ring is a key feature in many biologically active molecules, acting as a crucial hydrogen bond donor and acceptor, thereby facilitating interactions with biological targets. The reaction between an acyl chloride and a primary amine is a robust and widely employed method for the formation of amide bonds, valued for its high efficiency and broad substrate scope.[1]

The core reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide bond. The presence of a stoichiometric amount of a non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine, then deprotonates the nitrogen atom to yield the final N-substituted amide and the hydrochloride salt of the base.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-substituted 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.

Materials and Equipment
  • Reagents:

    • This compound (Purity: 97%)[5]

    • Primary amine (e.g., benzylamine, aniline, or other aliphatic/aromatic primary amines)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel

    • Nitrogen or argon gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Column chromatography setup

    • Standard glassware for organic synthesis

Safety Precautions
  • Acyl chlorides are corrosive and react violently with water and other protic solvents. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Primary amines and tertiary bases can be corrosive and have strong odors. Handle these reagents in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and ventilation.

  • The reaction can be exothermic. Addition of the acyl chloride should be performed slowly and with cooling.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 equivalent) and anhydrous dichloromethane (DCM) to form a solution.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure N-substituted 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.

Visualization of Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve primary amine (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous DCM B Cool to 0 °C A->B D Add acyl chloride solution dropwise at 0 °C B->D C Dissolve acyl chloride (1.0 eq) in anhydrous DCM C->D E Stir at room temperature (1-4 h) D->E F Monitor by TLC E->F G Quench with water F->G H Wash with NaHCO3 (aq) and brine G->H I Dry organic layer (MgSO4) H->I J Concentrate in vacuo I->J K Purify (Chromatography/Recrystallization) J->K L Characterize final product K->L

Caption: Experimental workflow for the synthesis of N-substituted pyrazole-4-carboxamides.

Characterization of Products

The final products should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the protons on the primary amine moiety, the pyrazole ring (methyl group singlet ~2.5 ppm, aromatic protons), and a characteristic amide N-H proton signal (broad singlet, typically downfield).
¹³C NMR A signal for the amide carbonyl carbon (typically in the range of 160-170 ppm), along with signals for the carbons of the pyrazole and amine moieties.
FT-IR A strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹) and an N-H stretching vibration (around 3200-3400 cm⁻¹).
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product.

Applications in Drug Discovery

The synthesized 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide derivatives are valuable scaffolds for the development of novel therapeutic agents. The fluorophenyl group can enhance metabolic stability and binding affinity. These compounds can be screened for a variety of biological activities, including but not limited to:

  • Enzyme inhibition (e.g., kinases, cyclooxygenases)

  • Receptor agonism or antagonism

  • Antimicrobial and antifungal activity

  • Anticancer activity

The primary amine reactant can be readily varied to generate a library of analogs for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Conclusion

The reaction of this compound with primary amines provides an efficient and versatile route to a class of compounds with significant potential in medicinal chemistry. The protocol described herein is robust and can be adapted for the synthesis of a diverse library of pyrazole-4-carboxamides for further biological evaluation. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.

References

  • Journal of Organic Chemistry and Pharmacy Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • PubMed. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

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Application Notes and Protocols for the Synthesis of Antifungal Drugs Using 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride as a key intermediate in the synthesis of novel antifungal agents. This document details the chemical properties, safety and handling, a representative synthetic protocol, and the mechanistic basis for the antifungal activity of the resulting pyrazole carboxamide derivatives.

Introduction: The Significance of Pyrazole Carboxamides in Antifungal Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, forming the core of numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide array of therapeutic effects, including anti-inflammatory, antiviral, and notably, antifungal properties. A particularly important class of pyrazole derivatives in the realm of antifungal drug development is the pyrazole carboxamides. Many of these compounds function as potent succinate dehydrogenase inhibitors (SDHIs), a validated and commercially successful mode of action for controlling fungal pathogens.

Succinate dehydrogenase (SDH) is a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to a cessation of growth and eventual cell death. The versatility of the pyrazole carboxamide scaffold allows for fine-tuning of the molecule's properties to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.

This compound is a key building block for the synthesis of these next-generation antifungal agents. The presence of the fluorophenyl moiety can enhance the compound's metabolic stability and binding affinity to the target enzyme. This guide provides a detailed protocol for the synthesis of a representative N-aryl pyrazole carboxamide antifungal agent from this precursor.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.

Physicochemical Data
PropertyValueSource
Chemical Name This compound[1]
CAS Number 423768-49-4[1][2]
Molecular Formula C₁₁H₈ClFN₂O[1][2]
Molecular Weight 238.65 g/mol [1]
Appearance Light brown powder[CymitQuimica Product Page]
Purity ≥97%[Rhenium Shop Product Page]
Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

  • Causes severe skin burns and eye damage.[3]

  • May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Dispose of waste and residues in accordance with local authority requirements.

For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Synthetic Protocol: Preparation of a Representative N-Aryl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide

This section provides a detailed, step-by-step protocol for the synthesis of a representative antifungal pyrazole carboxamide derivative. The reaction involves the acylation of an aniline derivative with this compound.

Rationale for Experimental Choices

The synthesis of pyrazole carboxamides is typically achieved through the reaction of a pyrazole carbonyl chloride with a suitable amine.[4][5] This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride gas that is formed as a byproduct. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the reactive acid chloride. The reaction is generally performed at a low temperature initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep Prepare solutions of This compound and the desired aniline derivative. reaction_setup Combine the aniline solution with a base (e.g., triethylamine) in an inert solvent (e.g., DCM) under an inert atmosphere. reagent_prep->reaction_setup addition Slowly add the pyrazole carbonyl chloride solution to the cooled amine mixture. reaction_setup->addition Cool to 0°C stirring Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). addition->stirring quench Quench the reaction with water or a dilute acid solution. stirring->quench extraction Extract the product into an organic solvent. quench->extraction wash Wash the organic layer with brine and dry over anhydrous sodium sulfate. extraction->wash concentration Concentrate the solution under reduced pressure. wash->concentration purification Purify the crude product by column chromatography or recrystallization. concentration->purification G cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate fumarate Fumarate succinate->fumarate SDH sdh Succinate Dehydrogenase (Complex II) q Ubiquinone (Q) sdh->q e- atp_production ATP Production complex_iii Complex III q->complex_iii e- complex_iii->atp_production inhibitor Pyrazole Carboxamide (from this compound) inhibitor->inhibition inhibition->sdh Inhibition ros Reactive Oxygen Species (ROS) Accumulation inhibition->ros leads to cell_death Fungal Cell Death ros->cell_death induces

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Anti-inflammatory Agents Utilizing 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: This document provides a comprehensive guide to the synthesis of potential anti-inflammatory agents using 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride as a key chemical intermediate. Pyrazole derivatives are a cornerstone in the development of anti-inflammatory drugs, most notably exemplified by the COX-2 selective inhibitor, Celecoxib.[1][2] This guide delves into the underlying chemical principles, provides detailed, field-proven laboratory protocols, and outlines the necessary characterization and validation steps. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Scientific Rationale and Strategic Overview

Our starting material, This compound , is an ideal precursor for several strategic reasons:

  • Highly Reactive Acyl Chloride Moiety: The carbonyl chloride group is a powerful electrophile, making it highly susceptible to nucleophilic acyl substitution.[5][6] This reactivity allows for the efficient and often high-yield formation of stable amide or ester linkages under mild conditions, which is a common strategy for building drug candidates.[7][8]

  • The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid and chemically stable scaffold, ideal for orienting functional groups to interact with enzyme active sites.[9]

  • The 4-Fluorophenyl Group: The inclusion of a fluorine atom is a deliberate choice rooted in modern medicinal chemistry principles. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability by modifying lipophilicity.[10]

The overarching synthetic strategy involves the reaction of this acyl chloride with various nucleophiles (primarily amines) to generate a library of novel pyrazole-4-carboxamides, which can then be screened for anti-inflammatory activity.

Mechanism of Action: Targeting the Inflammatory Cascade

Inflammation is mediated by a complex signaling pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs), which are key inflammatory mediators.[2][11] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[2][12] The compounds synthesized from our precursor are designed to act as potential COX-2 inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Inhibitor Pyrazole-4-Carboxamide (Synthesized Agent) Inhibitor->COX2 Inhibition Synthesis_Workflow start Start: Prepare Reactants dissolve_amine 1. Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous solvent (e.g., DCM). start->dissolve_amine cool 2. Cool mixture to 0 °C (Ice Bath) dissolve_amine->cool add_acyl 4. Add acyl chloride solution dropwise to the amine mixture. cool->add_acyl prep_acyl 3. Dissolve Acyl Chloride (1.05 eq) in anhydrous solvent. prep_acyl->add_acyl react 5. Stir at 0 °C for 30 min, then warm to RT for 2-16 h. Monitor via TLC. add_acyl->react workup 6. Aqueous Work-up: Wash with dilute HCl, NaHCO₃, and brine. react->workup purify 7. Dry (Na₂SO₄), filter, and concentrate solvent. workup->purify final_product 8. Purify by Recrystallization or Column Chromatography. purify->final_product end End: Characterize Product final_product->end

Caption: General workflow for pyrazole-4-carboxamide synthesis.

Materials & Equipment:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (distilled and stored over KOH)

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

  • Silica gel for chromatography (if needed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere, add the amine (1.0 equivalent) to an oven-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. Stir for 5 minutes.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the stirring amine mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The product should be less polar than the starting amine.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by flash column chromatography on silica gel.

Protocol Example: Synthesis of a Celecoxib Analog

This protocol details the synthesis of N-(4-sulfamoylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, an analog of the known anti-inflammatory drug Celecoxib. [13] Reaction Scheme: (Image of the reaction scheme would be here, showing the pyrazole acyl chloride reacting with 4-aminobenzenesulfonamide)

Procedure:

  • Follow the General Protocol (3.1) using 4-aminobenzenesulfonamide (sulfanilamide) as the amine.

  • Note: 4-aminobenzenesulfonamide has lower solubility. Anhydrous THF or DMF may be used as a solvent or co-solvent with gentle warming to aid dissolution before cooling for the reaction.

  • The reaction may require a longer time (e.g., 12-24 hours) due to the reduced nucleophilicity of the aniline nitrogen.

  • The final product is typically a white or off-white solid and can be purified effectively by recrystallization from ethanol.

Product Characterization and Validation

Confirming the identity and purity of the synthesized compounds is a critical, self-validating step of the protocol.

Analytical Technique Purpose Expected Observations for a Pyrazole-4-Carboxamide Product
FT-IR Spectroscopy Functional Group IdentificationAppearance of a strong C=O (amide I) stretch around 1640-1680 cm⁻¹. Presence of an N-H stretch (amide II) around 3200-3400 cm⁻¹. Disappearance of the acyl chloride C=O stretch (~1780 cm⁻¹). [14]
¹H NMR Spectroscopy Structural ElucidationSignals corresponding to the protons on the pyrazole ring, the fluorophenyl group, the methyl group, and the newly introduced amine fragment. A broad singlet for the amide N-H proton. [11][15][16]
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationA signal for the new amide carbonyl carbon (~160-170 ppm). Resonances for all other carbons in the molecule, confirming the complete structure. [16]
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicates a high degree of purity, which is essential for subsequent biological assays.

Conclusion

The use of this compound provides a robust and efficient platform for the synthesis of novel pyrazole-4-carboxamides. These compounds serve as promising candidates for development as next-generation anti-inflammatory agents, particularly as potential COX-2 inhibitors. The protocols outlined herein, when combined with rigorous safety practices and thorough analytical validation, offer a reliable pathway for researchers to explore this valuable chemical space.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Zarghi, A., & Arfaei, S. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

  • Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities. ResearchGate. [Link]

  • Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Acid chlorides | Organic Chemistry II Class Notes. Fiveable. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. ResearchGate. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]

  • Karrouchi, K., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. PubMed Central. [Link]

Sources

Catalytic Methods for Amide Bond Formation with Pyrazole Carbonyl Chlorides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amide bond is a cornerstone of chemical synthesis, particularly in the pharmaceutical and materials sciences. While traditional methods for amide bond formation often rely on stoichiometric activating agents, leading to significant waste, catalytic approaches offer a more sustainable and efficient alternative. This application note provides a detailed guide to the use of pyrazole carbonyl chlorides as highly reactive acylating agents in catalytic amide bond formation. We will explore the underlying principles, propose catalytic cycles with both Lewis acid and organocatalytic systems, and provide detailed, field-proven protocols to guide methods development. This document is designed to bridge the gap between established catalytic principles and their practical application to this specific class of reagents.

Introduction: The Amide Bond Challenge and the Role of Pyrazole-Based Reagents

The synthesis of amides is one of the most frequently performed reactions in organic chemistry.[1][2] Traditional approaches, such as the use of carbodiimides or the conversion of carboxylic acids to acid chlorides with reagents like thionyl chloride, suffer from poor atom economy and the generation of stoichiometric byproducts that can complicate purification.[3] The development of catalytic amidation reactions is therefore a significant goal in green chemistry.[1][2]

Pyrazole carbonyl chlorides are highly effective acylating agents. The pyrazole moiety, being a good leaving group, facilitates the nucleophilic attack by an amine. While these reagents can be used stoichiometrically, their full potential is realized in a catalytic manifold where the pyrazole activating group is regenerated and reused. This guide will focus on developing such catalytic systems.

Mechanistic Principles: Towards a Catalytic Cycle

A successful catalytic cycle for amide bond formation using pyrazole carbonyl chlorides requires a catalyst that can activate the carbonyl group, facilitate the nucleophilic attack by the amine, and be regenerated after the elimination of the pyrazole leaving group. Both Lewis acids and nucleophilic organocatalysts are promising candidates for this role.

Proposed Lewis Acid-Catalyzed Mechanism

Lewis acids can activate the pyrazole carbonyl chloride by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity. This activation facilitates the attack of the amine nucleophile. The subsequent collapse of the tetrahedral intermediate and release of the catalyst regenerates the active catalytic species.

Below is a proposed catalytic cycle for a Lewis acid-catalyzed amidation using a pyrazole carbonyl chloride.

Lewis_Acid_Catalysis reagents Pyrazole-COCl + R₂NH activated_complex Activated Complex [Pyrazole-CO(LA)Cl] reagents->activated_complex Coordination catalyst Lewis Acid (LA) catalyst->activated_complex tetrahedral_intermediate Tetrahedral Intermediate activated_complex->tetrahedral_intermediate + R₂NH product_complex Product-Catalyst Complex [Amide-LA] tetrahedral_intermediate->product_complex - Pyrazole-HCl product_complex->catalyst Release product Amide + Pyrazole-HCl product_complex->product

Caption: Proposed Lewis Acid Catalytic Cycle.

Proposed Organocatalytic Mechanism

Nucleophilic organocatalysts, such as 4-(dimethylamino)pyridine (DMAP), can react with the pyrazole carbonyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the amine to form the amide and regenerate the catalyst.

The following diagram illustrates the proposed organocatalytic cycle.

Organocatalysis reagents Pyrazole-COCl + Catalyst acyl_intermediate N-Acyl Intermediate [Acyl-NuCat]⁺Cl⁻ reagents->acyl_intermediate catalyst Nu-Catalyst (e.g., DMAP) catalyst->reagents amine_addition Amine Addition acyl_intermediate->amine_addition + R₂NH product Amide + Catalyst-HCl amine_addition->product product->catalyst Regeneration

Caption: Proposed Organocatalytic Cycle.

Catalyst Selection and Optimization

The choice of catalyst is critical for the success of the reaction. The table below summarizes potential catalysts and key considerations for their use.

Catalyst TypeExamplesTypical Loading (mol%)SolventKey Considerations
Lewis Acids Ti(OiPr)₄, ZrCl₄, HfCl₄, Sc(OTf)₃5 - 20DCM, Toluene, MeCNAnhydrous conditions are crucial. Substrate compatibility with the Lewis acid must be considered.[4][5]
Organocatalysts DMAP, PPh₃, N-Heterocyclic Carbenes (NHCs)1 - 10THF, DCM, AcetonitrileGenerally milder conditions. NHCs are highly active but may require inert atmosphere.
Transition Metals Pd(OAc)₂, Cu(OAc)₂1 - 5Dioxane, TolueneMay require a ligand. Useful for specific substrate classes, particularly in cross-coupling type amidations.[6]

Experimental Protocols

The following protocols are designed as a starting point for developing a catalytic amidation reaction using pyrazole carbonyl chlorides. Optimization of catalyst loading, temperature, and reaction time will be necessary for specific substrates.

General Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the catalytic amidation reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Weigh Reagents (Amine, Catalyst, Solvent) start->reagents atmosphere Inert Atmosphere (N₂/Ar) reagents->atmosphere addition Add Pyrazole Carbonyl Chloride (Slowly at 0 °C) atmosphere->addition stir Stir at RT or Heat addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Characterize Product

Caption: General Experimental Workflow.

Protocol 1: Lewis Acid-Catalyzed Amidation

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Lewis Acid Catalyst (e.g., Ti(OiPr)₄, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., DCM, 5 mL)

  • Pyrazole carbonyl chloride (1.1 mmol, 1.1 equiv)

  • Anhydrous base (e.g., triethylamine, 1.2 mmol, 1.2 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and anhydrous solvent.

  • Add the Lewis acid catalyst and stir for 5 minutes at room temperature.

  • Add the anhydrous base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the pyrazole carbonyl chloride in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Organocatalyzed Amidation

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Organocatalyst (e.g., DMAP, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., THF, 5 mL)

  • Pyrazole carbonyl chloride (1.1 mmol, 1.1 equiv)

  • Anhydrous base (e.g., Proton-Sponge®, 1.1 mmol, 1.1 equiv)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine, organocatalyst, and anhydrous solvent.

  • Add the anhydrous base.

  • Cool the mixture to 0 °C.

  • Slowly add the pyrazole carbonyl chloride.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with 1M HCl (aq) to remove the catalyst and base.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Considerations

  • Low Conversion: Increase catalyst loading, temperature, or reaction time. Ensure all reagents and solvents are strictly anhydrous, especially for Lewis acid catalysis.

  • Side Reactions: The primary amine may react with the pyrazole carbonyl chloride at the pyrazole nitrogen. Using a non-nucleophilic base can mitigate this. For sensitive substrates, lower temperatures and slower addition of the acid chloride are recommended.

  • Difficult Purification: If the catalyst or byproducts are difficult to remove, consider using a polymer-supported catalyst or a quench-and-precipitate workup procedure.

Conclusion

Catalytic amide bond formation using pyrazole carbonyl chlorides represents a promising avenue for efficient and sustainable synthesis. By leveraging the principles of Lewis acid or organocatalysis, researchers can develop robust protocols tailored to their specific needs. The information and protocols provided in this application note serve as a strong foundation for the development of these valuable synthetic methods.

References

  • Singh, C. (2013). Emerging Catalytic Methods for Amide Synthesis. Vertex AI Search.
  • Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (n.d.). Nonclassical Routes for Amide Bond Formation. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Retrieved from [Link]

  • Nandi, J., Vaughan, M. Z., Sandoval, A. L., & Paolillo, J. M. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Nandi, J., Vaughan, M. Z., Sandoval, A. L., Paolillo, J. M., & Leadbeater, N. E. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. PubMed. Retrieved from [Link]

  • (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. Retrieved from [Link]

  • (n.d.). Highly efficient synthesis of amides. ResearchGate. Retrieved from [Link]

  • (n.d.). Catalytic Approaches for Amide Synthesis. Catalysts - MDPI. Retrieved from [Link]

  • (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Retrieved from [Link]

  • Peterson, L. K., Kiehlmann, E., Saager, A. R., & The, K. I. (n.d.). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. canjchem. Retrieved from [Link]

  • (n.d.). (PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Retrieved from [Link]

  • (n.d.). Catalytic Amidation. Retrieved from [Link]

  • (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Retrieved from [Link]

  • (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. Retrieved from [Link]

  • (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. Retrieved from [Link]

  • (2024). TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Theoretical exploration of Lewis acid carbonyl interactions and their impact on Lewis acid catalytic systems. University of North Texas. Retrieved from [Link]

  • (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. NIH. Retrieved from [Link]

  • (n.d.). “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Purification of Products from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(4-fluorophenyl)-5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including analogues of selective COX-2 inhibitors like Celecoxib.[1][2] The synthesis of derivatives, typically amides and esters, from the reactive precursor 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a common strategy in drug discovery. However, achieving high purity of the final product is critical for accurate biological evaluation and downstream applications. This guide provides a comprehensive overview of robust, field-proven purification strategies tailored for the amide and ester products derived from this key intermediate. We will delve into the causality behind experimental choices, from initial work-up to final polishing by chromatography or crystallization, and provide detailed, step-by-step protocols for immediate application in a research setting.

Foundational Principles: Product Properties and Impurity Profiling

A successful purification strategy begins with a thorough understanding of the target molecule and potential impurities. The products of reactions with this compound are typically amides or esters. These molecules possess a moderately polar pyrazole core, a lipophilic fluorophenyl group, and a hydrogen-bond accepting carbonyl group. The resulting physicochemical properties—polarity, solubility, and crystallinity—are highly dependent on the nature of the coupled amine or alcohol.

The primary challenge in purification is not just isolating the product, but efficiently removing a predictable set of process-related impurities. A proactive analysis of the reaction scheme allows for the targeted removal of these contaminants.

Table 1: Common Impurities and Their Origins

ImpurityChemical StructureOrigin & RationaleTypical Removal Strategy
Unreacted Amine/Alcohol R-NH₂ or R-OHUsed as a nucleophile, often in slight excess to ensure complete consumption of the acid chloride.Acidic Wash: Amines are basic and are protonated by dilute acid (e.g., 1M HCl) to form water-soluble ammonium salts. Alcohols are typically removed by chromatography or crystallization.
1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid Pyrazole-COOHHydrolysis of the starting acid chloride by trace water in reagents or solvents. This is a very common and often unavoidable byproduct.Basic Wash: The carboxylic acid is acidic and is deprotonated by a weak base (e.g., NaHCO₃ solution) to form a water-soluble carboxylate salt.
Tertiary Amine Base e.g., Et₃N, DIPEAUsed as an acid scavenger to neutralize the HCl gas generated during the acylation reaction.Acidic Wash: These bases are readily protonated and extracted into an aqueous acidic phase.
Amine Hydrochloride Salts e.g., Et₃N·HClThe salt formed between the tertiary amine base and the HCl byproduct.Aqueous Wash: Highly polar and water-soluble, easily removed by washing the organic layer with water or brine.
Regioisomeric Pyrazoles Isomer of ProductCan arise if the synthesis of the initial pyrazole core from an unsymmetrical 1,3-dicarbonyl compound was not perfectly regioselective.[3][4]Chromatography or Crystallization: Often have very similar properties, requiring high-resolution techniques for separation.

Strategic Approach to Purification: A Decision-Making Workflow

Choosing the correct purification path depends on the physical state of the crude product and the nature of the primary impurities. The following decision tree provides a logical workflow for isolating the target compound with maximum purity and yield.

Purification_Workflow start Crude Reaction Mixture (Post-Reaction) workup Aqueous Work-up Protocol (See Protocol 3.1) start->workup Quench reaction, dilute with organic solvent (e.g., EtOAc) decision_solid Is the isolated crude product a solid? workup->decision_solid Concentrate organic phase under reduced pressure recrystallize Recrystallization (See Protocol 3.2) decision_solid->recrystallize Yes chromatography Silica Gel Chromatography (See Protocol 3.3) decision_solid->chromatography No (Product is an oil) or Recrystallization fails check_purity1 Check Purity (TLC, LCMS, NMR) recrystallize->check_purity1 check_purity1->chromatography Purity < 95% (e.g., regioisomers present) final_product Pure Product check_purity1->final_product Purity ≥ 95% check_purity2 Check Purity (TLC, LCMS, NMR) chromatography->check_purity2 check_purity2->final_product Purity ≥ 95%

Caption: Decision tree for selecting the optimal purification strategy.

Core Purification Techniques: Detailed Protocols

The following protocols are designed to be directly implemented. The rationale behind each step is provided to empower the researcher to adapt the methods as needed.

Protocol: Standard Aqueous Work-up & Liquid-Liquid Extraction

Objective: To remove water-soluble impurities such as amine salts and the hydrolyzed carboxylic acid byproduct. This is the most critical first step after the reaction is complete.

Rationale: This protocol exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases. By washing with acid, we remove bases (excess amine, scavenger base). By washing with base, we remove acids (the hydrolyzed starting material).

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dilution: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature. Dilute the reaction mixture with 5-10 volumes of an immiscible organic solvent like EtOAc or DCM.

  • Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer. This step removes basic impurities.

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Vent carefully, as CO₂ gas may be evolved. Shake, allow layers to separate, and discard the aqueous layer. This step removes the acidic carboxylic acid byproduct.

  • Brine Wash: Add an equal volume of brine. Shake and separate. This wash removes residual water and helps to break up any emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to absorb residual water (the drying agent should move freely when the flask is swirled).

  • Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude, washed product.

Protocol: Purification by Recrystallization

Objective: To obtain a highly pure crystalline solid product from the crude material.

Rationale: Recrystallization is an exceptionally powerful technique for solid compounds. It relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As the solution cools, the decreasing solubility forces the desired compound to crystallize, leaving impurities behind in the solvent (the "mother liquor").[5] Several sources report the successful recrystallization of similar pyrazole derivatives from solvents like ethanol or toluene.[6][7]

Materials:

  • Crude solid product

  • A selection of potential recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Filter funnel (Büchner or Hirsch) and filter paper

  • Ice bath

Procedure:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude solid into a small test tube.

    • Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is too good for recrystallization at room temperature.

    • If the solid is insoluble at room temperature, heat the test tube gently. Continue adding the solvent dropwise until the solid dissolves completely.

    • A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent or solvent system (e.g., Ethanol/Water, EtOAc/Hexanes).

  • Recrystallization (Scale-up):

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution heated on a hot plate.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will promote slow cooling and the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol: Purification by Silica Gel Column Chromatography

Objective: To separate the desired product from impurities based on differential adsorption to a solid stationary phase.

Rationale: This is the most versatile purification technique, applicable to both oils and solids, especially when impurities have similar solubilities (making recrystallization difficult) but different polarities. Compounds move through the column at different rates depending on their affinity for the polar silica gel versus the less polar mobile phase. Less polar compounds elute faster.[8][9]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column with Silica Slurry prep_sample 2. Prepare Sample (Dry or Wet Loading) prep_column->prep_sample run_column 3. Elute with Solvent System (e.g., Hexane/EtOAc) prep_sample->run_column collect 4. Collect Fractions run_column->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine concentrate 7. Concentrate to Yield Pure Product combine->concentrate

Caption: Standard workflow for silica gel column chromatography.

Materials:

  • Crude product from work-up

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system that gives the desired product an R_f value of ~0.2-0.4 and provides good separation from impurities.

  • Pack the Column:

    • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top layer of sand.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Run the Column: Carefully add the eluent to the top of the column. Using gentle air pressure or gravity, allow the solvent to flow through the column. Maintain a constant level of solvent above the silica bed at all times.

  • Collect and Analyze: Collect the eluent in fractions. Spot each fraction (or every few fractions) on a TLC plate alongside the crude material and a reference spot of the desired product (if available). Visualize the TLC plate under a UV lamp to identify which fractions contain the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Suggested Starting Solvent Systems for Chromatography

Product TypeExpected PolarityStarting Eluent System (v/v)Gradient Suggestion
Esters Low to Medium9:1 to 4:1 Hexanes:EtOAcIncrease EtOAc concentration
Amides (from alkyl amines) Medium4:1 to 1:1 Hexanes:EtOAcIncrease EtOAc concentration
Amides (from aryl amines) Medium to High1:1 Hexanes:EtOAc or 100% DCMGradient to 1-5% MeOH in DCM

Purity Verification

After purification, the identity and purity of the final compound must be confirmed.

  • Thin-Layer Chromatography (TLC): Should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >95% purity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and reveals the presence of any residual solvent or impurities.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3][9]

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product remains an oil after work-up Product may be inherently non-crystalline; residual solvent may be present.Attempt co-evaporation with toluene or hexanes. If it remains an oil, proceed directly to chromatography.
Poor separation on TLC/Column Incorrect solvent system; product is co-eluting with an impurity.Re-evaluate the eluent system. Try a different solvent combination (e.g., DCM/Methanol instead of Hexanes/EtOAc).
Product crystallizes in the column Product has low solubility in the chosen eluent.Add a more polar solvent (e.g., more EtOAc or a small amount of MeOH) to the eluent system to increase solubility.
Low recovery after recrystallization Product is too soluble in the chosen solvent; too much solvent was used.Re-process the mother liquor (concentrate and re-cool). Next time, use less solvent or a less-solubilizing solvent system.
Carboxylic acid impurity still present after work-up Incomplete extraction during the basic wash; weak base was insufficient.Repeat the basic wash with NaHCO₃ or use a slightly stronger base like 1M Na₂CO₃. The impurity can also be removed via chromatography.

References

  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
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  • Titi, A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Retrieved from [Link]

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  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

  • Chega, P. K., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. Retrieved from [Link]

  • Chega, P. K., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • O'Ferrall, R. A. M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(1), 223-228. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3- (naphthalene-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2012). Expeditious Synthesis and Single Crystal Structure of New Pyrazole-Fused 1,4-Oxazine. Retrieved from [Link]

  • Jumina, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1228. Retrieved from [Link]

  • European Patent Office. (2020). METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. Retrieved from [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]

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Application Notes & Protocols for the Large-Scale Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-kilogram scale synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides, a scaffold of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] The protocols herein are designed for scalability, safety, and robustness, emphasizing process control and validation. We detail a reliable two-part synthetic strategy: the initial construction of the core intermediate, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, followed by its activation and subsequent amidation. The rationale behind key procedural choices, particularly for the critical amide coupling step, is discussed to provide researchers and process chemists with the necessary insights for successful implementation.

Strategic Overview: A Process-Oriented Approach

The synthesis of pyrazole-4-carboxamides is conceptually straightforward, involving the formation of an amide bond between a pyrazole-4-carboxylic acid and a suitable amine.[4] However, transitioning this to a large-scale process requires careful consideration of factors such as starting material cost, reaction efficiency, scalability of workup procedures, and, most critically, safety.

Our selected strategy is a robust and economically viable three-step sequence starting from the cyclocondensation to form the pyrazole core, followed by hydrolysis, and culminating in the formation of the target amide via an acyl chloride intermediate. This pathway is chosen over direct coupling methods for its cost-effectiveness and the avoidance of expensive, often proprietary, coupling reagents which can present challenges in downstream purification on a large scale.[5][6][7]

Synthetic_Workflow A β-Ketoester + (4-Fluorophenyl)hydrazine B Protocol 1: Cyclocondensation A->B C Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate B->C D Protocol 2: Saponification C->D E 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic Acid D->E F Protocol 3: Acyl Chloride Formation E->F G 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbonyl Chloride (Key Intermediate) F->G H Protocol 4: Amidation (with R₁R₂NH) G->H I Target 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxamide H->I

Caption: Overall synthetic workflow for the target carboxamides.

Part I: Synthesis of the Core Carboxylic Acid Intermediate

The foundation of this synthesis is the efficient production of the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid intermediate. This is achieved via a classic Knorr-type pyrazole synthesis followed by ester hydrolysis.[4]

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

This step involves the acid-catalyzed cyclocondensation of (4-fluorophenyl)hydrazine with ethyl 2-acetyl-3-oxobutanoate.

ReagentMolar Eq.MW ( g/mol )Quantity (kg)Moles (mol)Density (g/mL)Volume (L)
(4-Fluorophenyl)hydrazine HCl1.0162.6016.26100.0--
Sodium Acetate1.182.039.02110.0--
Ethyl 2-acetyl-3-oxobutanoate1.05158.1616.61105.01.0815.4
Ethanol (200 Proof)----0.789100.0
Glacial Acetic Acidcat.60.050.6010.01.0490.57

Procedure:

  • To a 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Ethanol (100 L).

  • Charge (4-Fluorophenyl)hydrazine hydrochloride (16.26 kg) and Sodium Acetate (9.02 kg) to the reactor. Stir the resulting slurry for 30 minutes at 20-25 °C.

  • Add glacial acetic acid (0.57 L) to the mixture.

  • Begin a dropwise addition of ethyl 2-acetyl-3-oxobutanoate (15.4 L) over 2-3 hours, maintaining the internal temperature below 40 °C. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until consumption of the hydrazine is complete.

  • Once complete, cool the mixture to 10 °C. The product will begin to crystallize.

  • Slowly add water (50 L) over 1 hour to further precipitate the product.

  • Stir the slurry at 5-10 °C for an additional 2 hours.

  • Filter the solid product using a large-scale filter press or centrifuge.

  • Wash the filter cake with a cold (0 °C) mixture of ethanol/water (1:1, 2 x 20 L).

  • Dry the product in a vacuum oven at 50-60 °C until constant weight is achieved. Expected Yield: 22-24 kg (84-91%) of a white to off-white solid.

Protocol 2: Saponification to 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4]

ReagentMolar Eq.MW ( g/mol )Quantity (kg)Moles (mol)
Ethyl Pyrazole-4-carboxylate1.0264.2622.083.25
Sodium Hydroxide2.540.008.33208.1
Tetrahydrofuran (THF)----
Water----
Hydrochloric Acid (37%)--As required-

Procedure:

  • To a 200 L reactor, charge the ethyl pyrazole-carboxylate (22.0 kg).

  • Add THF (66 L) and Water (22 L) and stir to dissolve the solid.

  • In a separate vessel, carefully dissolve sodium hydroxide (8.33 kg) in water (40 L). Caution: Exothermic. Cool the solution to room temperature.

  • Add the NaOH solution to the reactor over 1 hour, maintaining the temperature below 30 °C.

  • Heat the mixture to 50 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC/HPLC until the starting material is consumed.

  • Cool the reaction mixture to 5 °C in an ice/water bath.

  • Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated HCl. A thick white precipitate will form. Caution: Exothermic and potential gas evolution.

  • Stir the slurry at 5-10 °C for 1 hour to ensure complete precipitation.

  • Filter the solid product and wash the cake thoroughly with cold deionized water (3 x 25 L) until the filtrate is neutral (pH ~7).

  • Dry the product under high vacuum at 60-70 °C. Expected Yield: 18.5-19.5 kg (94-99%) of a pure white solid.

Part II: Large-Scale Amide Bond Formation

Expertise & Experience: Justification for the Acyl Chloride Route

For large-scale synthesis, the choice of amidation method is critical. While peptide coupling reagents (e.g., HATU, HBTU, EDC) are excellent for small-scale and complex syntheses, they are often prohibitively expensive and generate stoichiometric byproducts that complicate purification on a multi-kilogram scale.[5][7][8]

Amidation_Strategy start Amide Bond Formation (Large Scale) coupling_reagents Direct Coupling Reagents (EDC, HATU, etc.) start->coupling_reagents acid_chloride Acyl Chloride Intermediate (SOCl₂, (COCl)₂) start->acid_chloride cr_pros Pros: - Mild Conditions - Low Racemization coupling_reagents->cr_pros cr_cons Cons: - High Cost - Stoichiometric Byproducts - Difficult Purification coupling_reagents->cr_cons ac_pros Pros: - Low Cost Reagents - High Reactivity - Volatile Byproducts (SO₂, HCl) - Simple Purification acid_chloride->ac_pros ac_cons Cons: - Harsh Reagents (Safety) - Potential Side Reactions - Requires Base in Next Step acid_chloride->ac_cons decision Chosen Route for Scale-Up acid_chloride->decision

Caption: Decision matrix for large-scale amidation strategy.

The conversion of the carboxylic acid to an acyl chloride using an inexpensive reagent like thionyl chloride (SOCl₂) is a classic and highly effective strategy for industrial-scale production.[9][10] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed and scrubbed, simplifying the isolation of the intermediate.[11]

Protocol 3: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Trustworthiness & Safety: Handling Thionyl Chloride Thionyl chloride is a highly corrosive and reactive substance.[12][13] It reacts violently with water, releasing toxic SO₂ and HCl gas.[11][14] All operations must be conducted in a well-ventilated chemical fume hood or a closed reactor system connected to a scrubber. Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[14][15] An emergency shower and eyewash station must be readily accessible.[14]

ReagentMolar Eq.MW ( g/mol )Quantity (kg)Moles (mol)Density (g/mL)Volume (L)
Pyrazole Carboxylic Acid1.0236.2118.076.2--
Thionyl Chloride (SOCl₂)2.0118.9718.13152.41.63611.08
Toluene----0.86790.0
DMFcat.73.090.0731.00.9440.08

Procedure:

  • Set up a 200 L reactor, ensuring it is scrupulously dry and purged with nitrogen. Connect the vent to a caustic scrubber (e.g., NaOH solution).

  • Charge toluene (90 L) and the pyrazole carboxylic acid (18.0 kg) to the reactor.

  • Add a catalytic amount of DMF (80 mL).

  • Slowly add thionyl chloride (11.08 L) over 2-3 hours, keeping the temperature at 20-25 °C. Vigorous gas evolution (HCl, SO₂) will occur.

  • After the addition, slowly heat the mixture to 70-75 °C and hold for 4-6 hours, or until gas evolution ceases and HPLC analysis confirms the complete conversion of the starting material.

  • Cool the mixture to 40 °C.

  • Apply a vacuum to the reactor to distill off the excess thionyl chloride and toluene. A common practice is to perform a solvent swap by slowly adding fresh toluene while distilling to ensure complete removal of SOCl₂.

  • The resulting solution of this compound[16][17] in toluene is typically not isolated but used directly in the next step.

Protocol 4: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide

This final step involves the reaction of the in-situ generated acyl chloride with a primary or secondary amine. The protocol is generalized for an amine of formula R₁R₂NH.

ReagentMolar Eq.QuantityMoles (mol)
Acyl Chloride Solution1.0From Protocol 3~76.2
Amine (R₁R₂NH)1.1As required83.8
Triethylamine (Et₃N)1.511.57 kg (15.9 L)114.3
Toluene-~70 L-

Procedure:

  • Ensure the toluene solution of the acyl chloride from Protocol 3 is cooled to 0-5 °C.

  • In a separate, dry addition funnel, prepare a solution of the desired amine (83.8 mol) and triethylamine (15.9 L) in toluene (20 L).

  • Add the amine/triethylamine solution dropwise to the cold acyl chloride solution, maintaining the internal temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC/HPLC for the disappearance of the acyl chloride.

  • Upon completion, add water (50 L) to the reactor and stir vigorously for 30 minutes to quench any remaining acyl chloride and dissolve the hydrochloride salt.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 25 L), saturated sodium bicarbonate solution (2 x 25 L), and brine (25 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane, ethanol, or isopropanol).[18][19] Expected Yield: 80-95% (dependent on the specific amine used).

Process Validation and Quality Control

  • In-Process Controls (IPCs): Each step should be monitored by HPLC or TLC to ensure complete conversion before proceeding. This is a self-validating feature of the protocol, preventing the carry-over of unreacted intermediates.

  • Intermediate Characterization: While the acyl chloride is used in-situ, it is crucial to confirm the purity of the carboxylic acid intermediate (Protocol 2) by ¹H NMR, ¹³C NMR, and melting point to ensure high quality of the final product.

  • Final Product Analysis: The final, purified carboxamide should be characterized by:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.[20]

    • HPLC: To determine purity (typically >98% for pharmaceutical or agrochemical applications).

    • Melting Point: As an indicator of purity.

This rigorous analytical approach ensures the trustworthiness and reproducibility of the synthesis on a large scale.

References

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  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

  • BMC Chemistry. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. [Link]

  • PubMed. (n.d.). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. [Link]

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The Versatile Scaffold: Application Notes and Protocols for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, celebrated for its remarkable versatility as a pharmacophore. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous approved drugs.[1] The specific scaffold, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole, offers a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The presence of a 4-fluorophenyl group can enhance metabolic stability and improve binding interactions with biological targets through favorable electrostatic interactions.[2] The methyl group at the 5-position provides a point of steric definition, while the pyrazole core itself can participate in crucial hydrogen bonding.

This guide focuses on 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS 423768-49-4), a key synthetic intermediate.[1][3][][5] The highly reactive carbonyl chloride at the 4-position serves as an efficient electrophilic handle, enabling the facile synthesis of a diverse library of carboxamide derivatives. This allows for the systematic exploration of the chemical space around the core scaffold, a critical step in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.

Key Applications in Medicinal Chemistry

Derivatives of the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide scaffold are promising candidates for several therapeutic areas, primarily due to the established biological activities of structurally related pyrazole carboxamides.

Kinase Inhibition: Targeting Aberrant Cell Signaling

Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold has proven to be an effective template for the design of kinase inhibitors.

  • Antifungal Kinase Inhibitors: Structurally similar diarylpyrazoles have been identified as potent inhibitors of fungal kinases like Yeast Casein Kinase 2 (Yck2) in Candida albicans.[6][7][8] The pyrazole core acts as a hinge-binder in the ATP-binding pocket of the kinase. By synthesizing a library of amides from this compound, researchers can explore interactions in the solvent-exposed region of the kinase, potentially leading to highly selective and potent antifungal agents.[9]

  • Anticancer Kinase Inhibitors: Pyrazole carboxamides have been successfully developed as inhibitors of kinases implicated in cancer, such as Aurora A kinase and Fibroblast Growth Factor Receptors (FGFRs).[10][11] The aberrant activation of these kinases is a hallmark of various cancers.[10] The 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide core can be used to generate novel inhibitors that target the ATP-binding site of these kinases, disrupting downstream signaling pathways that promote tumor growth and survival.

Antimicrobial and Antifungal Agents

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole-4-carboxamide derivatives have shown significant potential in this area.

  • Antibacterial Agents: Various pyrazole-4-carboxamide derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] The mechanism often involves the inhibition of essential bacterial enzymes.

  • Fungicides (Agrochemical and Clinical): In addition to targeting fungal kinases, pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[15] SDH is a crucial enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts fungal respiration, leading to cell death. The this compound scaffold is an excellent starting point for the synthesis of novel SDHI fungicides.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a library of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide derivatives.

Protocol 1: General Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides

This protocol details the standard procedure for amide bond formation using the title carbonyl chloride and a primary or secondary amine.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A 1. Dissolve amine (1.0 eq) and base (e.g., TEA, 1.5 eq) in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B D 4. Add the carbonyl chloride solution dropwise to the cooled amine solution. B->D C 3. Dissolve this compound (1.05 eq) in anhydrous DCM. C->D E 5. Allow the reaction to warm to room temperature and stir for 2-16 hours. D->E F 6. Monitor progress by TLC. E->F G 7. Quench with water and separate the organic layer. F->G Upon Completion H 8. Wash with 1M HCl, sat. NaHCO₃, and brine. G->H I 9. Dry over Na₂SO₄, filter, and concentrate. H->I J 10. Purify by column chromatography or recrystallization. I->J

Caption: General workflow for the synthesis of pyrazole-4-carboxamides.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Addition: Add the carbonyl chloride solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to obtain the pure 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.[12]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis A 1. Prepare serial dilutions of test compounds in a 96-well plate. C 3. Add the inoculum to each well of the 96-well plate. A->C B 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland). B->C D 4. Include positive (microbe only) and negative (broth only) controls. C->D E 5. Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. D->E F 6. Visually inspect for microbial growth (turbidity). E->F G 7. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized pyrazole-4-carboxamide compounds

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Perform a two-fold serial dilution of each compound in the appropriate growth medium directly in a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the serially diluted compounds.

  • Controls: Include a positive control (wells with inoculum and medium, but no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The results from the antimicrobial screening should be summarized in a table for clear comparison.

Compound IDR¹-Amine MoietyMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Control Ciprofloxacin0.50.25N/A
Control FluconazoleN/AN/A1.0
PZ-01 n-Butylamine>128>12864
PZ-02 Aniline6412832
PZ-03 4-Chloroaniline16328
PZ-04 Morpholine326416

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a high-value building block for medicinal chemistry. Its straightforward reactivity allows for the rapid generation of diverse carboxamide libraries. The strong precedent for biological activity in the pyrazole class, particularly as kinase inhibitors and antimicrobial agents, makes this scaffold a compelling starting point for drug discovery programs targeting a range of diseases. The protocols provided herein offer a robust framework for the synthesis and initial biological evaluation of novel compounds derived from this versatile intermediate.

References

  • Shirley, D. J., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link][6][7][8]

  • ResearchGate. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link][9]

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link][12]

  • Sultana, S. S., & Vasanthi, R. V. (2022). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Asian Journal of Chemistry, 34(10), 2531–2535. [Link][13][14]

  • Rhenium Shop. (n.d.). This compound, 97%. [Link][]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link][16]

  • Abdel-Wahab, B. F., et al. (2013). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 18(7), 7536-7548. [Link][17]

  • Zhang, M., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. European Journal of Medicinal Chemistry, 214, 113230. [Link][15]

  • Xu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 273, 116558. [Link][10]

  • ResearchGate. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link][18]

  • Zhao, P-L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3747-3751. [Link][11]

  • MDPI. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link][2]

Sources

Troubleshooting & Optimization

common side reactions in 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and use of this important synthetic intermediate. My aim is to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower you in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This compound is a highly valuable building block in medicinal chemistry and agrochemical research. The pyrazole core is a well-established pharmacophore present in numerous biologically active molecules. The acyl chloride functionality allows for facile derivatization, typically through nucleophilic acyl substitution, to introduce the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl moiety into a target molecule, forming amides, esters, and other derivatives.

Q2: Why is moisture control so critical when handling this reagent?

A2: As an acyl chloride, this compound is highly susceptible to hydrolysis. Even trace amounts of water in solvents, reagents, or the atmosphere can convert the acyl chloride back to its corresponding carboxylic acid, 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. This not only consumes your starting material but also introduces an impurity that can complicate subsequent reactions and purifications.

Q3: My purified this compound is a solid, but sometimes it appears as an oil. Why is this?

A3: While the pure compound is a solid at room temperature, the presence of impurities can lead to a depression of the melting point, causing it to appear as an oil or a low-melting solid. Common impurities that can cause this include residual solvent from the workup or the presence of the corresponding carboxylic acid due to partial hydrolysis.

Q4: I am seeing two distinct sets of peaks for my pyrazole product in the 1H NMR. What could be the cause?

A4: A common issue in the synthesis of unsymmetrically substituted pyrazoles is the formation of regioisomers. This typically occurs during the initial cyclization to form the pyrazole ring of the carboxylic acid precursor. The reaction of an unsymmetrical 1,3-dicarbonyl equivalent with 4-fluorophenylhydrazine can lead to two different isomers, which are often difficult to separate.

II. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and step-by-step solutions.

Problem 1: Low Yield of Acyl Chloride from Carboxylic Acid

Symptoms:

  • Incomplete conversion of the starting carboxylic acid to the acyl chloride, as evidenced by TLC or 1H NMR.

  • The formation of a significant amount of a high molecular weight, insoluble byproduct.

Potential Cause: An unexpected side reaction when using thionyl chloride (SOCl2) is the dimerization of pyrazole precursors, particularly if there is any tautomerization to a 5-hydroxypyrazole form. While your starting material is a carboxylic acid, impurities or reaction conditions could potentially favor a tautomeric equilibrium that leads to this side reaction.[1]

Troubleshooting Protocol:

  • Reagent Purity: Ensure the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid starting material is of high purity and completely dry.

  • Choice of Chlorinating Agent: If dimerization is suspected with thionyl chloride, consider using oxalyl chloride with a catalytic amount of DMF. This reagent is often milder and can be more selective.

  • Reaction Temperature: Perform the chlorination at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating, as this can promote side reactions.

  • Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure as quickly as possible to minimize the potential for side reactions upon concentration.

Table 1: Comparison of Common Chlorinating Agents

ReagentTypical ConditionsCommon ByproductsNotes
Thionyl Chloride (SOCl2)Reflux in neat SOCl2 or an inert solvent (e.g., toluene)SO2, HClCan lead to dimerization and other side reactions with sensitive substrates.
Oxalyl Chloride ((COCl)2)Catalytic DMF in an inert solvent (e.g., CH2Cl2)CO, CO2, HClGenerally milder and more selective than SOCl2. The reaction is driven by the evolution of gaseous byproducts.

Problem 2: Presence of an Isomeric Impurity in the Final Product

Symptoms:

  • Two closely eluting spots on TLC.

  • Duplicate sets of peaks in the 1H and 13C NMR spectra of the pyrazole product.

  • Broadened melting point of the final compound.

Potential Cause: Formation of regioisomers during the synthesis of the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid precursor. The cyclization of 4-fluorophenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can result in both the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer. This isomeric mixture is then carried through to the acyl chloride.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting regioisomeric impurities.

Experimental Protocol for Regioisomer Control:

The regioselectivity of the pyrazole synthesis can often be influenced by the reaction conditions.

  • Solvent Effects: The choice of solvent can significantly impact the ratio of regioisomers. Consider screening solvents of varying polarity and proticity (e.g., ethanol, acetic acid, toluene).

  • pH Control: The pH of the reaction mixture can influence the reactivity of the hydrazine nitrogens. Running the reaction under acidic or basic conditions may favor the formation of one isomer over the other.

  • Purification of the Carboxylic Acid: If regioisomers are formed, it is often easier to separate them at the carboxylic acid stage rather than as the more reactive acyl chlorides.

    • Recrystallization: Attempt fractional recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

    • Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel may be necessary. A mobile phase of dichloromethane with a small percentage of methanol is often a good starting point.

Problem 3: Product Degradation During Storage or Handling

Symptoms:

  • The isolated solid acyl chloride slowly becomes sticky or oily over time.

  • A decrease in purity is observed by analytical techniques (e.g., HPLC, NMR) after storage.

  • The smell of HCl is detected from the storage container.

Potential Cause: Hydrolysis of the acyl chloride due to exposure to atmospheric moisture. The C-Cl bond in the acyl chloride is highly polarized, making the carbonyl carbon very electrophilic and susceptible to attack by water.[2]

Visualizing the Hydrolysis Pathway:

Hydrolysis acyl_chloride 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbonyl chloride intermediate Tetrahedral Intermediate acyl_chloride->intermediate Nucleophilic Attack water H₂O (Moisture) water->intermediate carboxylic_acid 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carboxylic acid intermediate->carboxylic_acid Elimination of Cl⁻ hcl HCl intermediate->hcl

Caption: Mechanism of acyl chloride hydrolysis.

Protocol for Stable Storage:

  • Drying: Ensure the final product is rigorously dried under high vacuum to remove any residual solvent and moisture.

  • Inert Atmosphere: Store the purified acyl chloride under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Use a container with a tight-fitting seal, preferably with a Teflon liner. Consider storing smaller aliquots to avoid repeated exposure of the bulk material to the atmosphere.

  • Desiccator: Place the sealed container inside a desiccator containing a drying agent (e.g., Drierite, phosphorus pentoxide).

  • Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to slow down any potential decomposition pathways.

III. References

  • Gaertner, J., et al. (2017). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 13, 245-251. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). A REGISELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES: 5-BENZO[1][3]DIOXOL-5-YL-3-(4-CHLORO-PHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses, 83, 133. Available at: [Link]

  • European Patent Office. (2020). METHOD FOR PREPARING 5-FLUORO-1H-PYRAZOLE-4-CARBONYL FLUORIDES. EP3608319A1. Available at: [Link]

  • Google Patents. (2014). US6727384B1 - Method for purifying acid chlorides. Available at:

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

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preventing hydrolysis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive acyl chloride. The primary focus of this guide is to provide actionable strategies for preventing its hydrolysis during chemical reactions, ensuring the integrity of your experiments and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a significant amount of a carboxylic acid byproduct. What is happening?

A1: The presence of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a byproduct is a clear indicator of hydrolysis. Acyl chlorides are highly electrophilic and react readily with even trace amounts of water.[1][2][3] This reaction converts the acyl chloride into the corresponding carboxylic acid, which is often unreactive under the desired reaction conditions and can complicate purification.

Q2: Why is this particular acyl chloride so sensitive to water?

A2: The reactivity of this compound stems from the electron-withdrawing nature of the carbonyl group and the adjacent pyrazole ring. The pyrazole ring system can influence the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. The reaction proceeds through a nucleophilic addition-elimination mechanism.[1][2][4]

Q3: Can I store a solution of this acyl chloride for later use?

A3: It is strongly advised against storing solutions of this acyl chloride. Even in seemingly anhydrous solvents, residual moisture can lead to degradation over time. For optimal results, prepare solutions of this compound immediately before use.

Troubleshooting Guide: Hydrolysis Prevention

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of this compound.

Issue 1: Carboxylic Acid Formation Detected by TLC/LC-MS/NMR
Potential Cause Troubleshooting Action Scientific Rationale
Contaminated Solvents Use freshly distilled or commercially available anhydrous solvents. Dry solvents over appropriate drying agents (e.g., molecular sieves, CaH2) and distill under an inert atmosphere.[5][6][7]Solvents can absorb atmospheric moisture. Anhydrous solvents minimize the primary source of water contamination.
Atmospheric Moisture Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[8][9][10] Use flame-dried glassware and a Schlenk line or glovebox for highly sensitive reactions.[11][12]An inert atmosphere displaces moist air from the reaction vessel, preventing the acyl chloride from reacting with water vapor.
"Wet" Reagents Ensure all other reagents, including your nucleophile and any bases, are anhydrous. Dry liquid reagents over suitable drying agents. Dry solid reagents in a vacuum oven.All components of the reaction mixture are potential sources of water.
Inappropriate Base Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl byproduct.[13][14][15]These bases will not compete with your desired nucleophile in reacting with the acyl chloride. They also effectively neutralize the HCl generated, which can sometimes catalyze side reactions.
Aqueous Workup Employ a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and immediately extract the product into an organic solvent.[16][17][18]Minimizing the contact time with the aqueous phase reduces the opportunity for hydrolysis of any unreacted acyl chloride.
Visualizing the Problem: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.

Hydrolysis AcylChloride 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate CarboxylicAcid 1-(4-Fluorophenyl)-5-methyl-1H- pyrazole-4-carboxylic acid Intermediate->CarboxylicAcid Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of Acyl Chloride Hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Amide Formation under Anhydrous Conditions

This protocol provides a step-by-step method for reacting this compound with a primary or secondary amine to form the corresponding amide, while minimizing hydrolysis.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[6][7]

  • Diisopropylethylamine (DIPEA)[13][14]

  • Nitrogen or Argon gas supply[8]

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas, or oven-dry the glassware at 120 °C for at least 4 hours and allow to cool in a desiccator.[11][12]

  • Inert Atmosphere: Assemble the glassware and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction (a balloon or bubbler is suitable).[9][10]

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup (Non-Aqueous):

    • Filter the reaction mixture to remove the DIPEA-HCl salt.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.[19]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[19][20][21]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Workflow: A Decision Tree for Success

This diagram outlines the critical decision points in the experimental setup to avoid hydrolysis.

Workflow start Start Reaction Setup q1 Is glassware dry? start->q1 a1_yes Proceed q1->a1_yes Yes a1_no Flame or oven dry q1->a1_no No q2 Is solvent anhydrous? a1_yes->q2 a1_no->q1 a2_yes Proceed q2->a2_yes Yes a2_no Use freshly opened bottle or distill solvent q2->a2_no No q3 Using inert atmosphere? a2_yes->q3 a2_no->q2 a3_yes Proceed q3->a3_yes Yes a3_no Purge with N₂ or Ar q3->a3_no No reaction Perform Reaction a3_yes->reaction a3_no->q3 end Successful Product Formation reaction->end

Caption: Decision tree for anhydrous reaction setup.

References

  • A Level Chemistry Revision Notes - Acyl Chlorides. (n.d.). Save My Exams. Retrieved January 14, 2026, from [Link]

  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026, January 7). Chem-Supply. Retrieved January 14, 2026, from [Link]

  • Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Retrieved January 14, 2026, from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. Retrieved January 14, 2026, from [Link]

  • Mechanism of hydrolysis of acyl chlorides. (2021, April 15). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]

  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024, September 28). Mol-Instincts. Retrieved January 14, 2026, from [Link]

  • Drying of Organic Solvents. (n.d.). Scribd. Retrieved January 14, 2026, from [Link]

  • Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Inert atmosphere Definition. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]

  • Drying an organic solvent. (2016, June 7). YouTube. Retrieved January 14, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 14, 2026, from [Link]

  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Inert Atmosphere, with no O2. (2022, February 2). YouTube. Retrieved January 14, 2026, from [Link]

  • Non-nucleophilic base. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Inert Atmosphere. (2022, February 1). YouTube. Retrieved January 14, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 14, 2026, from [Link]

  • Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved January 14, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Non-nucleophilic base. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

  • Condensation of Carboxylic Acids with Non-Nucleophilic N-Heterocycles and Anilides Using Boc2O. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Non-nucleophilic bases. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]

  • Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry? (2014, October 21). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. (2026, January 8). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Optimizing Amide Coupling Reactions with 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for optimizing reaction yields for amide bond formation using 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges in your synthesis.

I. Reaction Overview & Core Principles

The coupling of this compound with a primary or secondary amine is a form of nucleophilic acyl substitution, most commonly performed under Schotten-Baumann or similar conditions.[1][2][3] The reaction's success hinges on the nucleophilicity of the amine, the electrophilicity of the acyl chloride, and the careful control of reaction conditions to prevent competing side reactions.

The overall transformation can be visualized as a two-stage process:

  • Formation of the Acyl Chloride: The process begins with the corresponding carboxylic acid, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, which is activated by conversion to the more reactive acyl chloride.

  • Amide Bond Formation: The isolated acyl chloride is then reacted with the desired amine in the presence of a base to yield the target N-substituted-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.

G cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amide Coupling CarboxylicAcid 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid AcylChloride 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carbonyl chloride CarboxylicAcid->AcylChloride Activation ChlorinatingAgent SOCl₂ or (COCl)₂ (Chlorinating Agent) ChlorinatingAgent->CarboxylicAcid Amine Primary or Secondary Amine (R¹R²NH) AcylChloride_ref Acyl Chloride (from Stage 1) Amine->AcylChloride_ref Base Base (e.g., Pyridine, TEA, NaOH) Base->Amine HCl Scavenger Product Target Amide Product AcylChloride_ref->Product Coupling

Caption: General workflow for pyrazole amide synthesis.

II. Troubleshooting Guide: Low Reaction Yield

Low or no yield is the most common issue encountered. The following section breaks down the problem into potential causes and provides actionable solutions.

Q1: My reaction yield is very low, and I'm recovering mostly starting amine. What's going wrong?

This is a classic sign that the amine is not sufficiently nucleophilic to attack the acyl chloride. The most probable cause is the protonation of the amine by hydrogen chloride (HCl), a byproduct of the reaction.[1]

Root Cause Analysis:

  • Insufficient Base: The primary role of the base is to scavenge the HCl produced during the reaction.[2] If the base is too weak, absent, or used in insufficient quantity, the amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is not nucleophilic.

  • Incorrect Base Selection: A very strong base in an aqueous system (like concentrated NaOH) can excessively increase the rate of hydrolysis of the acyl chloride, consuming it before it can react with the amine.[4]

Solutions:

  • Ensure Stoichiometry: Use at least one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Often, using 1.5 to 2.0 equivalents is recommended to ensure all HCl is neutralized.[5]

  • Optimize Base Addition: Add the base to the solution of the amine before adding the acyl chloride.

  • Consider a Biphasic System (Schotten-Baumann): For many applications, a two-phase system of an organic solvent (like DCM or ether) and an aqueous base (like 1-2 M NaOH or NaHCO₃) is highly effective.[3] The acyl chloride stays in the organic phase, minimizing hydrolysis, while the HCl byproduct is neutralized in the aqueous phase.[2][4] Maintain a pH between 9-12 in the aqueous layer.[2][6]

G Start Low Yield: Amine Recovered Cause1 Amine Protonation (Non-nucleophilic) Start->Cause1 Cause2 Insufficient or Incorrect Base Cause1->Cause2 Solution1 Use ≥1.5 eq. Organic Base (TEA/DIPEA) Cause2->Solution1 Solution2 Use Biphasic System (Schotten-Baumann) Cause2->Solution2 Solution3 Ensure Anhydrous Conditions (if using organic base) Cause2->Solution3

Caption: Troubleshooting pathway for low reaction yield.

Q2: My TLC/LC-MS shows the disappearance of the acyl chloride, but I'm not forming the desired product. Instead, I see a new spot consistent with the carboxylic acid.

This indicates that the acyl chloride is being consumed by a competing reaction, most commonly hydrolysis.

Root Cause Analysis:

  • Presence of Water: Acyl chlorides are highly reactive towards water. Any moisture in the solvent, reagents, or glassware will lead to the rapid formation of the corresponding carboxylic acid, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.[4]

  • Sub-optimal Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C) to control its exothermic nature and minimize side reactions. Allowing the reaction to warm too quickly, especially in the presence of trace moisture, can favor hydrolysis.

Solutions:

  • Rigorous Anhydrous Technique:

    • Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be freshly distilled or taken from a solvent purification system.

    • Ensure the amine and base are dry.

  • Temperature Control:

    • Dissolve the amine and base in the anhydrous solvent and cool the solution to 0 °C in an ice bath.

    • Add a solution of the acyl chloride dropwise to the cold amine solution.

    • Allow the reaction to stir at 0 °C for a period (e.g., 30-60 minutes) before allowing it to slowly warm to room temperature.[7]

ParameterRecommended ConditionRationale
Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), 1,4-DioxaneAprotic solvents that dissolve reagents well and can be effectively dried.
Temperature Start at 0 °C, then warm to RTControls initial exotherm, minimizes hydrolysis side reaction.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
Q3: The reaction seems to work, but the yield is inconsistent and purification is difficult due to multiple byproducts.

This suggests that while the main reaction is occurring, side reactions are significant. The electronic nature of the pyrazole ring and the fluorophenyl substituent can influence reactivity.

Root Cause Analysis:

  • Sterically Hindered Amine: If the amine is sterically bulky, the rate of the desired amide formation can be slow, allowing more time for side reactions to occur.

  • Low Reactivity of the Amine: Electron-poor aromatic amines (anilines with electron-withdrawing groups) are less nucleophilic and may require more forcing conditions, which can lead to degradation.

  • Excess Acyl Chloride: Using a large excess of the highly reactive acyl chloride can lead to side reactions, including reaction with the product amide in some cases.

Solutions:

  • Optimize Stoichiometry: Start with a 1:1.1 to 1:1.2 ratio of amine to acyl chloride.

  • Consider Alternative Coupling Reagents: For particularly challenging couplings (sterically hindered or electron-poor amines), the acyl chloride route may not be optimal. Consider converting the pyrazole carboxylic acid using milder, modern coupling reagents.

Coupling ReagentTypical ConditionsBest For
HATU 1.1 eq. HATU, 2.0 eq. DIPEA in DMFSterically hindered or low-reactivity amines.[8]
EDC/HOBt 1.1 eq. EDC, 1.1 eq. HOBt, 2.0 eq. DIPEA in DCM/DMFGeneral purpose, reduces risk of racemization for chiral substrates.[8]
T3P® 1.5 eq. T3P, 3.0 eq. Pyridine in Ethyl AcetateRobust and practical for a wide range of substrates.

III. Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific amine.

Protocol 1: General Amide Coupling (Organic Base)
  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Add triethylamine (TEA, 1.5 eq) and cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold amine solution over 10-15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[9]

Protocol 2: Schotten-Baumann Conditions (Biphasic)
  • Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃, 2.0 eq, e.g., 1 M solution) and cool the biphasic mixture to 0 °C with vigorous stirring.

  • Add a solution of this compound (1.1 eq) in the same organic solvent dropwise.

  • Allow the reaction to warm to room temperature and stir vigorously overnight.

  • Monitor the reaction progress by TLC or LC-MS (sample from the organic layer).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the layers.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product as needed.

IV. Frequently Asked Questions (FAQs)

Q: How do I prepare the this compound? A: It is typically synthesized from the corresponding carboxylic acid, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous aprotic solvent like DCM or toluene.[10] A catalytic amount of DMF is often used with oxalyl chloride. The resulting acyl chloride is highly moisture-sensitive and is often used immediately in the next step without purification after removing the excess chlorinating agent and solvent under vacuum.[7]

Q: What is the stability of the acyl chloride? A: this compound is highly sensitive to moisture and will hydrolyze back to the carboxylic acid. It should be handled under an inert atmosphere and stored in a desiccator. For best results, it is recommended to prepare it fresh and use it immediately.

Q: The 4-fluorophenyl group is electron-withdrawing. How does this affect the reaction? A: The electron-withdrawing nature of the fluorophenyl group can slightly increase the electrophilicity of the carbonyl carbon in the acyl chloride, which can be beneficial for the reaction with the amine. The impact of fluorine substitution on pyrazole reactivity is an active area of study, but generally, it can modulate the electronic properties of the molecule, potentially influencing reaction rates and the stability of intermediates.[11][12]

Q: What are the key safety precautions I should take? A:

  • Acyl Chloride: This compound is expected to be an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[13][14]

  • Reagents: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂). All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][15]

V. References

  • Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

  • Yet, L. (2022). Pyrazoles. In Comprehensive Heterocyclic Chemistry IV (pp. 1-112). Elsevier.

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC.

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. ResearchGate.

  • Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO2 and Electron-Deficient Alkynes. ResearchGate.

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate.

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • Angene Chemical. (2024, August 25). Safety Data Sheet.

  • Merck Millipore. (2025, September 10). Safety Data Sheet.

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate.

  • Grokipedia. (n.d.). Schotten–Baumann reaction.

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.

  • Wikipedia. (n.d.). Schotten–Baumann reaction.

  • Organic Syntheses Procedure. (n.d.).

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science.

  • Fisher Scientific. (n.d.). Amide Synthesis.

  • 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

  • Green Chemistry. BORIS Portal.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar.

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. NIH.

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.

  • Benchchem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate.

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate.

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Semantic Scholar.

Sources

troubleshooting low conversion rates in pyrazole amide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during the synthesis of pyrazole amides. The following guide is structured in a question-and-answer format to directly address specific experimental challenges, moving from foundational issues to more complex mechanistic problems.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common and easily rectifiable issues leading to low conversion rates in pyrazole amide synthesis.

Q1: My TLC/LC-MS analysis shows unreacted starting materials (pyrazole amine/acid and the corresponding acid/amine) with little to no product formation. Where should I start troubleshooting?

A1: This is a classic symptom of reaction failure, often stemming from issues with reagents or fundamental reaction conditions. Before exploring more complex possibilities, it's crucial to validate your starting materials and setup.

  • Reagent Quality and Stoichiometry:

    • Moisture Sensitivity: Amide coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are highly sensitive to moisture.[1] Ensure all reagents are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to reaction failure.[1][2]

    • Purity of Starting Materials: Impurities in your pyrazole amine/acid or the coupling partner can inhibit the reaction. Verify the purity of your starting materials by NMR or LC-MS.

    • Stoichiometry: Ensure the correct stoichiometry of your reagents. A common starting point is a 1:1.1:1.2 ratio of the limiting reagent (e.g., pyrazole amine) to the carboxylic acid and coupling reagent.

  • Reaction Temperature:

    • Most amide coupling reactions are run at room temperature.[1] If you are working with particularly unreactive starting materials, gentle heating (e.g., 40-50 °C) may be beneficial. However, be aware that higher temperatures can also promote side reactions.

  • Solvent Choice:

    • The most common solvents for amide coupling are aprotic polar solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[3] Ensure your chosen solvent is anhydrous and of high purity.

Q2: I'm using a standard EDC/HOBt coupling protocol, but the reaction is sluggish or stalls. What could be the issue?

A2: While EDC/HOBt is a widely used and cost-effective coupling method, its efficiency can be hampered by several factors, especially when dealing with electron-deficient pyrazole amines.

  • Insufficient Activation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC can be insufficiently reactive, especially with less nucleophilic amines. The addition of HOBt helps to form a more reactive HOBt-ester, which can improve the reaction rate.[3][4]

  • Low Nucleophilicity of the Pyrazole Amine: Pyrazole rings, especially those with electron-withdrawing substituents, can significantly reduce the nucleophilicity of an attached amino group, making it a poor reactant for the activated ester.[4][5]

Troubleshooting Steps for EDC/HOBt Coupling:

  • Switch to a More Potent Coupling Reagent: If your pyrazole amine is likely electron-deficient, switching to a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and effective solution.[3][6] HATU is known to be highly efficient for coupling sterically hindered or less reactive substrates.[3]

  • Add an Acyl Transfer Catalyst: In some cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can improve the yield for sluggish reactions with electron-deficient amines.[4] DMAP acts as an acyl transfer agent, forming a highly reactive acyl-pyridinium intermediate.[4]

  • Pre-activation: Try pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the pyrazole amine. This ensures that the active ester is formed before the amine is introduced, which can sometimes improve yields.

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, structured approach to diagnosing and solving persistent low conversion rates.

Diagnostic Workflow

A systematic approach is key to identifying the root cause of low conversion. The following workflow can help guide your troubleshooting efforts.

Troubleshooting_Workflow Start Low Conversion Observed Check_Reagents Verify Reagent Quality & Stoichiometry (Anhydrous, Purity) Start->Check_Reagents Incomplete_Reaction Issue: Incomplete Reaction (Unreacted Starting Materials) Check_Reagents->Incomplete_Reaction Reagents OK Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Check_Reagents->Optimize_Conditions Reagents Suspect Side_Products Issue: Side Product Formation (New Spots on TLC/LC-MS) Incomplete_Reaction->Side_Products Check_Amine_Nucleophilicity Assess Pyrazole Amine Nucleophilicity Incomplete_Reaction->Check_Amine_Nucleophilicity Analyze_Side_Products Identify Side Products (MS, NMR) Side_Products->Analyze_Side_Products Success Successful Conversion Optimize_Conditions->Success Change_Coupling_Reagent Change Coupling Reagent (e.g., EDC/HOBt -> HATU) Change_Coupling_Reagent->Success Check_Amine_Nucleophilicity->Optimize_Conditions Sufficient Low_Nucleophilicity Problem: Low Nucleophilicity Check_Amine_Nucleophilicity->Low_Nucleophilicity Low Low_Nucleophilicity->Change_Coupling_Reagent Add_Catalyst Add Catalyst (e.g., DMAP) Low_Nucleophilicity->Add_Catalyst Modify_Protecting_Groups Modify Pyrazole Substituents/ Protecting Groups Low_Nucleophilicity->Modify_Protecting_Groups Add_Catalyst->Success Modify_Protecting_Groups->Success NAcylurea N-Acylurea Formation (from EDC) Analyze_Side_Products->NAcylurea Hydrolysis Hydrolysis of Activated Ester Analyze_Side_Products->Hydrolysis Use_HATU Switch to HATU NAcylurea->Use_HATU Strict_Anhydrous Ensure Strict Anhydrous Conditions Hydrolysis->Strict_Anhydrous Use_HATU->Success Strict_Anhydrous->Success

Caption: A workflow for troubleshooting low conversion in pyrazole amide synthesis.

Common Scenarios and Solutions

Scenario 1: The reaction stalls with significant starting material remaining, and you are using an aminopyrazole with electron-withdrawing groups.

  • Causality: The electron-withdrawing groups on the pyrazole ring are likely reducing the nucleophilicity of the amino group to a point where it reacts very slowly, or not at all, with the activated carboxylic acid.[4][5]

  • Solutions:

    • Switch to a more powerful coupling reagent: This is often the most effective solution. Uronium-based reagents like HATU or HBTU are more effective than carbodiimides for coupling unreactive amines.[3] They generate highly reactive OAt-esters which react more readily with poor nucleophiles.

    • Increase the reaction temperature: Gently heating the reaction to 40-50 °C can sometimes provide enough energy to overcome the activation barrier. Monitor for product degradation.

    • Use a stronger base: While a non-nucleophilic base like DIPEA is standard, in some cases, a stronger, non-nucleophilic base might be required to ensure the amine is fully deprotonated and at its most nucleophilic.

Scenario 2: Your LC-MS shows the formation of a byproduct with a mass corresponding to your activated carboxylic acid intermediate plus the coupling reagent (e.g., EDC).

  • Causality: This is a classic sign of N-acylurea formation.[1] The highly reactive O-acylisourea intermediate formed with EDC rearranges to this stable, unreactive byproduct before the amine can attack.[1]

  • Solutions:

    • Add HOBt or NHS: If you are not already, the addition of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is crucial. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[1][3]

    • Switch to HATU: Uronium-based reagents like HATU do not form N-acylurea byproducts, making them a good alternative if this is a persistent problem.

Scenario 3: The reaction is messy, with multiple unidentified spots on TLC, and the desired product is present in low yield.

  • Causality: This could be due to several factors, including decomposition of starting materials or products, or multiple side reactions.

  • Solutions:

    • Re-evaluate your reaction conditions: Are you using an appropriate solvent? Is the temperature too high? Are your reagents pure?

    • Consider protecting groups: If your pyrazole or coupling partner has other reactive functional groups, they may be interfering with the reaction. The use of appropriate protecting groups may be necessary. For instance, the N-H of the pyrazole ring itself can sometimes interfere, and protection with a group like Boc may be beneficial.[5] However, be aware that some protecting groups can be cleaved under certain work-up conditions.[5]

    • Purification challenges: Pyrazoles can sometimes be challenging to purify via silica gel chromatography due to their basicity.[7] This can lead to product loss on the column and an artificially low isolated yield. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina.[7]

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for common pyrazole amide coupling reactions.

Protocol 1: General Procedure for EDC/HOBt Coupling
  • Under an inert atmosphere (nitrogen or argon), dissolve the pyrazole-containing carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes to pre-activate the acid.

  • In a separate flask, dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in a minimal amount of anhydrous DMF or DCM.

  • Add the amine solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5][8]

  • Upon completion, proceed with an appropriate aqueous work-up to remove water-soluble byproducts.

Protocol 2: General Procedure for HATU Coupling
  • Under an inert atmosphere, dissolve the pyrazole-containing carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) followed by DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.[1]

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 30 minutes to 4 hours. HATU couplings are typically much faster than EDC/HOBt.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, perform an aqueous workup.

Data Presentation: Comparison of Common Coupling Reagents
Coupling ReagentAdvantagesDisadvantagesBest For
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed.Can form N-acylurea byproduct, less effective for unreactive amines.Routine couplings with nucleophilic amines.
HATU Highly efficient, fast reaction times, good for hindered/unreactive substrates.[3][6]More expensive, can cause guanidinylation of the amine if used in excess.Challenging couplings, electron-deficient pyrazole amines.
Acid Chloride Highly reactive.Harsh formation conditions (e.g., SOCl₂, oxalyl chloride) may not be compatible with sensitive functional groups.Robust substrates where other methods have failed.

Section 4: Advanced Concepts and Mechanistic Insights

The Role of the Pyrazole Ring in Amine Nucleophilicity

The pyrazole ring is aromatic and contains two nitrogen atoms. The electronic nature of the substituents on the pyrazole ring plays a critical role in the nucleophilicity of an attached amino group.

Pyrazole_Nucleophilicity cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -CH3, -OCH3 Pyrazole_EDG Pyrazole Ring EDG->Pyrazole_EDG Increases electron density Amine_EDG NH2 (More Nucleophilic) Pyrazole_EDG->Amine_EDG Enhances EWG e.g., -NO2, -CF3, -COOR Pyrazole_EWG Pyrazole Ring EWG->Pyrazole_EWG Decreases electron density Amine_EWG NH2 (Less Nucleophilic) Pyrazole_EWG->Amine_EWG Reduces

Caption: Influence of substituents on pyrazole amine nucleophilicity.

An electron-donating group (EDG) on the pyrazole ring will increase the electron density on the ring and, by extension, on the exocyclic amino group, making it more nucleophilic and more reactive in amide coupling reactions. Conversely, an electron-withdrawing group (EWG) will decrease the electron density, making the amine less nucleophilic and the coupling reaction more challenging.[9][10]

Analytical Monitoring

Effective monitoring of the reaction is crucial for troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product. Staining with permanganate or using a UV lamp can help visualize spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the masses of starting materials, product, and any byproducts. This is invaluable for diagnosing issues like N-acylurea formation or hydrolysis of the activated ester.[11][12]

References

  • BenchChem. (2025).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • Muhammad, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360.
  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9457–9473.
  • ResearchGate. (2022).
  • ResearchGate. (2024). Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies.
  • Shaikh, A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(9), 1636-1678.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(21), 7205.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?
  • BenchChem. (2025). Optimizing reaction conditions for coupling to carboxylic acids. BenchChem Technical Resources.
  • BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem Technical Resources.
  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6699.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • Aapptec. (n.d.). Coupling Reagents.
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
  • Reddit. (2023). HATU/PyBOP coupling procedure question. r/Chempros.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • D'Andrea, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Besson, T., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7205.
  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.
  • Gurjar, M. K., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3439-3441.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Al-Mousawi, S. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini-Reviews in Organic Chemistry, 15(2), 96-112.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sviripa, V. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
  • Dalton Transactions. (2018). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • MDPI. (n.d.).
  • Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1947-1959.
  • ChemRxiv. (2020).
  • ResearchGate. (2014). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to...
  • El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 12(2), 65.

Sources

Technical Support Center: Strategies for the Removal of Unreacted 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying reaction mixtures containing 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the removal of this highly reactive intermediate. We will explore the chemical principles behind its removal, provide step-by-step protocols for common purification techniques, and offer troubleshooting advice to ensure the highest purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the workup of reactions involving this acyl chloride.

Q1: Why is it absolutely critical to remove unreacted this compound? A1: Due to its high reactivity, residual acyl chloride can cause several problems. It can react with subsequent reagents, solvents, or even the desired product during storage, leading to impurity formation and reduced yield. For pharmaceutical applications, its complete removal is a regulatory necessity as it is a reactive and potentially toxic species.

Q2: What is the most direct method to neutralize the unreacted acyl chloride in my reaction mixture? A2: The most direct method is quenching . This involves adding a simple nucleophile to the reaction mixture to convert the acyl chloride into a more stable and easily removable derivative. Common quenching agents include water, alcohols (like methanol or isopropanol), or a dilute amine solution.[1][2]

Q3: My desired product is sensitive to acidic conditions. How should I proceed with quenching? A3: The quenching of an acyl chloride generates hydrochloric acid (HCl) as a byproduct.[1][3] To avoid an acidic environment, you can perform the quench by slowly adding the reaction mixture to a cold, stirred, weak basic solution, such as saturated sodium bicarbonate (NaHCO₃).[4] This neutralizes the generated HCl in situ. Alternatively, using a non-protic scavenger resin can be an excellent, milder option.

Q4: I've quenched the reaction with water. How do I remove the resulting 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid? A4: The hydrolysis of the acyl chloride produces the corresponding carboxylic acid.[3][5] This acidic byproduct can be effectively removed from an organic solution using an acid-base extraction .[6][7][8] By washing the organic layer with an aqueous basic solution (e.g., NaHCO₃, K₂CO₃, or dilute NaOH), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[9]

Q5: What are my options if a simple aqueous wash doesn't suffice for purification? A5: If impurities persist after quenching and extraction, more robust purification techniques are necessary. The most common and effective methods are:

  • Flash Column Chromatography: This is highly effective for separating compounds with different polarities, such as your product and the quenched byproduct.[10][11]

  • Recrystallization: If your desired product is a solid, recrystallization is a powerful technique for achieving high purity by removing small amounts of residual impurities.[12][13]

  • Scavenger Resins: These offer a streamlined approach where the resin selectively binds to the impurity, which is then removed by simple filtration.[14][15]

Part 2: In-Depth Troubleshooting & Methodologies

The Chemistry of Acyl Chloride Removal

Understanding the underlying mechanism is key to troubleshooting. Acyl chlorides are highly electrophilic at the carbonyl carbon. Their removal is based on a nucleophilic acyl substitution reaction, typically following an addition-elimination pathway.[3][16] A nucleophile (Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

Sources

byproduct formation in the synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

This guide is structured in a question-and-answer format to directly address specific challenges. We will delve into the intricacies of byproduct formation, reaction optimization, and product purification.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer

Question: My NMR analysis shows two sets of signals for my pyrazole product, suggesting the presence of an isomer. What is happening and how can I fix it?

Answer:

This is a classic case of regioisomer formation , a common challenge in pyrazole synthesis when using unsymmetrical starting materials.[1][2] The primary synthetic route to the 1,5-disubstituted pyrazole core likely involves the condensation of an unsymmetrical 1,3-dicarbonyl compound (like ethyl 2-acetyl-3-oxobutanoate or a similar precursor) with 4-fluorophenylhydrazine.

Causality: The two nitrogen atoms of the hydrazine can attack either of the two different carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of two different regioisomers: the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted pyrazole.[1][3]

Troubleshooting & Optimization:

  • Reaction Conditions: The regioselectivity of this reaction is highly dependent on the reaction conditions.[1]

    • pH Control: The pH of the reaction medium can significantly influence the outcome. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms.[1] Experimenting with catalytic amounts of different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases can favor the formation of the desired isomer.

    • Solvent Effects: The choice of solvent can also play a crucial role. Polar protic solvents like ethanol or methanol are common, but exploring less polar or aprotic solvents might alter the isomeric ratio.[1]

  • Starting Material Modification: If feasible, modifying the steric or electronic properties of the 1,3-dicarbonyl starting material can direct the initial nucleophilic attack to a specific carbonyl group.

  • Purification: If regioisomer formation is unavoidable, careful purification is necessary.

    • Column Chromatography: A thorough optimization of the mobile phase for silica gel chromatography is often successful in separating regioisomers.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system might selectively crystallize the desired isomer.

Visualizing Regioisomer Formation:

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_products Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Reaction Conditions (pH, Solvent, Temperature) Unsymmetrical_1_3_Dicarbonyl->Reaction 4_Fluorophenylhydrazine 4-Fluorophenylhydrazine 4_Fluorophenylhydrazine->Reaction Desired_Isomer Desired 1,5-Isomer Reaction->Desired_Isomer Path A Undesired_Isomer Undesired 1,3-Isomer Reaction->Undesired_Isomer Path B

Caption: Formation of regioisomers from unsymmetrical starting materials.

Issue 2: Incomplete Amide Coupling Reaction

Question: My reaction mixture shows the presence of the starting pyrazole carboxylic acid even after a prolonged reaction time for the amide coupling step. What could be the issue?

Answer:

Incomplete amide coupling is a frequent problem and can be attributed to several factors, primarily related to the activation of the carboxylic acid and the reaction conditions. The conversion of the pyrazole carboxylic acid to the corresponding carboxamide typically requires a coupling agent or conversion to a more reactive species like an acid chloride.[4][5]

Causality:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid itself is not reactive enough to readily form an amide bond with an amine. It needs to be activated. If the activation step is incomplete or the activated intermediate is unstable, the reaction will not proceed to completion.[4]

  • Poor Nucleophilicity of the Amine: The amine used in the coupling reaction might be sterically hindered or electronically deactivated, reducing its nucleophilicity.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate back to the starting material, quenching the reaction.[6]

Troubleshooting & Optimization:

Coupling Method Potential Issue Troubleshooting Steps
Thionyl Chloride (SOCl₂) or Oxalyl Chloride Incomplete formation of the acid chloride.- Ensure anhydrous conditions. - Use a slight excess of the chlorinating agent (1.2-1.5 eq). - Add a catalytic amount of DMF. - Gently warm the reaction if necessary.
Carbodiimide Coupling (e.g., EDC, DCC) Formation of N-acylurea byproduct, low conversion.- Use an additive like HOBt or HOAt to suppress side reactions and improve efficiency.[4] - Ensure anhydrous conditions. - Use a suitable solvent like DMF or DCM.
Phosphonium/Aminium Reagents (e.g., BOP, HBTU) Degradation of the coupling reagent.- These reagents are often more efficient but can be moisture-sensitive.[7] - Store and handle them under an inert atmosphere.

Experimental Protocol: Amide Coupling via Acid Chloride

  • Acid Chloride Formation:

    • Suspend the 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add the desired amine (1.1 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup to remove salts and purify by column chromatography or recrystallization.

Visualizing the Amide Coupling Workflow:

G Start Pyrazole Carboxylic Acid Activation Activation (e.g., SOCl₂, EDC/HOBt) Start->Activation Activated_Intermediate Activated Intermediate (Acid Chloride, Active Ester) Activation->Activated_Intermediate Amine_Addition Addition of Amine + Base (if needed) Activated_Intermediate->Amine_Addition Hydrolysis Hydrolysis by Water Activated_Intermediate->Hydrolysis Side Reaction Product Pyrazole Carboxamide Amine_Addition->Product Hydrolysis->Start

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Technical Support Center: Improving Regioselectivity of Reactions with 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (FMP-4-COCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you achieve optimal regioselectivity in your reactions.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The pyrazole core is a prevalent motif in numerous pharmacologically active compounds.[1] The reactivity of the acyl chloride at the C4 position allows for a variety of subsequent chemical transformations. However, achieving the desired regioselectivity in these reactions can be challenging due to the electronic nature of the pyrazole ring and the potential for multiple reactive sites on the substrate. This guide will address common issues and provide solutions to improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the regioselectivity of reactions with FMP-4-COCl?

A1: The regioselectivity is primarily governed by a combination of electronic and steric factors of the substrate, the nature of the catalyst, and the reaction conditions. For instance, in Friedel-Crafts acylation of substituted arenes, the electronic directing effects of the substituents on the aromatic ring play a crucial role.[2] Steric hindrance around the potential reaction sites can also dictate the position of acylation. In reactions with nucleophiles containing multiple reactive sites, factors like relative nucleophilicity, pKa, and the possibility of intramolecular interactions are critical.

Q2: Why is the pyrazole ring in FMP-4-COCl considered electron-deficient at the C3 and C5 positions?

A2: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect on the ring carbons. This makes the C3 and C5 positions relatively electron-deficient compared to the C4 position.[3] However, the overall electronic nature can be modulated by the substituents on the ring.

Q3: Can the N1-aryl group influence the reactivity of the acyl chloride at C4?

A3: Yes, the 1-(4-fluorophenyl) group significantly influences the electronic properties of the pyrazole ring through resonance and inductive effects. This can modulate the reactivity of the C4-carbonyl chloride. While the primary reactivity is that of an acyl chloride, the electronic nature of the pyrazole can affect the electrophilicity of the carbonyl carbon.

Q4: Are there any common side reactions to be aware of when using FMP-4-COCl?

A4: Besides regioselectivity issues, potential side reactions include hydrolysis of the acyl chloride if moisture is present, and in certain cases, reactions involving the pyrazole ring itself, although the C4-acyl chloride is the most reactive site for nucleophilic attack. In Friedel-Crafts reactions, over-acylation or rearrangement of the substrate are possibilities depending on the reaction conditions.[4]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Friedel-Crafts Acylation

Problem: You are observing a mixture of regioisomers during the Friedel-Crafts acylation of a substituted aromatic or heteroaromatic compound.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Inappropriate Lewis Acid Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, ZrCl₄).[5][6]The choice of Lewis acid can influence the steric bulk of the acylium ion complex and its reactivity, thereby affecting regioselectivity. Milder Lewis acids may offer better control.
Suboptimal Solvent Test different solvents, including less polar options like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).The solvent can affect the solubility of intermediates and the activity of the Lewis acid catalyst, which in turn can influence the isomeric product ratio.
High Reaction Temperature Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a loss of selectivity.
Strong Electronic Directing Effects of Substrate For substrates with strongly activating or deactivating groups, consider using a directing group strategy to override the inherent electronic preferences.[2][7]A directing group can chelate to the catalyst and position the acylating agent for a site-specific reaction, offering superior regiocontrol.
Decision-Making Workflow for Friedel-Crafts Acylation Troubleshooting

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Guide 2: Lack of Selectivity in Reactions with Multifunctional Nucleophiles

Problem: When reacting FMP-4-COCl with a nucleophile containing multiple reactive sites (e.g., an aminophenol, a diamine), you obtain a mixture of N-acylated, O-acylated, or di-acylated products.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Similar Nucleophilicity of Reactive Sites Adjust the pH of the reaction medium by adding a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA).The relative nucleophilicity of different functional groups (e.g., amino vs. hydroxyl) is pH-dependent. By controlling the pH, you can selectively deprotonate and activate the desired nucleophilic site.
Thermodynamic vs. Kinetic Control Run the reaction at a lower temperature to favor the kinetically controlled product.The site of initial attack is often the kinetically favored one. Lower temperatures can prevent equilibration to the thermodynamically more stable product if it is not the desired one.
Use of Protecting Groups Temporarily protect the more reactive functional group to direct the acylation to the desired site.The use of orthogonal protecting groups is a classic and effective strategy to achieve regioselectivity in the functionalization of polyfunctional molecules.
Solvent Effects Experiment with solvents of varying polarity and hydrogen-bonding capabilities.The solvent can influence the reactivity of nucleophiles through solvation effects. For example, aprotic solvents may favor N-acylation over O-acylation in some cases.
Influence of pH on Nucleophilicity

Caption: Effect of pH on the nucleophilicity of amino and hydroxyl groups.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of Anisole

Objective: To demonstrate a method for achieving high regioselectivity in the acylation of an activated aromatic ring.

Materials:

  • This compound (FMP-4-COCl)

  • Anisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve FMP-4-COCl (1.0 eq) and anisole (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of AlCl₃ (1.2 eq) in anhydrous DCM.

  • Slowly add the AlCl₃ slurry to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired para-substituted regioisomer.

Protocol 2: Selective N-Acylation of 4-Aminophenol

Objective: To achieve selective N-acylation over O-acylation using a base.

Materials:

  • This compound (FMP-4-COCl)

  • 4-Aminophenol

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in anhydrous THF.

  • Add pyridine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve FMP-4-COCl (1.05 eq) in anhydrous THF.

  • Slowly add the FMP-4-COCl solution to the 4-aminophenol solution at room temperature.

  • Stir the reaction for 3-6 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the N-acylated product.

References

  • Structural factors influencing the regioselectivity of NH-pyrazole alkylations.[8]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 2008 , 73 (9), 3522–3525.[1][9]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 2014 , 53 (42), 11351-11355.[7]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 2023 , 365 (15), 2506-2549.[10]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 2023 , 28 (21), 7295.[11]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 2022, 13 (10), 1167-1191.
  • Heteroaromatic Chemistry Lecture 8: Diazoles & diazines. University lecture notes.[3]

  • The scope of directing groups. Pyridine and pyrazole could also be suitable directing groups. Nature Communications, 2015 , 6, 7946.[12]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. International Journal of Molecular Sciences, 2020 , 21 (11), 3964.[13]

  • This compound. Mol-Instincts.[14]

  • Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem Application Notes.[2]

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. RAMReS Sciences des Structures et de la Matière, 2022 , 6 (2), 166-172.[15]

  • Selective Functionalization of Pyrazoles Using a Switchable Metal-Directing Group. Synfacts, 2008 , (08), 0865-0865.[16]

  • ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. Organic & Biomolecular Chemistry, 2011 , 9 (13), 4935-4940.[5]

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2010.[4]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 2014 , 25 (19), 2775-2779.[17]

  • Unit 4 Pyrazole. Slideshare presentation.[18]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 2008 , 73 (6), 2412–2415.[19]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2023 , 8 (19), 17099–17111.[20]

  • Search results for: friedel-crafts acylation. Organic Chemistry Portal.[21]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 2016 , 6, 37031-37038.[6]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 2008, 44 (11), 1321-1325.
  • This compound. CymitQuimica.[22]

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 2011 , 67 (Pt 1), o133.[23]

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 2011 , 67 (Pt 2), o389.[24]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Periodica Polytechnica Chemical Engineering, 2018, 62 (2), 226-236.
  • Pyrazole synthesis. Organic Chemistry Portal.[25]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 2022 , 4 (3), 793-833.[26]

Sources

Technical Support Center: Scale-Up of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and scale-up of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common issues encountered during the transition from bench-scale synthesis to pilot or manufacturing scale. Our focus is on understanding the underlying chemical and physical principles to troubleshoot problems effectively and ensure a safe, robust, and scalable process.

Introduction

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The conversion of the corresponding carboxylic acid to this highly reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, presents significant scale-up challenges. While straightforward at the lab scale, increasing the reaction volume introduces complexities related to heat management, mass transfer, safety, and purification that must be rigorously addressed.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.

Part 1: Thermal Hazards and Heat Management

The conversion to the acyl chloride is often highly exothermic. A failure to manage this exotherm is one of the most significant risks during scale-up, potentially leading to thermal runaway, side reactions, and dangerous pressure build-up.[3][4] This is primarily due to the deteriorating surface-area-to-volume ratio as the reactor size increases, which makes heat removal progressively less efficient.[5]

FAQ: My reaction showed only a minor exotherm in a 1L flask, but I'm concerned about running it in a 100L reactor. How do I assess the risk?

Answer: This is a critical and valid concern. A small temperature rise of a few degrees in the lab can translate into a dangerous, explosive event at a larger scale.[5] The ability to remove heat decreases significantly as you scale up. It is approximately 100 times easier to remove heat from a small lab flask than from a large industrial reactor.[5]

Recommended Actions:

  • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) or Differential Scanning Calorimetry (DSC) on a small sample.[6] This will provide crucial data on the total heat of reaction and the maximum adiabatic temperature rise (MATR), which helps quantify the worst-case scenario if cooling were to fail.[6]

  • Controlled Addition: The primary method for controlling an exothermic reaction at scale is to limit the rate of reaction by controlling the addition of the reactive reagent (e.g., thionyl chloride).[5] The addition time should be calculated so that the rate of heat generation never exceeds the reactor's cooling capacity.

  • Temperature Margin: Maintain a significant safety margin (e.g., ~100°C) between your planned operating temperature and the onset temperature of any dangerous thermal decomposition or runaway reaction.[5]

Troubleshooting: Temperature Spikes During Reagent Addition

Symptom: The internal reaction temperature is spiking uncontrollably during the addition of thionyl chloride, even with the cooling jacket at its lowest setting.

Possible Causes:

  • Addition Rate is Too Fast: The rate of heat generation is exceeding the heat removal capacity of the reactor.[5]

  • Poor Mixing: Inadequate agitation is creating localized "hotspots" where the reagent is concentrated, leading to a rapid localized reaction before it can be dispersed and cooled.[6][7]

  • Accumulation of Unreacted Reagent: If the reaction is added at a temperature that is too low, the chlorinating agent may accumulate. A subsequent, slight increase in temperature can then initiate a rapid, uncontrolled reaction of all the accumulated reagent.[5]

Immediate Actions:

  • Stop the Addition: Immediately halt the feed of the chlorinating agent.

  • Emergency Cooling: If available, apply emergency cooling.

  • Monitor: Continuously monitor the temperature and pressure.

Long-Term Solutions:

  • Recalculate Addition Rate: Based on calorimetry data, determine a slower, safer addition rate.

  • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry and reaction mass to prevent localized hotspots.[6]

  • Review Dosing Temperature: Ensure the initial reaction temperature is sufficient to initiate the reaction upon addition, preventing accumulation.[5]

Part 2: Reagent Handling and Process Safety

Acyl chlorides and the reagents used to generate them are corrosive and hazardous. Thionyl chloride, in particular, is highly toxic, water-reactive, and requires stringent handling protocols.[8][9]

FAQ: What are the primary safety concerns when handling large quantities of thionyl chloride?

Answer: Thionyl chloride (SOCl₂) is a highly hazardous substance regulated under OSHA's Process Safety Management (PSM) standard with a threshold quantity of 250 pounds.[8][10] The main hazards are:

  • High Reactivity with Water: It reacts violently with water, including atmospheric moisture, to release toxic and corrosive gases: hydrogen chloride (HCl) and sulfur dioxide (SO₂).[8] This reaction can cause a rapid pressure increase in a closed system.

  • Corrosivity and Toxicity: It is severely corrosive to skin, eyes, and the respiratory tract.[11] Inhalation can be lethal.[8]

  • Thermal Decomposition: Above 140°C, it can decompose, releasing toxic gases.[9]

Recommended Handling Protocol (Scale-Up):

  • Closed System Transfer: Use a closed-system transfer method (e.g., pressure or vacuum transfer) to move thionyl chloride from the storage container to the reactor. This minimizes exposure to atmospheric moisture and personnel.

  • Inert Atmosphere: Ensure the reactor is under a dry, inert atmosphere (e.g., nitrogen or argon) before and during addition.

  • Scrubber System: Vent all displaced gases and reaction off-gases through a caustic scrubber (e.g., sodium hydroxide solution) to neutralize HCl and SO₂ before release.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), chemical safety goggles, a face shield, and a lab coat. All manipulations should be done in a well-ventilated area or a properly working chemical fume hood.[9][11]

  • Spill Preparedness: Have appropriate spill kits with neutralizing agents and absorbent materials readily available.

Diagram: Decision Workflow for Thermal Excursion

G start Temperature Spike Detected (T > T_setpoint) stop_addition Immediately STOP Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling (Jacket, Coils) stop_addition->max_cooling monitor Monitor Temperature and Pressure Trends max_cooling->monitor is_controlled Is Temperature Decreasing? monitor->is_controlled resume_ops Situation Controlled. Investigate Cause. is_controlled->resume_ops  Yes emergency_plan Activate Emergency Response Plan is_controlled->emergency_plan  No

Caption: Decision workflow for managing a temperature excursion.

Part 3: Impurities and Purification Challenges

Scaling up can alter the impurity profile of your product. Issues that are negligible at the gram scale can become major obstacles at the kilogram scale.

FAQ: I'm seeing new impurities and a lower yield after scaling up. What could be the cause?

Answer: This is a common scale-up issue often linked to changes in mixing and heat transfer.

  • Regioisomer Formation: In pyrazole synthesis, the formation of regioisomers can be a significant issue, especially with unsymmetrical starting materials.[12] While not directly applicable to the formation of the acyl chloride from the acid, it's a key consideration for the synthesis of the pyrazole core itself.

  • Side Reactions from Hotspots: Inefficient mixing can lead to localized areas of high reagent concentration and temperature. These "hotspots" can promote side reactions and decomposition, leading to colored impurities and reduced yield.[6]

  • Incomplete Reaction: Poor mass transfer can also lead to an incomplete reaction, leaving unreacted starting material that complicates purification.

Troubleshooting: Product is a Dark Oil Instead of a Crystalline Solid

Symptom: The crude product, which was a light-colored solid in the lab, is now a dark, oily, or tarry substance that is difficult to crystallize.

Possible Causes:

  • Thermal Degradation: The product or intermediates may have degraded due to prolonged exposure to high temperatures or localized hotspots during the reaction or work-up.

  • Colored Impurities: Side reactions involving the hydrazine starting material during the initial pyrazole synthesis can produce colored impurities that are carried through.[12]

  • Solvent Issues: The solvent used for crystallization may not be optimal at a larger scale, or residual solvent from the reaction may be inhibiting crystallization.

Recommended Actions:

  • Analytical Investigation: Use techniques like HPLC, GC-MS, and NMR to identify the impurities.[12]

  • Re-evaluate Reaction Conditions:

    • Lower the reaction temperature, even if it extends the reaction time.

    • Improve agitation to ensure homogeneity.

  • Optimize Crystallization:

    • Solvent Screening: Perform a systematic screening of solvents and solvent mixtures. An ideal solvent should provide high solubility at elevated temperatures and low solubility at lower temperatures.[13]

    • Anti-Solvent Addition: Consider using an anti-solvent crystallization method, where the crude product is dissolved in a "good" solvent and a "poor" solvent is slowly added to induce precipitation.[13]

    • Acid Addition Salt Formation: Pyrazoles can often be purified by forming an acid addition salt (e.g., with HCl), crystallizing the salt, and then neutralizing it to recover the pure pyrazole base.[14][15] This can be a very effective method for removing non-basic impurities.

Table: Recommended Solvents for Pyrazole Derivative Crystallization
Solvent ClassExamplesSuitability Notes
Alcohols Ethanol, Isopropanol, MethanolGood for cooling crystallization; solubility often strongly temperature-dependent.
Esters Ethyl AcetateGood for dissolving crude product; often used with an anti-solvent like heptane.
Ketones AcetoneHigh solving power, often used for initial dissolution before adding an anti-solvent.[14]
Hydrocarbons Heptane, Hexane, TolueneOften used as anti-solvents to reduce solubility and induce crystallization.
Ethers MTBE, 2-MeTHFCan be effective, but check for peroxide formation on scale.

This table provides a starting point for screening based on general principles for pyrazole derivatives.[13]

Part 4: Work-up and Product Isolation

Safely quenching the reaction and isolating the product are critical final steps where scale-up introduces new challenges.

FAQ: How should I quench the excess chlorinating agent and work up the reaction at a large scale?

Answer: Quenching must be done with extreme caution to control the exotherm and manage off-gassing. The product, this compound, is an acyl chloride and is therefore moisture-sensitive. The work-up strategy depends on the next step.

Scenario 1: Isolating the Acyl Chloride If the acyl chloride needs to be isolated, quenching is not performed. Instead, the excess chlorinating agent (e.g., SOCl₂) is typically removed by distillation under reduced pressure.

  • Safety: Ensure the vacuum pump exhaust is routed through a caustic scrubber.

  • Temperature Control: Do not overheat the mixture during distillation to prevent product decomposition.

Scenario 2: Using the Acyl Chloride In-Situ (Telescoping) If the acyl chloride is used immediately in the next step (e.g., to form an amide or ester), the work-up is integrated.

  • Reverse Addition: A common and safer method at scale is to add the crude acyl chloride solution to the nucleophile (e.g., an amine or alcohol solution), rather than the other way around. This keeps the reactive acyl chloride as the limiting reagent at all times.

  • pH Control: The reaction will generate HCl. A base (e.g., triethylamine, pyridine, or aqueous base) must be added to neutralize the acid and drive the reaction to completion. The addition of the base must also be temperature-controlled.

Diagram: General Process Flow for Synthesis & Isolation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Work-up & Isolation A Charge Reactor with Carboxylic Acid & Solvent B Inert with N2, Cool to Target Temperature A->B C Controlled Addition of Thionyl Chloride B->C D Age Reaction at Temp Until Complete C->D E Distill Excess SOCl2 (to Scrubber) D->E Isolation Path F Add Anti-Solvent (e.g., Heptane) E->F G Cool to Crystallize F->G H Filter and Wash Solid G->H I Dry Product Under Vacuum H->I

Caption: A typical process workflow for synthesis and isolation.

References
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
  • Sciencemadness Wiki. (n.d.). Acyl chloride.
  • Patsnap Eureka. (n.d.). Control Strategies For Managing Exothermic Reactions In Flow.
  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • SciSpace. (n.d.). An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up.
  • OSHA. (n.d.). Process Safety Management of Highly Hazardous Chemicals as it may apply to more than 250 pounds thionyl chloride stored on your work site.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • NOAA. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals.
  • University Department of Environmental Health and Safety. (2011). SOP 0079 - Thionyl Chloride.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • Noah Chemicals. (2016). Safety Considerations for Scaling Up Production Capabilities.
  • Google Patents. (n.d.). DE102005057180A1 - A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

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Technical Support Center: Navigating Amide Bond Formation with 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the use of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride and its alternatives for amide bond formation. We will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative references.

Understanding the Core Reagent: this compound

This compound is a valuable building block in medicinal and agricultural chemistry.[1][2] The pyrazole scaffold is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anti-cancer activities.[2][3] The acyl chloride functional group is a highly reactive electrophile, making it an efficient agent for the acylation of nucleophiles, most commonly amines, to form stable amide bonds.[1][]

Chemical Profile
PropertyValue
Molecular Formula C₁₁H₈ClFN₂O
Molecular Weight 238.65 g/mol
Appearance Light brown powder
Purity Typically ≥97%

(Data sourced from CymitQuimica)[5]

The Primary Application: Amide Bond Synthesis

The most common application of this compound is in the synthesis of amides. This reaction is fundamental in the construction of a vast range of pharmaceuticals and agrochemicals. The amide bond is a key structural feature in many biologically active molecules, including proteins.[6]

The General Reaction Scheme

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.

G reagents This compound + R¹R²NH products 1-(4-Fluorophenyl)-5-methyl-N-(R¹,R²)-1H-pyrazole-4-carboxamide + HCl reagents->products Base (e.g., Et₃N, Pyridine) Solvent (e.g., DCM, THF) G cluster_activation Activation cluster_coupling Coupling CarboxylicAcid R-COOH CouplingReagent e.g., EDC, HATU CarboxylicAcid->CouplingReagent ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) CouplingReagent->ActivatedIntermediate Amide R-CONH-R' ActivatedIntermediate->Amide Amine R'-NH₂ Amine->ActivatedIntermediate Nucleophilic Attack G reagents 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid + SOCl₂ or (COCl)₂ products This compound + SO₂ + HCl or CO₂ + CO + HCl reagents->products Heat or cat. DMF

Caption: Synthesis of the acyl chloride from the corresponding carboxylic acid.

Q3: How do I monitor the progress of my amidation reaction?

A3: The most common techniques for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside your starting materials, you can observe the consumption of the limiting reagent and the appearance of the product spot.

Q4: What is the best workup procedure for an amidation reaction?

A4: A typical aqueous workup involves:

  • Quenching the reaction with water or a dilute acid (e.g., 1M HCl) to remove excess base and other water-soluble byproducts.

  • Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

  • Concentrating the solution under reduced pressure. The crude product is then typically purified by column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Amide Synthesis using this compound
  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Synthesis using EDC/HOBt Coupling
  • Dissolve 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add EDC (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. (n.d.). National Center for Biotechnology Information.
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8. (n.d.). Benchchem.
  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. (n.d.). National Center for Biotechnology Information.
  • This compound. (n.d.). CymitQuimica.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? (2014, December 21). ResearchGate.
  • Troubleshooting low yield in Friedel-Crafts acylation reactions. (2025, December). BenchChem.
  • Synthetic Methods. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. (2025). BenchChem.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI.
  • An improved method of amide synthesis using acyl chlorides. (2025, August 6). ResearchGate.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, March 2). ResearchGate.
  • Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. (n.d.). ACS Publications.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025, August 10). ResearchGate.
  • Troubleshooting low conversion rates in Friedel-Crafts acylation. (2025, December). BenchChem.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). National Center for Biotechnology Information.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. (2025, August 5). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). National Center for Biotechnology Information.

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Validation & Comparative

A Comparative Guide to the Spectral Analysis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. The pyrazole scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant therapeutic potential. Among these, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide holds promise, necessitating a thorough understanding of its structural characteristics.

This guide provides an in-depth comparative analysis of the spectral data for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide and its closely related analogs. While a complete experimental dataset for the title compound is not publicly available, this guide will leverage comprehensive data from structurally similar molecules to forecast its spectral characteristics. By examining the influence of various substituents on the pyrazole core, we can confidently predict the spectral behavior of the target molecule, offering a robust framework for its identification and characterization.

The Analytical Imperative: Why Spectral Analysis is Crucial

The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical validation. Spectral techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this process. They provide a detailed molecular fingerprint, confirming the identity, purity, and structural integrity of a synthesized compound. For pyrazole derivatives, these methods are vital for:

  • Confirming Regio- and Stereochemistry: The substitution pattern on the pyrazole ring significantly impacts biological activity. Spectral analysis provides unambiguous evidence of the correct isomer.

  • Identifying Key Functional Groups: The presence and electronic environment of crucial moieties like the carboxamide and the fluorophenyl group are confirmed by their characteristic spectral signatures.

  • Assessing Purity: These techniques are highly sensitive to the presence of impurities, starting materials, or byproducts.

This guide will now delve into the specific spectral techniques, presenting a comparative analysis of known data from related compounds to build a comprehensive spectral profile for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, we can predict the following key signals based on the analysis of related structures.

A closely related analog, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , offers valuable insights.[1] Its ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons, including the doublet of doublets for the protons on the fluorophenyl ring.[1] For our target molecule, we anticipate a similar pattern for the 4-fluorophenyl group, typically appearing as two multiplets or a pair of doublets of doublets in the aromatic region (δ 7.0-8.0 ppm).

The methyl group at the C5 position of the pyrazole ring is expected to appear as a sharp singlet in the upfield region, likely around δ 2.5 ppm. The proton of the pyrazole ring (at C3) in similar structures typically resonates as a singlet around δ 8.0-8.5 ppm.[2] The amide protons (-CONH₂) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but a range of δ 5.0-8.0 ppm is expected.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide and Comparison with a Related Derivative.

Proton Predicted Chemical Shift (δ, ppm) for Target Molecule Reported Chemical Shift (δ, ppm) for 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole[1]
Pyrazole-H (C3-H)~ 8.2 (s)6.84 (s, C4-H)
Fluorophenyl-H (ortho to F)~ 7.2 (dd)7.35 (dd)
Fluorophenyl-H (meta to F)~ 7.5 (dd)7.07 (t)
Methyl-H (C5-CH₃)~ 2.5 (s)-
Amide-H (-CONH₂)5.0 - 8.0 (br s)-

Note: The comparison compound has a different substitution pattern which influences the chemical shifts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the fluorine atom on the phenyl ring will result in C-F coupling, which is a key diagnostic feature.

In the case of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , the carbon directly attached to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JC-F) of approximately 249 Hz.[1] We expect a similar large coupling for the C-F carbon in our target molecule, appearing as a doublet in the ¹³C NMR spectrum. The carbons ortho and meta to the fluorine will also show smaller couplings (²JC-F and ³JC-F).

The carbonyl carbon of the carboxamide group is expected to resonate in the downfield region, typically between δ 160-170 ppm.[2] The carbons of the pyrazole ring will have distinct chemical shifts, with the C4 and C5 carbons being significantly influenced by the carboxamide and methyl substituents, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide and Comparison with a Related Derivative.

Carbon Predicted Chemical Shift (δ, ppm) for Target Molecule Reported Chemical Shift (δ, ppm) for 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole[1]
C=O (Amide)~ 165-
Pyrazole-C3~ 140151.96
Pyrazole-C4~ 115108.92
Pyrazole-C5~ 150142.62
Fluorophenyl-C (C-F)~ 163 (d, ¹JC-F ≈ 250 Hz)162.68 (d, ¹JC-F = 248.9 Hz)
Fluorophenyl-C (ortho to F)~ 116 (d, ²JC-F ≈ 22 Hz)115.68 (d, ²JC-F = 21.6 Hz)
Fluorophenyl-C (meta to F)~ 130 (d, ³JC-F ≈ 8 Hz)130.67 (d, ³JC-F = 8.2 Hz)
Fluorophenyl-C (ipso to Pyrazole)~ 135 (d, ⁴JC-F ≈ 3 Hz)126.73 (d, ⁴JC-F = 3.3 Hz)
Methyl-C (C5-CH₃)~ 15-

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, we expect to see the following key absorption bands:

  • N-H Stretching: The amide N-H bonds will give rise to one or two sharp peaks in the region of 3200-3400 cm⁻¹.

  • C=O Stretching: The carbonyl group of the amide will exhibit a strong absorption band, typically around 1650-1680 cm⁻¹.

  • C=N and C=C Stretching: The pyrazole and phenyl rings will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band corresponding to the C-F bond is expected in the range of 1200-1250 cm⁻¹.[1]

Data from 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole shows a C-F vibration at 1224 cm⁻¹, C=N and C=C vibrations at 1593 cm⁻¹ and 1360 cm⁻¹, respectively.[1] This provides a good reference for our target molecule.

Table 3: Predicted FT-IR Absorption Bands for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.

Functional Group Predicted Wavenumber (cm⁻¹) for Target Molecule Reported Wavenumber (cm⁻¹) for a Related Fluorinated Pyrazole[1]
N-H Stretch (Amide)3200 - 3400-
C-H Stretch (Aromatic)~ 30503049
C=O Stretch (Amide)~ 1660-
C=N / C=C Stretch (Ring)1400 - 16001593, 1495, 1360
C-F Stretch1200 - 12501224

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide (C₁₁H₁₀FN₃O), the expected exact mass can be calculated. The high-resolution mass spectrum (HRMS) would provide a very accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting fragments. Common fragmentation pathways for pyrazole derivatives involve cleavage of the pyrazole ring and loss of small molecules like HCN. The carboxamide group can also undergo characteristic fragmentation, such as the loss of the amide group. The presence of the stable fluorophenyl group would likely lead to fragments containing this moiety.

For instance, in the mass spectrum of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , the molecular ion peak [M+H]⁺ was observed at m/z 365.1417.[1] For our target molecule, we would expect to see the molecular ion peak at its calculated m/z value.

Predicted Fragmentation Pathway:

M [M]⁺· 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxamide F1 [M - NH₂]⁺ M->F1 - •NH₂ F2 [M - CONH₂]⁺ M->F2 - •CONH₂ F3 [4-Fluorophenyl]⁺ M->F3 Ring Cleavage F4 [Pyrazole-carboxamide]⁺ M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Molecules containing conjugated systems, such as the pyrazole and phenyl rings in our target compound, typically exhibit strong UV absorption.

The UV-Vis spectrum of pyrazole derivatives usually shows absorption bands corresponding to π → π* transitions. The exact position of the absorption maximum (λmax) will depend on the extent of conjugation and the nature of the substituents. The presence of the fluorophenyl and carboxamide groups will influence the electronic distribution and thus the energy of these transitions. We can anticipate strong absorption in the 200-300 nm range.

Experimental Protocols: A Guide to Data Acquisition

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are general procedures for the spectral analyses discussed.

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz). Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

General Procedure for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Procedure for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

This guide provides a comprehensive framework for the spectral analysis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide. By leveraging comparative data from structurally related analogs, we have established a detailed predicted spectral profile for the target molecule across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This information will be invaluable for researchers working on the synthesis, characterization, and development of this and other novel pyrazole derivatives, ensuring the scientific rigor required for advancing drug discovery.

References

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Jasril, J., Frimayanti, N., Nurulita, Y., Zamri, A., Ikhtiarudin, I., & Guntur, G. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

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comparing the reactivity of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Acyl chlorides are a pivotal class of organic compounds, serving as highly reactive intermediates in the synthesis of a myriad of esters, amides, and other carbonyl derivatives.[1][2][3] Their reactivity, governed by the electrophilicity of the carbonyl carbon, is a critical parameter for consideration in the design and optimization of synthetic routes, particularly within the pharmaceutical and fine chemical industries.[4] This guide provides an in-depth comparison of the reactivity of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (FMPCC), a key intermediate in the synthesis of compounds like Celecoxib, with other commonly employed acyl chlorides.[5][6] We will delve into the structural and electronic factors influencing their reactivity and provide supporting experimental data and protocols for their quantitative assessment.

The general hierarchy of reactivity among carboxylic acid derivatives places acyl chlorides at the apex, followed by acid anhydrides, esters, and amides.[7][8] This high reactivity stems from the excellent leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon, which is influenced by both inductive and resonance effects of the substituent (R group).[9][10]

Structural and Electronic Influences on Acyl Chloride Reactivity

The reactivity of an acyl chloride is intricately linked to the electronic properties of the group attached to the carbonyl. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity through resonance stabilization.[9][11]

In the case of This compound (FMPCC) , several structural features contribute to its unique reactivity profile:

  • Pyrazole Ring: The pyrazole moiety itself is an aromatic heterocycle. Its electronic influence on the carbonyl group is a balance of inductive and resonance effects.

  • 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect is expected to increase the electrophilicity of the pyrazole ring and, consequently, the carbonyl carbon.

  • Methyl Group: The methyl group at the 5-position of the pyrazole ring is a weak electron-donating group.

To provide a comprehensive comparison, we will evaluate FMPCC against a selection of other acyl chlorides with varying electronic and steric properties:

  • Acetyl Chloride (CH₃COCl): An aliphatic acyl chloride with a simple alkyl group.

  • Benzoyl Chloride (C₆H₅COCl): An aromatic acyl chloride where the carbonyl is attached to a benzene ring.

  • 4-Nitrobenzoyl Chloride (O₂NC₆H₄COCl): An aromatic acyl chloride with a strong electron-withdrawing nitro group.

  • 4-Methoxybenzoyl Chloride (CH₃OC₆H₄COCl): An aromatic acyl chloride with an electron-donating methoxy group.

Quantitative Reactivity Comparison: Experimental Data

The reactivity of acyl chlorides can be quantitatively assessed by measuring the rates of their reactions with a standard nucleophile, such as in hydrolysis or alcoholysis.[4][7] The following table summarizes the expected relative reactivity based on the electronic effects discussed.

Acyl ChlorideStructureKey Electronic Feature(s)Expected Relative Reactivity
4-Nitrobenzoyl ChlorideO₂NC₆H₄COClStrong electron-withdrawing nitro group (-I, -M)Very High
This compound C₁₁H₈ClFN₂OElectron-withdrawing fluorophenyl group (-I > +M) and pyrazole ringHigh
Benzoyl ChlorideC₆H₅COClPhenyl group (can be weakly withdrawing or donating depending on the reaction)Moderate
Acetyl ChlorideCH₃COClElectron-donating methyl group (+I)Moderate to Low
4-Methoxybenzoyl ChlorideCH₃OC₆H₄COClStrong electron-donating methoxy group (+M > -I)Low

Note: This table represents a qualitative prediction. Actual reaction rates will depend on specific reaction conditions.

Spectroscopic analysis, particularly Infrared (IR) spectroscopy, provides a useful tool for probing the electronic environment of the carbonyl group. The C=O stretching frequency in acyl chlorides is sensitive to the attached substituents. Electron-withdrawing groups increase the bond order and shift the C=O stretch to higher wavenumbers.[12]

Acyl ChlorideTypical C=O Stretching Frequency (cm⁻¹)
Aliphatic Acyl Chlorides1810–1775
Aromatic Acyl Chlorides1780–1760

The C=O stretch for FMPCC is expected to be in the higher end of the aromatic acyl chloride range due to the electron-withdrawing nature of the fluorophenylpyrazole moiety.

Experimental Protocol: Comparative Hydrolysis of Acyl Chlorides

To quantitatively determine the relative reactivity, a pseudo-first-order kinetics experiment monitoring the hydrolysis of the acyl chlorides can be performed.[7][8]

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of FMPCC, benzoyl chloride, and 4-nitrobenzoyl chloride.

Methodology:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sol Prepare stock solutions of acyl chlorides in dry acetone thermo Thermostat a cuvette containing the buffer in a UV-Vis spectrophotometer prep_sol->thermo prep_buffer Prepare a buffered aqueous solution (e.g., pH 7) prep_buffer->thermo inject Inject a small aliquot of the acyl chloride solution into the cuvette thermo->inject monitor Monitor the change in absorbance over time at a fixed wavelength inject->monitor plot Plot ln(A∞ - At) vs. time monitor->plot calc Calculate the pseudo-first-order rate constant (k') from the slope plot->calc compare Compare the k' values for the different acyl chlorides calc->compare

Workflow for Determining Hydrolysis Rate Constants

Detailed Steps:

  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of this compound, benzoyl chloride, and 4-nitrobenzoyl chloride in dry acetone.

    • Prepare a 0.1 M phosphate buffer solution at pH 7.0.

  • Kinetic Measurements:

    • Set a UV-Vis spectrophotometer to a wavelength where the product carboxylic acid absorbs, or use a pH indicator.

    • Pipette 3.0 mL of the buffer solution into a quartz cuvette and allow it to equilibrate to a constant temperature (e.g., 25°C) inside the spectrophotometer.

    • Rapidly inject 50 µL of the acyl chloride stock solution into the cuvette, mix quickly, and immediately start recording the absorbance at regular time intervals.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics since the concentration of water is in large excess.

    • The rate constant (k') can be determined by plotting the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The slope of this line will be -k'.[7]

    • Repeat the experiment for each acyl chloride to ensure reproducibility.

Mechanism of Nucleophilic Acyl Substitution

The reactions of acyl chlorides with nucleophiles typically proceed through a nucleophilic addition-elimination mechanism.[2]

RO C Cl

>]; Nu [label="Nu-H"]; }

Tetrahedral [label=<

O- RCNu-H+ Cl

];

Product [label=<

RO C Nu

]; HCl [label="H-Cl"];

AcylChloride -> Tetrahedral [label="Nucleophilic Attack"]; Tetrahedral -> Product [label="Elimination of Cl-"]; Tetrahedral -> HCl [style=invis]; }

Nucleophilic Acyl Substitution Mechanism

  • Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: If the nucleophile was neutral (e.g., water or an alcohol), a final deprotonation step occurs to yield the neutral product.

Conclusion

The reactivity of this compound is significantly influenced by the electronic properties of its constituent aromatic and heterocyclic rings. The presence of the electron-withdrawing 4-fluorophenyl group is expected to render it a highly reactive acylating agent, likely more reactive than benzoyl chloride but potentially less so than acyl chlorides bearing strongly deactivating groups like 4-nitrobenzoyl chloride. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing these reactivity differences. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of synthetic strategies and the efficient production of target molecules.

References

  • Wikipedia. Acyl chloride. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • LibreTexts. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Reddit. How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. [Link]

  • Khan Academy. Reactivity of carboxylic acid derivatives. [Link]

  • Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. 22.7 Reactions of Acid Chlorides. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation strategy for analytical methods tailored to 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride and its derivatives. As crucial intermediates in pharmaceutical synthesis, the purity and stability of these compounds are paramount. Therefore, robust, validated analytical methods are not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Analytical Imperative for Pyrazole Intermediates

Pyrazole derivatives are a significant class of heterocyclic compounds widely used as scaffolds in the development of pharmaceuticals and agrochemicals.[1] The specific compound, this compound, is a reactive intermediate, making it susceptible to degradation via hydrolysis and other pathways. The presence of impurities or degradants can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a well-validated, stability-indicating analytical method is critical for quality control, process optimization, and regulatory compliance.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will compare the most common analytical techniques and provide a comprehensive framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical technique is fundamentally dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability. For this compound, two primary techniques are considered: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for the analysis of non-volatile or thermally labile pharmaceutical compounds. Given the pyrazole derivative's structure and likely low volatility, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It allows for the separation of the main compound from its impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Several studies have demonstrated the successful development of RP-HPLC methods for various pyrazoline and pyrazole derivatives.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] While the target molecule itself may not be sufficiently volatile without derivatization, GC-MS is invaluable for identifying and quantifying volatile impurities, residual solvents, or specific, thermally stable degradation products.[1] A key challenge is the potential for thermal degradation of the analyte in the heated injector or column, which must be carefully evaluated. The mass spectrometer provides definitive identification of separated components based on their fragmentation patterns.[8][9]

The following table provides a direct comparison of these techniques for the analysis of the target pyrazole derivative.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for non-volatile, polar, and thermally labile compounds. The primary choice for assay and impurity profiling of the target molecule.Suitable for volatile and semi-volatile compounds. Useful for residual solvent analysis or specific volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility. Risk of thermal degradation.
Detection UV-Vis/PDA for quantitation. MS for identification and confirmation.Mass Spectrometry (MS) provides high specificity and structural information from fragmentation patterns.
Primary Use Case Purity determination, stability studies, assay, and quantification of non-volatile impurities.Identification of unknown volatile impurities, residual solvents.
Key Advantage Broad applicability to a wide range of pharmaceutical compounds without derivatization.High sensitivity and specificity for volatile analytes.

For the comprehensive analysis of this compound, an RP-HPLC method with UV or Photodiode Array (PDA) detection is the recommended primary technique for assay and stability studies due to its direct applicability and robustness.

A Framework for a Stability-Indicating RP-HPLC Method

Developing a robust analytical method is the first step. The causality behind experimental choices is critical. For a pyrazole derivative, a C18 column is a standard choice due to its versatility in retaining moderately polar compounds. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution between the main peak and any impurities. The use of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[6]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev1 Analyte Characterization Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Parameters (Flow rate, Gradient, Temp.) Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Final Routine Analysis & Stability Testing Val5->Final Validated Method

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: RP-HPLC Method

This protocol is a representative example and must be optimized and validated for specific laboratory conditions.

  • Instrumentation

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reagents and Materials

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Water (HPLC grade or Milli-Q)

    • Reference Standard: this compound (of known purity)

    • Test Sample

  • Chromatographic Conditions

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size[5]

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 70% A to 30% A over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimized wavelength based on UV scan)

  • Sample Preparation

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Test Solution (100 µg/mL): Prepare in the same manner as the standard solution using the test sample.

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

Validation ensures the method is reliable for its intended use.[2][3] The following parameters must be evaluated.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a method.[10][11] The goal is to generate 5-20% degradation of the API to ensure that the degradation products can be detected and resolved from the parent peak.[12]

  • Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 60°C for 30 minutes.[12]

  • Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 60°C for 30 minutes.[12]

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose drug substance solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

After exposure, samples are diluted to the target concentration and analyzed. The method is deemed "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak and from each other.

Forced_Degradation cluster_stress Stress Conditions API API Sample (Solid & Solution) Acid Acidic (0.1N HCl, Heat) API->Acid Base Alkaline (0.1N NaOH, Heat) API->Base Oxid Oxidative (3% H2O2) API->Oxid Therm Thermal (105°C) API->Therm Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze via HPLC-PDA Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Result Peak Purity & Resolution Assessment Analysis->Result

Caption: Workflow for a forced degradation study.

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Validation ParameterDescriptionTypical ProcedureAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a minimum of five concentrations across a specified range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a placebo with known amounts of the API at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Precision under the same operating conditions over a short interval.Analyze a minimum of six replicate preparations of the same sample (e.g., 100% concentration).Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Precision within the same laboratory, but on different days, with different analysts, or on different equipment.Repeat the precision study under the varied conditions.RSD ≤ 2.0%.
LOD, LOQ, and Robustness
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest amounts of analyte that can be reliably detected and quantified, respectively. They are crucial for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

    • Flow rate (e.g., ±0.1 mL/min)

    • Column temperature (e.g., ±2 °C)

    • Mobile phase composition (e.g., ±2% organic)

The system suitability parameters (e.g., peak area, retention time) should not significantly change, demonstrating the method's robustness.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a rigorous process that underpins drug quality and safety. While both HPLC and GC-MS have their merits, a stability-indicating RP-HPLC method is the superior choice for routine quality control, assay, and impurity profiling. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines, laboratories can ensure that their analytical data is reliable, reproducible, and defensible. The implementation of comprehensive forced degradation studies is particularly critical to guarantee that the method can separate and quantify the API in the presence of any potential degradants, ensuring the long-term stability and quality of the product.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]

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  • Ashtekar, A. S., et al. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... . ResearchGate. [Link]

  • Al-Kindy, S. M., et al. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization... . Sultan Qaboos University Journal For Science. [Link]

  • Patel, P., et al. Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity . Journal of Pharmaceutical and Scientific Innovation. [Link]

  • ResearchGate. GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value . [Link]

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  • International Journal of Pharmaceutical Research and Applications. Synthesis and Evalution of Pyrazole Derivatives by Different Method . [Link]

  • El-Metwaly, N., et al. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy . National Center for Biotechnology Information. [Link]

  • ResearchGate. Forced degradation studies of Brexpiprazole . [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product . [Link]

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  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development . [Link]

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A Comparative Analysis of the Biological Activity of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Amide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] Its unique structural features, including multiple substitution sites and the ability to act as both a hydrogen bond donor and acceptor, allow for extensive chemical modifications to modulate biological activity.[2][3][4] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[1][5][6][7] The amide functional group, known for its stability and polarity, is frequently incorporated into drug candidates to enhance their biological profiles.[2][6] The combination of the pyrazole core with an amide linkage has given rise to a significant class of compounds, pyrazole amides, which are prominent in both pharmaceutical and agrochemical research.[2][3][6]

This guide focuses on a specific subclass: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole amides. The introduction of a fluorophenyl group at the N1 position and a methyl group at the C5 position of the pyrazole ring can significantly influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic properties. We will provide a comparative overview of the biological activities of various amide derivatives originating from this core structure, supported by experimental data from peer-reviewed studies. This analysis aims to offer valuable insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Comparative Biological Activities

The biological activities of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole amide derivatives are diverse, with the most extensively studied areas being their antifungal, antimicrobial, and anticancer properties. The nature of the substituent attached to the amide nitrogen plays a crucial role in determining the potency and selectivity of these compounds.

Antifungal Activity: Potent Inhibitors of Succinate Dehydrogenase

A significant body of research highlights the potent antifungal activity of pyrazole carboxamides, many of which function as succinate dehydrogenase inhibitors (SDHIs).[2][8][9][10] SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an excellent target for fungicide development.[2] By inhibiting SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[2]

While direct comparative data for a series of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole amides against a uniform panel of fungi is not available in a single study, we can synthesize findings from various sources to illustrate the structure-activity relationships (SAR). For instance, studies on similar pyrazole carboxamides have shown that the nature of the aryl or alkyl group attached to the amide is critical for activity.

Compound IDAmide Substituent (R)Target FungiActivity (EC50 in µg/mL)Reference
Hypothetical A Thiazole derivativeRhizoctonia solani0.046[9]
Hypothetical B Thiazole derivativeValsa mali1.77[8]
Hypothetical C Isoxazolol pyrazole derivativeRhizoctonia solani0.37[11]
Boscalid (Control) 2-chloro-N-(4'-chlorobiphenyl-2-yl)Rhizoctonia solani0.741[9]
Fluxapyroxad (Control) N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani0.103[9]

Note: The compounds listed as "Hypothetical" are representative of the activities reported for pyrazole carboxamides with similar core structures, as direct data for the exact 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole amide scaffold with these specific side chains was not found in a single comparative study. The data illustrates the potential for high antifungal potency.

The data suggests that complex heterocyclic substituents on the amide can lead to potent antifungal activity, in some cases exceeding that of commercial fungicides like boscalid.[8][9] Molecular docking studies have shown that these amide derivatives can bind to the active site of SDH, interacting with key amino acid residues, which is a mode of action similar to that of established SDHIs.[8]

Antimicrobial Activity

Beyond their antifungal effects, pyrazole derivatives, including pyrazole amides, have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][12][13][14] The mechanism of antibacterial action is not as universally defined as the antifungal SDHI mechanism and can vary depending on the specific molecular structure.

Compound IDAmide Substituent (R)Bacterial StrainActivity (MIC in µg/mL)Reference
21c Imidazothiadiazole derivativeMulti-drug resistant strain0.25[12]
23h Imidazothiadiazole derivativeMulti-drug resistant strain0.25[12]
Gatifloxacin (Control) -Multi-drug resistant strain1[12]

Note: The compounds listed are pyrazole derivatives, highlighting the potential for potent antibacterial activity within this class of compounds. The core structure may differ from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole.

The results indicate that certain pyrazole derivatives can exhibit potent antibacterial activity, even against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) significantly lower than that of the control antibiotic, gatifloxacin.[12] The incorporation of other heterocyclic moieties, such as imidazothiadiazole, appears to be a promising strategy for developing novel antibacterial agents.[12]

Anticancer and Cytotoxic Activity

Several studies have explored the potential of pyrazole-based compounds as anticancer agents.[15][16][17][18][19] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Compound IDAmide Substituent (R)Cancer Cell LineActivity (IC50 in µg/mL)Reference
a1 2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-oneMDA-MB-231 (Breast)5.01[15][18]
a1 2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-oneMCF-7 (Breast)5.84[15][18]
a1 2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-oneHCT-116 (Colon)5.57[15][18]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7 µM[17]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 µM[17]

Note: The compounds listed are pyrazole derivatives, demonstrating the cytotoxic potential of this scaffold. The core structure may differ from 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole.

The data shows that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines.[15][17][18] For instance, a pyrazole derivative bearing a trifluoromethylphenyl group showed potent activity against breast and colon cancer cell lines.[15][18] The mechanism of anticancer action can be multifaceted, including the induction of apoptosis and cell cycle arrest.[16]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are representative methodologies for key assays.

Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Amides

A common synthetic route involves the reaction of a 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with a desired amine.

Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Py_acid 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Chlorination Chlorinating Agent (e.g., SOCl2) Py_acid->Chlorination Step 1: Acid Chloride Formation Amine Amine (R-NH2) Coupling Amide Coupling Amine->Coupling Step 2: Amidation Chlorination->Coupling Product 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole Amide Coupling->Product

General synthesis workflow for pyrazole amides.

Step-by-step methodology:

  • Acid Chloride Formation: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is refluxed with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent, to form the corresponding acid chloride. The excess chlorinating agent and solvent are typically removed under reduced pressure.

  • Amide Coupling: The crude acid chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF). The desired amine, along with a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, is added dropwise at a controlled temperature (often 0 °C to room temperature).

  • Work-up and Purification: The reaction mixture is stirred until completion, monitored by techniques like Thin Layer Chromatography (TLC). The mixture is then washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀) of a compound against fungal pathogens.

Antifungal_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis Compound_prep Prepare serial dilutions of test compounds Dispense Dispense compounds and inoculum into microplate Compound_prep->Dispense Inoculum_prep Prepare standardized fungal inoculum Inoculum_prep->Dispense Incubate Incubate at optimal temperature and time Dispense->Incubate Measure Measure fungal growth (e.g., absorbance at 600 nm) Incubate->Measure Calculate Calculate MIC or EC50 values Measure->Calculate

Workflow for in vitro antifungal susceptibility testing.

Step-by-step methodology:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the fungal spores or mycelial fragments is prepared in the growth medium.

  • Inoculation and Incubation: A specific volume of the fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate also includes positive (no compound) and negative (no inoculum) controls. The plate is incubated under conditions optimal for the growth of the specific fungus.

  • Data Acquisition and Analysis: After incubation, fungal growth is assessed either visually or by measuring the optical density using a microplate reader. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection Seed_cells Seed cancer cells into a 96-well plate Incubate_cells Incubate for 24h to allow attachment Seed_cells->Incubate_cells Add_compounds Add serial dilutions of test compounds Incubate_cells->Add_compounds Incubate_treatment Incubate for 48-72h Add_compounds->Incubate_treatment Add_MTT Add MTT reagent Incubate_treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_solubilizer Read_absorbance Read absorbance at ~570 nm Add_solubilizer->Read_absorbance

Workflow for the MTT cytotoxicity assay.

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Mechanism of Action: A Deeper Look

As previously mentioned, a primary mechanism of antifungal action for many pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH).

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidized Fumarate Fumarate Complex_II->Fumarate Reduced Complex_III Complex III Complex_II->Complex_III Electrons ATP_prod ATP Production Complex_III->ATP_prod ... Pyrazole_Amide Pyrazole Amide (SDHI) Pyrazole_Amide->Complex_II Inhibits

Mechanism of SDH inhibition by pyrazole amides.

The pyrazole amide molecule typically binds to the ubiquinone-binding site (Qp site) of the SDH complex, preventing the natural substrate, ubiquinone, from binding. This blockage halts the transfer of electrons from succinate to the rest of the electron transport chain, thereby inhibiting cellular respiration and ATP synthesis, which is ultimately lethal to the fungus. The specific substitutions on the pyrazole and amide moieties are crucial for optimizing the binding affinity to the SDH of different fungal species.

Conclusion and Future Directions

The 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole amide scaffold represents a promising platform for the development of novel bioactive compounds. The available data, primarily from related pyrazole amide structures, demonstrates their potential as potent antifungal, antimicrobial, and anticancer agents. The fungicidal activity is often linked to the well-established mechanism of SDH inhibition, providing a rational basis for further drug design.

Future research should focus on synthesizing and systematically evaluating a library of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole amides with diverse amide substituents. A head-to-head comparison of these derivatives against a broad panel of fungal, bacterial, and cancer cell lines would provide a clearer understanding of the structure-activity relationships. Furthermore, in-depth mechanistic studies, beyond SDH inhibition, could uncover novel biological targets and expand the therapeutic applications of this versatile chemical scaffold. The integration of computational methods, such as molecular docking and ADMET prediction, will be invaluable in guiding the design of next-generation pyrazole amide candidates with improved efficacy and safety profiles.

References

A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the original research articles.

Sources

A Comparative Guide to the Synthetic Routes of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides are a class of compounds that have garnered significant interest in the fields of medicinal chemistry and agrochemicals. The pyrazole scaffold is a well-established pharmacophore, and the specific substitution pattern of this series has been explored for various biological activities, including as fungicides and insecticides.[1][2] The efficiency and scalability of the synthetic route to these molecules are critical for their further development and commercialization. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this important class of molecules: the classical Knorr pyrazole synthesis followed by amidation, and a more modern, multicomponent approach.

Route 1: The Classical Knorr Pyrazole Synthesis and Subsequent Amidation

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for the preparation of pyrazoles.[3] This strategy is a two-stage process that involves the initial construction of the pyrazole ring system, followed by the formation of the amide bond.[4][5]

Stage 1: Knorr Pyrazole Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

The first stage involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[6] In this case, ethyl acetoacetate serves as the 1,3-dicarbonyl equivalent, and 4-fluorophenylhydrazine is the substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the pyrazole ring.

The choice of an acid catalyst is crucial for promoting both the initial imine formation and the subsequent cyclization by activating the carbonyl groups for nucleophilic attack by the nitrogen atoms of the hydrazine.[7]

Experimental Protocol: Synthesis of Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Formation of the Hydrazone Intermediate:

    • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

    • To this mixture, add ethyl acetoacetate (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • The intermediate, ethyl 2-((4-fluorophenyl)hydrazono)-3-oxobutanoate, can be isolated at this stage if desired by precipitation with water and filtration.[8][9]

  • Cyclization to the Pyrazole:

    • To the reaction mixture containing the hydrazone, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux (approximately 78 °C in ethanol) for 4-6 hours, again monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Stage 2: Hydrolysis and Amidation

The second stage involves the conversion of the pyrazole ester to the final carboxamide. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide

  • Hydrolysis of the Ester:

    • Dissolve the ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify with 1M HCl to a pH of 2-3 to precipitate the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

  • Amide Formation:

    • Suspend the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature or gentle reflux until the acid is converted to the acid chloride (cessation of gas evolution).

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in fresh DCM and add it dropwise to a solution of the desired amine (e.g., ammonia, or a primary/secondary amine) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide.[10]

Alternatively, standard peptide coupling reagents such as HBTU or boric acid can be used for the direct amidation of the carboxylic acid, which can offer milder reaction conditions.[11][12]

Route 2: Multicomponent Synthesis of the Pyrazole Core

Multicomponent reactions (MCRs) offer a more streamlined approach to complex molecules by combining three or more starting materials in a single reaction vessel.[13] This strategy improves atom and step economy, reduces waste, and can simplify purification procedures. For the synthesis of the pyrazole core, a one-pot reaction can be designed to form the 1,3-dicarbonyl equivalent in situ, followed by condensation with the hydrazine and cyclization.

A plausible multicomponent approach for the synthesis of the 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate core involves the reaction of an arene (fluorobenzene), a carboxylic acid (acetic acid), and a suitable acylating agent, followed by reaction with hydrazine.[14]

Experimental Protocol: One-Pot Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • In-situ Formation of the 1,3-Diketone:

    • In a reaction vessel, combine fluorobenzene (as the arene starting material), acetic acid, and trifluoroacetic anhydride (TFAA) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).

    • Stir the mixture at a controlled temperature to facilitate the Friedel-Crafts acylation, forming an intermediate ketone. Further acylation can lead to the in-situ formation of a 1,3-diketone equivalent.

  • Cyclization with Hydrazine:

    • To the reaction mixture containing the in-situ generated 1,3-dicarbonyl species, add 4-fluorophenylhydrazine hydrochloride and a suitable base to neutralize the strong acid.

    • Heat the reaction mixture to promote the cyclization to the pyrazole ring.

    • After completion of the reaction (monitored by TLC), work up the mixture by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

The subsequent hydrolysis and amidation steps would follow the same procedure as described in Route 1.

Comparison of the Synthetic Routes

ParameterRoute 1: Classical Knorr SynthesisRoute 2: Multicomponent Synthesis
Number of Steps Multiple discrete steps (hydrazone formation, cyclization, hydrolysis, amidation)Fewer steps for the core synthesis (one-pot)
Overall Yield Generally moderate to good, but can be lower due to multiple steps and purificationsPotentially higher overall yield due to fewer intermediate isolations
Reaction Conditions Well-established and generally mild to moderate conditionsCan require strong acids and more specialized conditions
Scalability Readily scalable, with well-understood process parametersMay require more optimization for large-scale production
Starting Materials Readily available and relatively inexpensiveMay require more specialized reagents and catalysts
Purification Requires purification at multiple stagesPotentially simpler purification of the final product
Flexibility Highly flexible, allowing for the synthesis of a wide variety of analogsMay have a more limited substrate scope depending on the specific MCR

Visualization of Synthetic Workflows

G cluster_0 Route 1: Classical Knorr Synthesis A 4-Fluorophenylhydrazine C Hydrazone Intermediate A->C B Ethyl Acetoacetate B->C NaOAc, EtOH D Ethyl 1-(4-fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate C->D Acid Catalyst, Reflux E 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylic Acid D->E LiOH or NaOH, THF/H2O F 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxamide E->F 1. SOCl2 2. Amine, Base

Caption: Workflow for the classical Knorr synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides.

G cluster_1 Route 2: Multicomponent Synthesis G Fluorobenzene J In-situ 1,3-Dicarbonyl G->J H Acetic Acid H->J I Acylating Agent (TFAA) I->J TfOH L 1-(4-Fluorophenyl)-5-methyl- 1H-pyrazole-4-carboxylate J->L K 4-Fluorophenylhydrazine K->L Heat M Final Carboxamide Product L->M Hydrolysis & Amidation

Caption: A conceptual workflow for a multicomponent synthesis of the pyrazole core.

Conclusion

Both the classical Knorr synthesis and multicomponent reactions represent viable pathways for the synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamides. The choice between these routes will depend on the specific requirements of the research or production campaign.

  • The Classical Knorr Synthesis is a reliable and well-documented method that offers high flexibility for analog synthesis. Its stepwise nature allows for the isolation and characterization of intermediates, which can be advantageous for process optimization and troubleshooting.

  • Multicomponent Syntheses offer a more elegant and efficient approach, particularly in a discovery setting where rapid access to a range of compounds is desired. While potentially offering higher yields and reduced waste, the development and optimization of a robust multicomponent reaction may require a greater initial investment of time and resources.

For researchers and drug development professionals, a thorough evaluation of the trade-offs between these two strategies is essential for selecting the most appropriate synthetic route for their specific needs.

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A Senior Application Scientist's Guide to Purity Assessment of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality, safety, and efficacy. The title compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, is a key building block in the synthesis of various biologically active molecules, including potent fungicides and pharmaceuticals.[1] Its reactive carbonyl chloride group makes it susceptible to hydrolysis and other side reactions, necessitating robust analytical methods to ensure its integrity.

This guide provides an in-depth comparison of analytical techniques for assessing the purity of this pyrazole derivative. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal method, detailing a validated protocol and the scientific rationale behind its parameters. Furthermore, we will objectively compare HPLC with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), providing the experimental data and context needed to select the optimal method for your specific analytical challenge.

The Gold Standard: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis, offering high resolution, sensitivity, and quantitative accuracy for a vast range of compounds.[2] For a molecule like this compound, which possesses both polar (carbonyl chloride, nitrogen atoms) and non-polar (fluorophenyl ring, methyl group) characteristics, Reverse-Phase HPLC (RP-HPLC) is the most suitable separation mode.

Causality Behind the Method: Why RP-HPLC Works

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[3]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the recommended starting point.[4][5] Its long alkyl chains provide strong hydrophobic retention, which is ideal for effectively separating the main compound from potential non-polar impurities or closely related structural analogs. The high surface area of modern silica-based C18 particles ensures high loading capacity and efficiency, leading to sharp, symmetrical peaks.

  • Mobile Phase Strategy: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile (ACN) or methanol is optimal. A gradient is crucial because it allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. The analysis starts with a higher percentage of water to retain polar impurities, and the percentage of organic solvent is gradually increased to elute the main compound and any non-polar impurities.

  • Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase is critical.[6][7] This serves two purposes: it protonates any free silanol groups on the silica-based column, preventing undesirable interactions that can cause peak tailing, and it ensures consistent ionization of the analyte and impurities, leading to reproducible retention times and improved peak shapes.

Experimental Workflow: HPLC Purity Assay

The following workflow provides a self-validating system for assessing the purity of this compound derivatives. The validation of such methods should follow guidelines from authorities like the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH).[8][9]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_standard 1. Prepare Standard Accurately weigh reference standard. Dissolve in ACN/H2O. equilibration 4. System Equilibration Equilibrate C18 column with initial mobile phase conditions. prep_standard->equilibration prep_sample 2. Prepare Sample Accurately weigh sample. Dissolve in ACN/H2O. prep_sample->equilibration prep_mobile 3. Prepare Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN Degas solutions. prep_mobile->equilibration injection 5. Injection & Separation Inject sample/standard. Run gradient elution. equilibration->injection detection 6. UV Detection Monitor absorbance at 254 nm. injection->detection integration 7. Peak Integration Integrate all peaks in the chromatogram. detection->integration calculation 8. Purity Calculation Calculate purity using area percent: % Purity = (Area_Main / Area_Total) * 100 integration->calculation validation 9. System Suitability Verify parameters (tailing factor, resolution, repeatability) meet pre-defined criteria. calculation->validation caption Figure 1: HPLC Experimental Workflow.

Caption: Figure 1: HPLC Experimental Workflow.

Detailed HPLC Protocol
ParameterRecommended ConditionRationale
HPLC System UHPLC or HPLC system with a UV/PDA detectorStandard equipment for pharmaceutical analysis. A PDA detector provides additional spectral data to assess peak purity.
Column C18, 150 mm x 4.6 mm, 2.6 µm particle sizeA versatile column providing good resolution and efficiency for compounds of intermediate polarity.[4]
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade WaterAcidic modifier improves peak shape.[6]
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 15 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume minimizes band broadening.
Detector UV at 254 nmThe aromatic rings in the molecule provide strong absorbance at this wavelength.
Sample Prep. 1 mg/mL in Acetonitrile/Water (50:50)Ensures complete dissolution. The solvent should be compatible with the initial mobile phase conditions to prevent peak distortion.

Comparative Analysis: Alternative Purity Assessment Techniques

While HPLC is the primary choice, other techniques offer unique advantages and can provide complementary information, especially when dealing with complex impurity profiles or the need for structural confirmation.[2][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11]

  • Principle & Causality: GC separates compounds based on their boiling points and interaction with a stationary phase in a long capillary column. The separated compounds then enter a mass spectrometer, which provides mass information for identification.[12]

  • Application to Pyrazole Derivatives: GC-MS is well-suited for analyzing pyrazole isomers and other volatile impurities that might be present from the synthesis, such as residual solvents.[11]

  • Key Limitation: The primary challenge for this compound is its thermal stability. The reactive carbonyl chloride moiety may degrade or react in the hot GC inlet, leading to inaccurate purity measurements and the appearance of artifactual peaks. This technique is more suitable for the less reactive pyrazole core or its more stable derivatives (e.g., esters or amides).

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[13]

  • Principle & Causality: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] By adding a known amount of an internal standard to a precisely weighed sample, the absolute purity of the target compound can be calculated without needing a reference standard of the analyte itself.

  • Application to Pyrazole Derivatives: qNMR is exceptionally powerful for providing an accurate purity value (e.g., % w/w) and for structural confirmation. It can simultaneously quantify the main compound and any NMR-active impurities present in significant amounts, provided they have unique, non-overlapping signals.[15]

  • Self-Validating System: The method is inherently robust. The internal standard must be stable, of high purity, and have a simple spectrum (e.g., a single sharp peak) that does not overlap with analyte signals. Maleic acid or dimethyl sulfone are common choices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry.

  • Principle & Causality: After separation on an LC column, the eluent is directed to an MS source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information.[16][17]

  • Application to Pyrazole Derivatives: This is the ideal technique for impurity profiling—the identification and characterization of unknown impurities.[16][18] If HPLC-UV shows several small impurity peaks, LC-MS can provide the molecular weight for each, offering clues to their identity (e.g., hydrolyzed product, starting material, or a reaction by-product). High-resolution mass spectrometry (HRMS) can even provide the elemental composition.[16]

  • Key Consideration: Developing an LC-MS method requires using volatile mobile phase modifiers like formic acid or ammonium formate instead of non-volatile salts like phosphate buffers, which are incompatible with the mass spectrometer.[18]

Data-Driven Comparison of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. Is it a routine quality control check, or an in-depth investigation of an unknown impurity?

FeatureHPLC-UVGC-MSqNMRLC-MS
Primary Use Quantitative Purity (Area %)Volatile Impurity AnalysisAbsolute Quantitative Purity (% w/w)Impurity Identification & Profiling
Selectivity HighVery HighModerate to HighVery High
Sensitivity Good (ng-µg)Excellent (pg-ng)Low (mg)Excellent (pg-fg)
Quantitative Accuracy High (with reference standard)Good (with reference standard)Very High (Primary Method)Good (with reference standard)
Structural Info NoneYes (Fragmentation Pattern)Yes (Full Structure)Yes (Molecular Weight, Fragmentation)
Sample Throughput HighMediumLowMedium
Limitations Needs reference standards for impuritiesRequires volatile & thermally stable analytesLow sensitivity, requires solubilityHigher cost and complexity

Decision-Making Framework for Method Selection

To assist researchers in choosing the most appropriate technology, the following decision tree illustrates a logical approach based on analytical requirements.

Decision_Tree decision decision result result start Start: Purity Assessment Needed q1 Routine QC for known impurities (Area %)? start->q1 q2 Need to identify unknown impurities? q1->q2 No result_hplcuv Use HPLC-UV q1->result_hplcuv Yes q3 Need absolute purity (% w/w) without a reference standard? q2->q3 No result_lcms Use LC-MS q2->result_lcms Yes q4 Are impurities volatile (e.g., residual solvents)? q3->q4 No result_qnmr Use qNMR q3->result_qnmr Yes result_gcms Use GC-MS q4->result_gcms Yes result_hplcuv2 Use HPLC-UV q4->result_hplcuv2 No / Unsure caption Figure 2: Method Selection Flowchart.

Caption: Figure 2: Method Selection Flowchart.

Conclusion

For routine, high-throughput purity assessment of this compound and its derivatives, RP-HPLC with UV detection remains the gold standard due to its robustness, precision, and accessibility. It provides reliable quantitative data on the percentage of the main component and its impurities.

However, a comprehensive analytical strategy often involves orthogonal methods to build a complete purity profile. LC-MS is indispensable for the critical task of identifying and characterizing unknown impurities, a key requirement in drug development and regulatory submissions. qNMR offers an unparalleled advantage for obtaining an absolute purity value without the need for a specific certified reference standard of the analyte, making it a powerful tool for qualifying in-house standards. Finally, GC-MS finds its niche in the analysis of volatile impurities and residual solvents, which are often overlooked by LC-based methods.

By understanding the strengths and limitations of each technique, researchers can design a scientifically sound, multi-faceted approach to confidently assess the purity of these vital chemical building blocks, ensuring the quality and integrity of their final products.

References

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A Comparative Guide to Catalysts for the Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conversion of carboxylic acids to their corresponding acyl chlorides is a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a critical building block for numerous active compounds, making the efficiency and reliability of its synthesis paramount. This guide provides a comparative analysis of the common catalytic systems used to synthesize this acyl chloride from its parent carboxylic acid, offering insights into reaction mechanisms, performance, and practical considerations to aid in methodology selection.

Introduction to the Synthesis

The primary transformation is the conversion of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid to its acyl chloride derivative. This is a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. Due to the poor leaving group nature of the hydroxyl group (-OH), a chlorinating agent is required to facilitate this conversion.[1] The efficiency of this process is often enhanced by a catalyst. The most prevalent methods involve the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), frequently with a catalytic amount of N,N-dimethylformamide (DMF).[2][3][4]

Comparative Analysis of Catalyst Systems

The choice of chlorinating agent and catalyst is critical and depends on factors such as substrate sensitivity, desired purity, reaction scale, and cost.

System 1: Thionyl Chloride (SOCl₂) with Catalytic DMF

Thionyl chloride is a widely used and cost-effective reagent for the synthesis of acyl chlorides.[3][5] The reaction can be performed with SOCl₂ alone, often at reflux, but the addition of a catalytic amount of DMF significantly accelerates the reaction rate, allowing for milder conditions.[6][7]

Mechanism of Action:

The catalytic role of DMF is central to this system's efficacy. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt (dimethylchloromethyleneammonium chloride).[6][8] This reagent is highly reactive and activates the carboxylic acid, which then undergoes nucleophilic attack by chloride to yield the final acyl chloride, regenerating the DMF catalyst.[9]

G cluster_0 Catalytic Cycle DMF DMF Vilsmeier Vilsmeier Reagent (Active Catalyst) DMF->Vilsmeier reacts with SOCl2 SOCl₂ SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate activates CarboxylicAcid R-COOH CarboxylicAcid->Intermediate Intermediate->DMF regenerates AcylChloride R-COCl Intermediate->AcylChloride Cl⁻ attack Byproducts SO₂ + HCl

Caption: Catalytic cycle of DMF in SOCl₂-mediated acyl chloride synthesis.

Advantages:

  • Cost-Effective: Thionyl chloride is significantly less expensive than oxalyl chloride, making it ideal for large-scale industrial production.[2][10]

  • Volatile Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[2][3][7]

Disadvantages:

  • Harsh Conditions: Reactions can require heating, which may not be suitable for sensitive substrates.

  • Side Reactions: The high reactivity of thionyl chloride can sometimes lead to undesired side reactions.

  • Safety Concerns: SOCl₂ is corrosive and reacts violently with water. The SO₂ byproduct is a toxic gas, necessitating the use of a well-ventilated fume hood.[7]

System 2: Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride, in combination with catalytic DMF, is often considered a milder and more selective alternative to thionyl chloride.[2][10][11] It is frequently the reagent of choice for laboratory-scale synthesis and for complex molecules where high purity and yield are critical.[10]

Mechanism of Action:

Similar to the thionyl chloride system, DMF reacts with oxalyl chloride to form the same Vilsmeier reagent, which is the active chlorinating species.[3]

Advantages:

  • Mild Reaction Conditions: The reaction typically proceeds smoothly at room temperature, which is beneficial for thermally sensitive compounds.[2]

  • High Purity: This method is known for producing high-purity acyl chlorides with minimal side products.[5]

  • Clean Byproducts: The byproducts are all gaseous (carbon monoxide, carbon dioxide, and HCl), simplifying the workup process as they can be easily removed under reduced pressure.[2][5]

  • Easier Removal of Excess Reagent: Oxalyl chloride has a lower boiling point (62-65°C) compared to thionyl chloride (79°C), making it easier to remove any excess reagent by evaporation.[10]

Disadvantages:

  • Higher Cost: Oxalyl chloride is considerably more expensive than thionyl chloride, which can be a limiting factor for large-scale syntheses.[2][10]

  • Toxicity: Oxalyl chloride is toxic and corrosive. Additionally, the carbon monoxide byproduct is a highly toxic gas.

System 3: Other Chlorinating Agents

While less common for this specific transformation, other reagents can also be employed.

  • Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent but suffers from the disadvantage of producing a solid byproduct, phosphoryl chloride (POCl₃), which can complicate purification.[5][11]

  • Cyanuric Chloride: This reagent can be used under milder conditions and avoids the generation of HCl. However, it is often used in more specialized applications.

Performance Comparison

The selection of a catalyst system often involves a trade-off between cost, reactivity, and the mildness of the reaction conditions.

FeatureThionyl Chloride (SOCl₂) with cat. DMFOxalyl Chloride ((COCl)₂) with cat. DMF
Reactivity HighHigh, but more controlled
Reaction Temp. Room temperature to refluxTypically 0°C to room temperature
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Workup Relatively simple; requires efficient gas trappingVery clean and simple
Selectivity GoodExcellent
Relative Cost LowHigh
Best Suited For Large-scale production, robust substratesLab-scale synthesis, sensitive substrates, high purity requirements

Experimental Protocol: Synthesis using Oxalyl Chloride/DMF

This protocol provides a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Caption: Experimental workflow for acyl chloride synthesis.

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid. To this solution, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of carboxylic acid).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: Once the reaction is complete, carefully concentrate the solution under reduced pressure using a rotary evaporator. This will remove the solvent, excess oxalyl chloride, and dissolved gaseous byproducts.

  • Product: The resulting crude this compound is often of sufficient purity to be used directly in the next synthetic step.

Conclusion and Recommendations

For the synthesis of this compound, both thionyl chloride/DMF and oxalyl chloride/DMF are highly effective systems.

  • The oxalyl chloride/DMF system is highly recommended for laboratory-scale research and development where substrate sensitivity, high purity, and ease of workup are the primary concerns. Its mild reaction conditions make it a more versatile and reliable choice for complex synthetic routes.[10]

  • The thionyl chloride/DMF system remains the preferred method for large-scale industrial production due to its significant cost advantage.[10] When using this method, careful control of reaction temperature and efficient scrubbing of the acidic and toxic off-gases are critical.

Ultimately, the optimal choice depends on a careful evaluation of the specific requirements of the synthesis, balancing the need for purity and mildness against economic and scalability factors.

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The Translational Tightrope: Correlating In Vitro Potency with In Vivo Performance for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Complexities of Preclinical Drug Efficacy

The journey of a novel therapeutic agent from laboratory bench to clinical application is a formidable undertaking, fraught with challenges that often hinge on the critical relationship between in vitro and in vivo efficacy. For researchers and drug development professionals working with derivatives of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, a scaffold of significant interest in modern medicinal chemistry, understanding this translational journey is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of drugs derived from this pyrazole core, supported by experimental data and detailed methodologies, to illuminate the path from cellular assays to whole-organism responses.

The this compound scaffold is a privileged structure in drug discovery, lending itself to the synthesis of a diverse array of compounds with a wide spectrum of biological activities. These derivatives have shown promise as potent inhibitors of key signaling molecules implicated in a range of diseases, from cancer to inflammatory disorders. This guide will delve into specific examples of such derivatives, exploring their efficacy in controlled in vitro environments and the complexities of their performance in living organisms.

Decoding In Vitro Efficacy: A Tale of Potency and Selectivity

The initial assessment of a drug candidate's potential begins with a battery of in vitro assays designed to quantify its interaction with a specific molecular target and its effect on cellular processes. These assays provide a clean, controlled environment to measure intrinsic potency and selectivity, free from the confounding variables of a whole organism.

Key In Vitro Metrics:
  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. It is a primary measure of a drug's potency.

  • GI50 (Half-maximal Growth Inhibition): In the context of oncology, this metric represents the concentration of a drug that inhibits the growth of a cell line by 50%.

  • Ki (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity to its target.

Representative In Vitro Efficacy of Pyrazole Derivatives:

While direct data for a large series of compounds from the exact this compound scaffold is not comprehensively available in a single source, we can draw valuable insights from structurally related pyrazole derivatives that have been extensively studied. These compounds often target key enzymes such as kinases and cyclooxygenases.

Compound/ClassTargetIn Vitro Potency (IC50/Ki)Cell Line/AssayReference
BIRB 796 (Doramapimod) p38 MAP KinaseKi = 0.1 nMRecombinant human p38[1]
RO3201195 p38 MAP KinaseIC50 = 1.78 µMRecombinant enzyme assay[2]
Pyrazole-based VEGFR-2 Inhibitor (Compound 3i) VEGFR-2IC50 = 8.93 nMIn vitro kinase assay[3]
Pyrazole-based COX-2 Inhibitor (Compound PYZ16) COX-2IC50 = 0.52 µMIn vitro COX-1/II assay[4][5]
Canine COX-2 Inhibitor (Pyrazole 8) Canine COX-2IC50 (COX-2) = Potent (not specified)In vitro whole blood assay

Note: The table presents data from structurally related pyrazole compounds to illustrate typical in vitro efficacy profiles.

The low nanomolar to micromolar potency observed in these in vitro assays underscores the potential of the pyrazole scaffold to generate highly active drug candidates. The selectivity for the target enzyme over other related enzymes is also a critical parameter assessed at this stage. For instance, COX-2 inhibitors are evaluated for their selectivity over the COX-1 isoform to minimize gastrointestinal side effects.[4][5]

The In Vivo Arena: Where Biology Adds Complexity

While in vitro data provides a foundational understanding of a drug's potential, the true test of its therapeutic utility lies in its performance within a living organism. In vivo studies introduce a multitude of physiological processes that can dramatically influence a drug's efficacy, including absorption, distribution, metabolism, and excretion (ADME), as well as interactions with other biological systems.

Key In Vivo Metrics:
  • ED50 (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximal effect.

  • Tumor Growth Inhibition (TGI): In oncology studies, this measures the percentage reduction in tumor volume in treated animals compared to a control group.

  • Inhibition of Biomarkers: Measurement of the drug's effect on a specific biological marker in the body, such as the inhibition of TNF-α production for an anti-inflammatory drug.

Translating In Vitro Potency to In Vivo Efficacy: Case Studies

A direct correlation between in vitro potency and in vivo efficacy is not always observed. A highly potent compound in a cellular assay may fail in an animal model due to poor pharmacokinetic properties or unforeseen toxicity.

Compound/ClassIn Vivo ModelIn Vivo EfficacyReference
BIRB 796 (Doramapimod) Mouse model of LPS-stimulated TNF-α synthesis65% inhibition of TNF-α at 10 mg/kg (oral)
RO3201195 Rat model of LPS-stimulated TNF-α production96% inhibition at 30 mg/kg (oral)[2]
Pyrazole-based VEGFR-2 Inhibitor (Compound 3i) Mouse xenograft model (prostate cancer)49.8% tumor growth inhibition[3]
Pyrazole-based COX-2 Inhibitor (Compound PYZ16) Rat paw edema model64.28% inhibition of inflammation[4][5]
Canine COX-2 Inhibitor (Pyrazole 8) Canine synovitis modelExcellent in vivo efficacy

The data reveals that potent in vitro activity can, in many cases, translate to significant in vivo effects. For example, BIRB 796, with a sub-nanomolar in vitro Ki, demonstrates robust inhibition of a key inflammatory cytokine in a mouse model at a reasonable oral dose. Similarly, the VEGFR-2 inhibitor, compound 3i, with a low nanomolar IC50, shows nearly 50% tumor growth inhibition in a xenograft model.[3]

However, discrepancies can arise. Some studies on COX-2 inhibitors have noted that in vitro selectivity ratios do not always provide a quantitative measure of in vivo efficacy or safety.[6] This highlights the importance of carefully designed in vivo experiments to validate in vitro findings.

Bridging the Gap: A Comparative Analysis

The transition from in vitro to in vivo is a complex interplay of a compound's intrinsic potency and its pharmacokinetic and pharmacodynamic (PK/PD) properties.

Factors Influencing In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME): A drug's ability to be absorbed into the bloodstream, distribute to the target tissue, remain stable against metabolic enzymes, and be cleared from the body is a critical determinant of its in vivo efficacy. A potent inhibitor with poor oral bioavailability or rapid metabolism will likely fail in vivo.

  • Target Engagement: It is crucial to confirm that the drug is reaching its intended target in the body at a sufficient concentration to exert its inhibitory effect.

  • Off-Target Effects: In the complex biological environment of a living organism, a drug may interact with unintended targets, leading to unforeseen side effects or a different efficacy profile than predicted from in vitro studies.

  • Model Selection: The choice of animal model is critical. The model should accurately recapitulate the human disease state to provide relevant and translatable data.

Experimental Protocols: The Foundation of Reliable Data

The integrity of any comparative efficacy guide rests on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for key in vitro and in vivo assays relevant to the evaluation of pyrazole-derived drug candidates.

In Vitro Experimental Workflows

1. Kinase Inhibition Assay (e.g., for p38 MAP Kinase or VEGFR-2)

This protocol outlines a common method for determining the IC50 of a compound against a purified kinase enzyme.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep1 Prepare assay buffer react1 Add enzyme, substrate, and test compound to a 384-well plate prep1->react1 prep2 Dilute kinase enzyme prep2->react1 prep3 Prepare substrate solution (e.g., peptide + ATP) prep3->react1 prep4 Prepare serial dilutions of test compound prep4->react1 react2 Incubate at room temperature to allow kinase reaction react1->react2 react3 Stop the reaction (e.g., with a chelating agent) react2->react3 detect1 Add detection reagent (e.g., antibody-based or luminescence) react3->detect1 detect2 Incubate to allow signal development detect1->detect2 detect3 Read the plate on a suitable plate reader detect2->detect3 analysis1 Plot signal vs. compound concentration detect3->analysis1 analysis2 Fit the data to a dose-response curve to determine IC50 analysis1->analysis2

Caption: Workflow for an in vitro kinase inhibition assay.

2. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Reagent Addition and Incubation cluster_solubilization Formazan Solubilization and Measurement cluster_analysis Data Analysis cell1 Culture cancer cells to exponential growth phase cell2 Seed cells into a 96-well plate and allow to attach overnight cell1->cell2 treat1 Prepare serial dilutions of the test compound cell2->treat1 treat2 Add compound to the cells and incubate for 48-72 hours treat1->treat2 mtt1 Add MTT reagent to each well treat2->mtt1 mtt2 Incubate to allow formazan crystal formation mtt1->mtt2 sol1 Add solubilization solution (e.g., DMSO) mtt2->sol1 sol2 Measure absorbance on a plate reader sol1->sol2 analysis1 Calculate percentage of cell viability sol2->analysis1 analysis2 Plot viability vs. concentration to determine GI50 analysis1->analysis2

Caption: Workflow for a cell proliferation (MTT) assay.

In Vivo Experimental Workflows

1. Xenograft Tumor Model for Anticancer Efficacy

This protocol describes a common method for evaluating the in vivo efficacy of an anticancer drug in a mouse model.

G cluster_tumor_implant Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint and Analysis implant1 Inject human cancer cells subcutaneously into immunocompromised mice implant2 Monitor mice until tumors reach a palpable size implant1->implant2 treat1 Randomize mice into control and treatment groups implant2->treat1 treat2 Administer test compound or vehicle daily (e.g., oral gavage) treat1->treat2 treat3 Measure tumor volume and body weight regularly treat2->treat3 end1 Euthanize mice at the end of the study treat3->end1 end2 Excise and weigh tumors end1->end2 end3 Calculate Tumor Growth Inhibition (TGI) end2->end3

Caption: Workflow for a xenograft tumor model.

2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This is a standard model for assessing the acute anti-inflammatory effects of a compound.

G cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement of Edema cluster_analysis Data Analysis pre1 Fast animals overnight pre2 Administer test compound or vehicle orally pre1->pre2 induce1 Inject carrageenan into the sub-plantar region of the hind paw pre2->induce1 measure1 Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce1->measure1 analysis1 Calculate the percentage inhibition of edema measure1->analysis1

Caption: Workflow for a carrageenan-induced paw edema model.

Conclusion: A Holistic Approach to Drug Evaluation

The development of drugs derived from the this compound scaffold holds significant promise for addressing unmet medical needs. However, the successful translation of a potent in vitro inhibitor into a clinically effective drug requires a comprehensive and nuanced understanding of the relationship between in vitro and in vivo data. While in vitro assays provide essential information on a compound's intrinsic potency and selectivity, they are only the first step. Rigorous in vivo studies are indispensable for evaluating a drug's true therapeutic potential in the context of a complex biological system.

By carefully considering the interplay of potency, pharmacokinetics, and target engagement, and by employing robust and relevant experimental models, researchers can navigate the translational tightrope and increase the likelihood of developing safe and effective therapies. This guide serves as a framework for this critical evaluation process, emphasizing the importance of a holistic and data-driven approach to drug discovery and development.

References

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  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.[1][7]

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  • El-Sayed, M. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(30), 20958-20973.[8]

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  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.[4][5]

  • Amrita Vishwa Vidyapeetham. (n.d.). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents.[10]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(38), 26528-26543.[3]

  • Davis, B. J., et al. (2016). The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells. Organic & Biomolecular Chemistry, 14(3), 947-956.[11]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(5), 738.[12]

  • Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.[13]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.

  • Khan, I., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Scientific Reports, 12(1), 1888.[14]

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  • Lynch, M. P., et al. (2007). 5-Heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part III: molecular modeling studies on binding contribution of 1-(5-methylsulfonyl)pyrid-2-yl and 4-nitrile. Bioorganic & Medicinal Chemistry Letters, 17(4), 1067-1072.[16]

  • MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3234.[17]

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  • International Journal of Medical Pharmaceutical and Health Sciences. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment.[19]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it encompasses a profound commitment to safety and environmental stewardship. The proper handling and disposal of reactive reagents are paramount. This guide provides a detailed, technically grounded protocol for the safe disposal of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 423768-49-4), a common intermediate in pharmaceutical research. Our focus is not just on the "how," but the "why," ensuring that every step is understood from a chemical and safety perspective.

The Chemistry of Disposal: Why Neutralization is Critical

This compound belongs to the acyl chloride class of compounds. The defining feature of this functional group is a highly electrophilic carbonyl carbon, made reactive by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[1]

This inherent reactivity makes it highly susceptible to nucleophilic attack, particularly by water in a process called hydrolysis.[2][3] The reaction is a vigorous, exothermic nucleophilic addition-elimination process that produces 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2][4]

Reaction: C₁₁H₈ClFN₂O + H₂O → C₁₁H₉FN₂O₂ + HCl(g)

Simply disposing of this compound without treatment is unacceptable. It would react uncontrollably with ambient moisture or aqueous waste streams, leading to the rapid release of heat and toxic, corrosive HCl fumes.[1][5] Therefore, the core principle of its safe disposal is a controlled neutralization , where the reactive acyl chloride is quenched slowly in a basic solution. This process serves two critical functions:

  • It safely hydrolyzes the acyl chloride to its corresponding, and far less reactive, carboxylate salt.

  • It immediately neutralizes the HCl byproduct as it forms, preventing its release into the atmosphere.[6][7]

Pre-Disposal Safety Protocol: Your First Line of Defense

Before beginning any chemical handling, a thorough safety assessment is mandatory. The hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[8][9] A similar, related compound is classified as corrosive and can cause severe burns.[10]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): A complete ensemble is required. This includes a flame-resistant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).[5][8][10]

  • Engineered Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to manage and contain any vapors or aerosols generated.[5][10] The area must be equipped with a readily accessible safety shower and eyewash station.[11]

  • Spill Management: Have a spill kit ready. For acyl chlorides, this should include a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.[5]

Step-by-Step Neutralization Protocol

This protocol is designed for the safe and effective neutralization of laboratory-scale quantities of this compound. The fundamental principle is the slow addition of the reactive chemical to a cold, stirring bath of a basic solution. Never add the quenching solution to the acyl chloride. [6]

Materials Required:
  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • Large glass beaker or flask (volume at least 4-5 times the expected final solution volume)

  • Magnetic stir bar and stir plate

  • Ice bath

  • pH paper or a calibrated pH meter

  • Appropriately labeled hazardous waste container for aqueous waste

Experimental Procedure:
  • Prepare the Neutralizing Solution: In a chemical fume hood, place a large beaker in an ice bath on a magnetic stir plate. Add a stir bar. Prepare a 5-10% aqueous solution of sodium bicarbonate. For example, dissolve 50-100 grams of NaHCO₃ in 1 liter of cold deionized water. Sodium bicarbonate is preferred for its gentle, buffering reaction.[5] Allow the solution to cool to below 10°C.

  • Initiate Controlled Addition: While vigorously stirring the cold bicarbonate solution, slowly and carefully add the this compound dropwise via a pipette or dropping funnel.[5][12]

  • Monitor the Reaction: You will observe effervescence (release of CO₂ gas) as the acyl chloride is hydrolyzed and the resulting HCl is neutralized. The rate of addition must be controlled to keep this foaming manageable and prevent the reaction temperature from rising significantly.[5][7] If the reaction becomes too vigorous, cease addition immediately until it subsides.

  • Allow for Complete Reaction: Once all the acyl chloride has been added, continue stirring the solution in the ice bath for at least 30 minutes. Afterwards, remove the ice bath and allow the solution to slowly warm to room temperature while stirring for an additional 1-2 hours to ensure the reaction has gone to completion.

  • Verify Final pH: Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be in a neutral or slightly basic range (typically pH 6-9).[5][13] If the solution is still acidic, add small portions of sodium bicarbonate until the target pH is achieved.

  • Final Waste Collection: Transfer the neutralized aqueous solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate solution" and list all components.[11]

Data Summary & Workflow Visualization

Adherence to key parameters is crucial for a safe and effective neutralization process.

ParameterRecommended ValueRationale
Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃)Provides a basic medium and reacts gently, with CO₂ release as a visual indicator.[5][7]
Reaction Temperature < 10 °C (during addition)Controls the exothermic reaction rate, preventing thermal runaway and excessive HCl fuming.[12]
Addition Rate Slow, dropwiseEnsures the reaction is controlled and prevents violent effervescence or splashing.[5]
Final pH 6.0 - 9.0Confirms complete neutralization of the acyl chloride and all acidic byproducts.[5][13]
Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_final Finalization Phase Start Identify Acyl Chloride Waste for Disposal PPE Don Full PPE (Goggles, Face Shield, Gloves) Start->PPE Setup Prepare Cold Bicarbonate Solution in Fume Hood PPE->Setup Addition Slow, Dropwise Addition of Acyl Chloride to Base Setup->Addition Monitor Monitor Reaction (Temp & Foaming) Addition->Monitor Completion Stir to Room Temp (Ensure Full Reaction) Monitor->Completion pH_Check Verify Final pH is Neutral (6-9) Completion->pH_Check Containerize Transfer to Labeled Aqueous Waste Container pH_Check->Containerize EHS Dispose via Institutional EHS Guidelines Containerize->EHS

Caption: Workflow for the safe neutralization and disposal of acyl chloride waste.

Final Waste Management & Logistical Steps

The final neutralized solution, while significantly less hazardous than the starting material, is still considered chemical waste.

  • Storage: The waste container must be kept securely closed and stored in a designated satellite accumulation area.[10][11]

  • Compliance: Always follow your institution’s specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures. Never pour chemical waste down the drain unless explicitly permitted by your institution and local regulations.[5]

By adhering to this comprehensive guide, you ensure that the disposal of this compound is performed not just effectively, but with the highest standards of safety and scientific integrity.

References

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • ChemTube3D. (n.d.). A Level Hydrolysis of ethanoyl chloride. Retrieved from [Link]

  • Biosynth. (2021, May 18). Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]

  • Clark, J. (n.d.). Acyl chlorides - chemguide: CIE A level chemistry support. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that novel compounds are the lifeblood of discovery. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is a reactive acyl chloride, a class of compounds invaluable for synthesizing new molecular entities. However, its reactivity also necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Reactivity of Acyl Chlorides

The primary hazard of this compound stems from its acyl chloride functional group. Acyl chlorides are highly reactive compounds that readily undergo nucleophilic acyl substitution.[3] This reactivity is the source of their synthetic utility and their primary safety concerns.

Key Hazards:

  • Corrosivity: Acyl chlorides react exothermically with water, including moisture in the air and on skin, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[3] This reaction is the basis for their severe corrosive effects on skin, eyes, and the respiratory tract.[4][5][6]

  • Toxicity: Inhalation of vapors or dust can cause severe respiratory irritation, and ingestion can lead to serious damage to the gastrointestinal tract.[6][7][8]

  • Flammability: While not always highly flammable, many acyl chlorides can ignite, and fire conditions can produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[2][4]

Based on analogous compounds, we can anticipate the following GHS hazard classifications:

Hazard StatementDescriptionSource (Analogous Compounds)
H302Harmful if swallowed[8][9]
H314 / H315Causes severe skin burns and eye damage / Causes skin irritation[8][9][10]
H318 / H319Causes serious eye damage / Causes serious eye irritation[8][9][10]
H335May cause respiratory irritation[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides maximum protection against splashes and corrosive vapors.
Respiratory Protection An air-purifying respirator (APR) with acid gas cartridges or a supplied-air respirator (SAR).Protects against inhalation of corrosive and irritating vapors.[11]
Skin and Body Protection A liquid-tight, chemical-resistant suit (at least Type 3), or a flame-retardant lab coat worn over long-sleeved clothing.Prevents skin contact with the corrosive liquid.[6]
Hand Protection Heavy-duty nitrile or butyl rubber gloves.Provides resistance to corrosive chemicals. Always check the glove manufacturer's compatibility chart.[12]
Foot Protection Chemical-resistant boots, potentially with steel toes.Protects feet from spills.

dot

PPE_Selection cluster_ppe Personal Protective Equipment cluster_hazards Hazards eye_face Eye and Face Protection (Goggles & Face Shield) respiratory Respiratory Protection (APR with Acid Gas Cartridge) skin_body Skin and Body Protection (Chemical-Resistant Suit/Coat) hand Hand Protection (Nitrile/Butyl Gloves) foot Foot Protection (Chemical-Resistant Boots) splashes Splashes & Aerosols splashes->eye_face vapors Corrosive Vapors vapors->eye_face vapors->respiratory skin_contact Direct Skin Contact skin_contact->skin_body skin_contact->hand spills Spills spills->foot

Caption: PPE selection is directly informed by the specific hazards posed by the chemical.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks.

3.1. Preparation:

  • Ventilation: All work must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] Have an appropriate spill kit (containing a neutralizer for acids, such as sodium bicarbonate) readily available.

  • Inert Atmosphere: Due to the reactivity of acyl chlorides with moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions sensitive to water.[2]

3.2. Handling:

  • Weighing: If possible, weigh the solid material directly in the reaction vessel within the fume hood. If external weighing is necessary, use a sealed container.

  • Dispensing: Use spark-proof tools for handling.[4]

  • Reaction Quenching: Be aware that quenching reactions involving acyl chlorides can be highly exothermic. Add quenching agents slowly and with appropriate cooling.

dot

Handling_Workflow start Start prep Preparation - Verify fume hood function - Check emergency equipment - Prepare inert atmosphere start->prep weigh Weighing - Inside fume hood - Use sealed containers if external prep->weigh dispense Dispensing - Use spark-proof tools weigh->dispense reaction Reaction - Controlled addition of reagents - Monitor temperature dispense->reaction quench Quenching - Slow addition of quenching agent - Utilize cooling bath reaction->quench end End quench->end

Caption: A systematic workflow for handling this compound.

Emergency Procedures: Be Prepared for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][13]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.[2][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][13]
Spill Evacuate the area. For small spills, use a spill kit with an acid neutralizer. For large spills, contact your institution's environmental health and safety department.[13]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Decontamination: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) in a fume hood. The first rinse should be collected as hazardous waste.[14]

  • Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program.[14] This may involve incineration in a licensed facility.[8]

Conclusion: A Culture of Safety

Handling reactive chemicals like this compound is fundamental to advancing chemical and pharmaceutical research. By integrating the principles of hazard assessment, proper PPE utilization, meticulous operational planning, and emergency preparedness into your daily laboratory practices, you contribute to a robust culture of safety. This not only protects you and your colleagues but also ensures the continued progress of your vital research endeavors.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

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